(E)-4-Hydroxytamoxifen
Description
Afimoxifene (4-Hydroxytamoxifen, trade name TamoGel) is a new estrogen inhibitor under investigation for a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia. TamoGel is formulated using Enhanced Hydroalcoholic Gel (EHG) Technology. This technology enables percutaneous delivery of drugs that cannot be delivered orally. It is being developed by Ascent Therapeutics.
Afimoxifene is a tamoxifen metabolite with both estrogenic and anti-estrogenic effects. Afimoxifene has a higher affinity for the estrogen receptor than tamoxifen, and functions as an antagonist in breast cancer cells.
Properties
IUPAC Name |
4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZVZSFRXZGTL-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169854 | |
| Record name | (E)-4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174592-47-3, 68392-35-8 | |
| Record name | (E)-4-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174592-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afimoxifene, E-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174592473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFIMOXIFENE, E-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKE3PH0IML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(E)-4-Hydroxytamoxifen: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Hydroxytamoxifen (4-OHT) , the active metabolite of the widely prescribed drug tamoxifen (B1202), is a cornerstone in the hormonal therapy of estrogen receptor (ER)-positive breast cancer. As a nonsteroidal Selective Estrogen Receptor Modulator (SERM), its therapeutic efficacy is rooted in a complex and tissue-specific mechanism of action. This guide provides an in-depth examination of the molecular pharmacology of 4-OHT, focusing on its interaction with nuclear receptors, modulation of transcriptional machinery, and the downstream cellular consequences.
Core Mechanism of Action: Competitive Antagonism of the Estrogen Receptor
The principal mechanism of 4-OHT's anticancer effect in breast tissue is its role as a competitive antagonist of the Estrogen Receptor Alpha (ERα).
-
Receptor Binding: 4-OHT is a high-affinity ligand for estrogen receptors, with a binding affinity comparable to or greater than the endogenous ligand, 17β-estradiol (E2).[1][2] It competes with E2 for binding to the ligand-binding domain (LBD) of the ER.
-
Conformational Change: Upon binding, 4-OHT induces a distinct conformational change in the ER LBD. Unlike the agonist-induced conformation by E2, the 4-OHT-bound receptor adopts a structure where Helix 12, a critical component of the Activation Function 2 (AF-2) domain, is repositioned. This repositioning sterically hinders the formation of a functional coactivator binding surface.
-
Co-regulator Recruitment: The agonist (E2)-bound ERα recruits transcriptional coactivators, such as those from the p160/Steroid Receptor Coactivator (SRC) family, which possess histone acetyltransferase (HAT) activity.[3] This leads to chromatin remodeling and transcriptional activation of estrogen-responsive genes that drive cell proliferation. In contrast, the 4-OHT-induced conformational change prevents coactivator binding and instead promotes the recruitment of corepressor complexes, such as those containing Silencing Mediator of Retinoic acid and Thyroid hormone receptors (SMRT) or Nuclear Receptor Corepressor (NCoR).[4][5][6]
-
Transcriptional Repression: The recruitment of corepressor complexes leads to the assembly of machinery that induces chromatin condensation and active repression of gene transcription at Estrogen Response Elements (EREs).[6][7] This blockade of proliferative gene expression ultimately results in cell cycle arrest and inhibition of tumor growth in ER-positive breast cancer cells.
The dual agonist/antagonist nature of 4-OHT is cell- and tissue-specific, depending on the relative expression levels of coactivators and corepressors within a given cell.[4][8] For instance, in tissues like the endometrium, where coactivator levels may be high, 4-OHT can exhibit partial agonist activity.
Quantitative Data
The potency and selectivity of 4-OHT are defined by its binding affinity for various receptors and its inhibitory concentration in cancer cell lines.
Table 1: Binding Affinity of 4-Hydroxytamoxifen for Estrogen and Related Receptors
| Receptor | Ligand | Parameter | Value | Cell/System | Reference |
| Estrogen Receptor (Human) | 4-Hydroxytamoxifen | Relative Affinity vs. Estradiol (B170435) | Equal | Human Breast Carcinoma | [1][2] |
| Estrogen Receptor (Human) | 4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [1][2] |
| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 35 nM | In vitro | [9][10] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki | 75 nM | In vitro | [1][10] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of 4-Hydroxytamoxifen in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 Value (µM) | Incubation Time | Reference |
| MCF-7 | ER-Positive | 3.2 | 96 h | [11] |
| MCF-7 | ER-Positive | 12 | Not Specified | [12] |
| MCF-7 | ER-Positive | 27 | 4 days | [13] |
| MCF-7 | ER-Positive | 19.35 - 21.42 | 24 - 72 h | [14] |
| T47D | ER-Positive | 4.2 | 96 h | [11] |
| T47D | ER-Positive | 15 | Not Specified | [12] |
| BT-474 | ER-Positive | 5.7 | 96 h | [11] |
| MDA-MB-231 | ER-Negative | 18 | 4 days | [13] |
Interaction with Estrogen-Related Receptors (ERRs)
Beyond the classical estrogen receptors, 4-OHT also interacts with the orphan nuclear receptor family of Estrogen-Related Receptors. It has been identified as a high-affinity ligand and inverse agonist for ERRγ, binding with a Kd of 35 nM.[9][10] This binding disrupts the interaction between ERRγ and coactivators like SRC-1, inhibiting its constitutive transcriptional activity.[9][15] 4-OHT also inhibits ERRβ but does not affect ERRα activity.[16] This interaction represents a novel pharmacological pathway that may contribute to the tissue-specific effects of 4-OHT.
Experimental Protocols
The characterization of 4-OHT's mechanism of action relies on a suite of standardized in vitro assays.
This assay determines the relative binding affinity of 4-OHT for the estrogen receptor.
-
Objective: To measure the ability of 4-OHT to displace a radiolabeled estrogen ([3H]-estradiol) from its receptor.[1]
-
Materials:
-
Receptor Source: Purified recombinant human ERα or ERβ, or rat uterine cytosol.[1]
-
Radioligand: [3H]-17β-estradiol.
-
Competitor: this compound.
-
Assay Buffer: Tris-based buffer with additives to maintain protein stability.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Incubation: A constant concentration of ER and [3H]-estradiol is incubated with increasing concentrations of unlabeled 4-OHT.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from unbound radioligand (e.g., using dextran-coated charcoal or filter-based methods).
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of 4-OHT that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
This assay measures the cytotoxic or cytostatic effects of 4-OHT on cancer cells to determine its IC50 value.
-
Objective: To quantify the reduction in cell viability in response to 4-OHT treatment.[7][12]
-
Materials:
-
Cell Line: ER-positive breast cancer cells (e.g., MCF-7).[7]
-
Culture Medium: Appropriate medium (e.g., RPMI) supplemented with serum.
-
96-well plates.
-
4-Hydroxytamoxifen stock solution.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Agent: DMSO or acidified isopropanol.
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Plate cells at a predetermined density (e.g., 1 x 104 cells/well) in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of 4-OHT. Include a vehicle-only control.[7]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilization agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.[7]
-
Conclusion
This compound exerts its primary therapeutic effect in breast cancer by acting as a competitive antagonist at the estrogen receptor α. Its high-affinity binding induces a unique receptor conformation that favors the recruitment of corepressor complexes over coactivators, leading to the transcriptional silencing of genes essential for cell proliferation. The activity profile of 4-OHT is highly dependent on the cellular co-regulator milieu, explaining its tissue-specific agonist versus antagonist functions. Furthermore, its interactions with other nuclear receptors, such as ERRγ, highlight additional mechanisms that may contribute to its overall pharmacological profile. A thorough understanding of these molecular interactions is critical for the development of next-generation SERMs and for overcoming mechanisms of therapeutic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Restoration of Tamoxifen Sensitivity in Estrogen Receptor–Negative Breast Cancer Cells: Tamoxifen-Bound Reactivated ER Recruits Distinctive Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 13. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-4-Hydroxytamoxifen: A Technical Guide to Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (E)-4-Hydroxytamoxifen for the estrogen receptor (ER). As a key active metabolite of the widely used breast cancer drug tamoxifen, understanding its interaction with ERα and ERβ is critical for research and development in endocrinology and oncology. This document details quantitative binding data, experimental methodologies, and the associated molecular signaling pathways.
It is important to note that while the query specifies the (E)-isomer, the vast majority of scientific literature focuses on the (Z)-isomer of 4-hydroxytamoxifen (B85900) (afimoxifene), which is the more potent and pharmacologically active metabolite.[1] In many contexts, "4-hydroxytamoxifen" or "4-OHT" implicitly refers to this (Z)-isomer due to its significantly higher binding affinity and antiestrogenic activity.[1] This guide will primarily present data for the (Z)-isomer, the form central to tamoxifen's therapeutic action.
Quantitative Binding Affinity Data
(Z)-4-Hydroxytamoxifen is a high-affinity ligand for estrogen receptors, exhibiting a binding affinity that is comparable to or even greater than that of the endogenous ligand, 17β-estradiol.[2] Its affinity is substantially higher—ranging from 25 to 100 times greater—than that of the parent compound, tamoxifen.[2][3] This potent binding is fundamental to its action as a selective estrogen receptor modulator (SERM).
The following tables summarize the quantitative binding affinity data for (Z)-4-Hydroxytamoxifen with respect to estrogen receptors alpha (ERα) and beta (ERβ).
Table 1: Relative Binding Affinity (RBA) and IC50 Values
| Compound | Receptor | Relative Binding Affinity (RBA, %) vs. Estradiol (B170435) | IC50 (nM) |
| (Z)-4-Hydroxytamoxifen | ER (unspecified) | 2.9 | 3.3[4] |
| (Z)-4-Hydroxytamoxifen | ERα | 100.1 (range: 1.7–257) | - |
| (Z)-4-Hydroxytamoxifen | ERβ | 10 (range: 0.98–339) | - |
| Tamoxifen | ERα | 3 (range: 0.1–47) | - |
| Tamoxifen | ERβ | 3.33 (range: 0.28–6) | - |
Table 2: Absolute Binding Affinity (Ki) Values
| Compound | Receptor | Ki (nM) |
| (Z)-4-Hydroxytamoxifen | ERα | 2.3 (range: 0.1–3.61)[5] |
| (Z)-4-Hydroxytamoxifen | ERβ | 0.04–4.8[5] |
| Tamoxifen | ERα | 3.4–9.69[5] |
| Tamoxifen | ERβ | 2.5[5] |
(Note: Data ranges reflect variability across different experimental conditions and assays reported in the literature.)
Experimental Protocols: Competitive Binding Assay
The binding affinity of 4-hydroxytamoxifen to estrogen receptors is commonly determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "competitor," e.g., 4-OHT) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the receptor.
Detailed Methodology
1. Preparation of Uterine Cytosol (Source of Estrogen Receptors):
-
Source: Uteri are harvested from female rats (e.g., Sprague-Dawley strain) that have been ovariectomized 7-10 days prior to the experiment to reduce endogenous estrogen levels.[6]
-
Homogenization: The uterine tissue is weighed and homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]
-
Centrifugation: The homogenate undergoes a two-step centrifugation process. First, a low-speed centrifugation (e.g., 2,500 x g) removes the nuclear fraction and cell debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 105,000 x g) to pellet the microsomal fraction, leaving the cytosol containing the soluble estrogen receptors as the final supernatant.[6]
-
Protein Quantification: The total protein concentration of the cytosol preparation is determined using a standard method, such as a Bradford or BCA assay.
2. Competitive Binding Assay Procedure:
-
Incubation Mixture: Assay tubes are prepared containing a fixed amount of uterine cytosol (e.g., 50-100 µg of protein), a constant concentration of radiolabeled estradiol (e.g., 0.5-1.0 nM [³H]-estradiol), and increasing concentrations of the competitor compound, (Z)-4-hydroxytamoxifen (e.g., from 0.1 nM to 10 µM).[4]
-
Total and Non-Specific Binding: Control tubes are included to determine total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled estrogen like diethylstilbestrol (B1670540) to saturate all specific binding sites).
-
Incubation: The mixtures are incubated to allow the binding reaction to reach equilibrium. This is typically done at 4°C for 18-24 hours or at 37°C for a shorter duration (e.g., 50 minutes).[4]
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes, which are then pelleted by centrifugation.[6]
-
Quantification: The radioactivity in the pellets is measured using liquid scintillation counting.
3. Data Analysis:
-
The concentration of the competitor ((Z)-4-hydroxytamoxifen) that inhibits 50% of the specific binding of the radiolabeled estradiol is determined. This value is the IC50 (Inhibitory Concentration 50%).[6]
-
The IC50 value can be used to calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Figure 1. Workflow for a competitive estrogen receptor binding assay.
Mechanism of Action and Signaling Pathways
(Z)-4-Hydroxytamoxifen functions as a SERM by competitively binding to estrogen receptors. Its effects—whether agonistic or antagonistic—are highly dependent on the tissue type and the specific conformation the receptor adopts upon ligand binding.
-
Antagonistic Action (e.g., in Breast Tissue): In estrogen-responsive breast cancer cells, the binding of (Z)-4-hydroxytamoxifen to ERα induces a conformational change in the receptor that is distinct from the change induced by estradiol. This altered conformation prevents the recruitment of coactivator proteins that are essential for gene transcription. Instead, it facilitates the recruitment of corepressor proteins (e.g., NCoR, SMRT), which leads to the silencing of estrogen-responsive genes, thereby inhibiting cell proliferation.
-
Agonistic Action (e.g., in Uterine Tissue): In other tissues, such as the endometrium, the (Z)-4-OHT-ER complex may recruit a different set of co-regulatory proteins, leading to an estrogen-like (agonistic) effect on gene transcription. This tissue-specific activity is a hallmark of SERMs.
Beyond the classical estrogen receptors, 4-hydroxytamoxifen has also been shown to bind to and inhibit the activity of orphan estrogen-receptor-related receptors (ERR) beta and gamma, but not alpha.[7][8] This interaction represents a novel pharmacological pathway that may contribute to its tissue-specific effects.[7]
Figure 2. Competitive binding and downstream signaling of 4-OHT.
References
- 1. americapeptides.com [americapeptides.com]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Bioactivity of (E)- and (Z)-4-Hydroxytamoxifen Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytamoxifen (B85900) (4-OHT), a primary active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), is a critical molecule in the treatment of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is, however, not straightforward, as it exists as two geometric isomers, (E)-4-Hydroxytamoxifen and (Z)-4-Hydroxytamoxifen, with markedly different biological activities. The (Z)-isomer, also referred to as the trans-isomer, is a potent antiestrogen (B12405530) and is the pharmacologically active form responsible for the therapeutic effects of tamoxifen. In contrast, the (E)-isomer, or cis-isomer, exhibits significantly weaker antiestrogenic activity and can even act as a partial estrogen agonist. This guide provides a comprehensive technical overview of the core differences in the biological activity of these two isomers, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers and professionals in drug development.
Quantitative Data Summary
The differential biological activities of the (E) and (Z) isomers of 4-hydroxytamoxifen are most evident in their binding affinities to the estrogen receptor (ER) and their anti-proliferative effects on ER+ breast cancer cells. The following tables summarize key quantitative data for a clear comparison.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Dissociation Constant (Kd) / Inhibition Constant (Ki) (nM) |
| (Z)-4-Hydroxytamoxifen | ERα | 100 - 300[1] | ~0.1 - 1.0[1] |
| This compound | ERα | 1 - 10[1] | ~10 - 100[1] |
| Tamoxifen | ERα | 1 - 5[1] | ~5 - 20[1] |
Table 2: Comparative In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line | Compound | IC50 (nM) |
| MCF-7 (ER+) | (Z)-4-Hydroxytamoxifen | 1 - 10[1] |
| This compound | 100 - 1000[1] | |
| Tamoxifen | 100 - 500[1] | |
| T47D (ER+) | (Z)-4-Hydroxytamoxifen | 5 - 20[1] |
| This compound | > 1000[1] |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is fundamental in determining the relative affinity of the 4-hydroxytamoxifen isomers for the estrogen receptor. It measures the ability of the test compounds to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the ER.
Materials:
-
Rat uterine cytosol or purified recombinant human ERα
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
(E)- and (Z)-4-Hydroxytamoxifen
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
Procedure:
-
Preparation of Cytosol: Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.[1]
-
Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of uterine cytosol and a constant concentration of [³H]-estradiol.[1]
-
Competition: Add increasing concentrations of the unlabeled test compounds ((E)- and (Z)-4-hydroxytamoxifen) or unlabeled estradiol (B170435) to the assay tubes.
-
Incubation: Incubate the tubes at a specified temperature and duration to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal suspension to the tubes to adsorb the unbound radioligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal-bound free radioligand.[1]
-
Measurement: Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol. The relative binding affinity (RBA) can then be calculated relative to estradiol.[1]
MCF-7 Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This protocol is used to determine the anti-proliferative effects of the 4-hydroxytamoxifen isomers on ER+ breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
(E)- and (Z)-4-Hydroxytamoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density that will not lead to confluence by the end of the experiment. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of (E)- and (Z)-4-hydroxytamoxifen. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
Addition of MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[1]
Signaling Pathways and Mechanisms of Action
The differential biological activities of (E)- and (Z)-4-hydroxytamoxifen stem from their distinct interactions with the estrogen receptor and the subsequent conformational changes they induce.
Caption: Differential Estrogen Receptor Signaling by 4-Hydroxytamoxifen Isomers.
As depicted in the diagram, both isomers and estradiol bind to the estrogen receptor. However, the resulting conformational change dictates the recruitment of co-regulator proteins. The estradiol-ER complex primarily recruits co-activators, leading to gene transcription and cell proliferation. The (Z)-4-hydroxytamoxifen-ER complex, due to its antagonistic conformation, preferentially recruits co-repressors, leading to the inhibition of gene transcription and an anti-proliferative effect. The this compound-ER complex induces a conformation that can lead to a mixed recruitment of co-regulators, resulting in a weaker, partial agonist response.
Caption: Experimental Workflow for Comparing 4-Hydroxytamoxifen Isomer Bioactivity.
Conclusion
The geometric isomerism of 4-hydroxytamoxifen is a critical determinant of its biological activity. The (Z)-isomer is a potent antiestrogen with high affinity for the estrogen receptor, making it the therapeutically desirable form for the treatment of ER+ breast cancer. Conversely, the (E)-isomer displays significantly lower ER binding affinity and weaker antiestrogenic, or even partial estrogenic, properties. Understanding these fundamental differences, supported by quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals working to optimize endocrine therapies and overcome mechanisms of tamoxifen resistance. The potential for in vivo isomerization of the active (Z)-isomer to the less active (E)-form remains a significant clinical consideration, highlighting the importance of stereospecific analysis in both preclinical and clinical research.
References
The Pharmacokinetics and Metabolism of (E)-4-Hydroxytamoxifen: An In-depth Technical Guide
Abstract
(E)-4-Hydroxytamoxifen (afimoxifene), a potent selective estrogen receptor modulator (SERM), is the principal active metabolite of the widely prescribed breast cancer drug, tamoxifen (B1202). Its significantly higher affinity for the estrogen receptor (ER) compared to the parent compound underscores the critical importance of understanding its pharmacokinetic profile and metabolic fate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It details the key enzymatic pathways governing its biotransformation, presents quantitative pharmacokinetic data from various preclinical and clinical studies, and outlines the experimental protocols for its analysis. Furthermore, this guide elucidates the intricate signaling pathways modulated by this compound, offering a molecular-level understanding of its therapeutic action and potential for drug-drug interactions.
Introduction
Tamoxifen is a prodrug that undergoes extensive hepatic metabolism to exert its therapeutic effects.[1] The formation of this compound is a critical activation step, as this metabolite exhibits approximately 100-fold greater affinity for the estrogen receptor than tamoxifen itself.[1] The biotransformation of tamoxifen and the subsequent metabolism of its active metabolites are complex processes influenced by genetic polymorphisms in drug-metabolizing enzymes and potential drug-drug interactions. A thorough understanding of the pharmacokinetics and metabolism of this compound is therefore paramount for optimizing tamoxifen therapy and for the development of novel therapeutic strategies, including the direct administration of this active metabolite.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by challenges with oral bioavailability due to extensive first-pass metabolism.[2] This has led to the exploration of alternative routes of administration, such as topical delivery.[3][4]
Absorption and Bioavailability
Oral administration of this compound results in significantly lower plasma concentrations compared to its parent drug, tamoxifen.[2] This poor bioavailability is primarily attributed to rapid O-glucuronidation in the liver, leading to swift clearance.[2] Preclinical studies in rats have demonstrated that co-administration with inhibitors of CYP3A4, such as naringin (B1676962), can enhance the bioavailability of tamoxifen and consequently increase the plasma levels of 4-hydroxytamoxifen (B85900).[5] In mice, a single oral dose of 4-OHT (1 mg/kg) resulted in a peak plasma concentration (Cmax) of 3.6 ng/mL at 2 hours (Tmax), which rapidly declined.[4]
Distribution
Following administration, 4-hydroxytamoxifen distributes to various tissues, with a notable accumulation in breast tissue. Studies in women with breast cancer have shown that both oral tamoxifen and percutaneous 4-hydroxytamoxifen administration lead to detectable levels of the metabolite in both tumor and normal breast tissue.[6]
Metabolism
The metabolism of this compound is a multifaceted process involving Phase I and Phase II enzymatic reactions, primarily occurring in the liver.
Cytochrome P450 (CYP) enzymes play a crucial role in the biotransformation of tamoxifen to 4-hydroxytamoxifen and the subsequent metabolism of this active metabolite. The 4-hydroxylation of tamoxifen is catalyzed by multiple CYP isoforms, including CYP2D6, CYP2C9, CYP3A4, and CYP2B6. Genetic polymorphisms in these enzymes, particularly CYP2D6, can significantly impact the formation of this compound and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), another key active metabolite.[7]
This compound itself can undergo further metabolism. For instance, it can be demethylated by CYP3A4 to form endoxifen.[8] There is also evidence of interconversion between the geometric isomers, trans-(E)-4-hydroxytamoxifen and cis-(Z)-4-hydroxytamoxifen, which is mediated by certain CYP isoforms.[9]
Glucuronidation is a major pathway for the inactivation and elimination of this compound.[1] UDP-glucuronosyltransferases (UGTs) are responsible for conjugating glucuronic acid to the hydroxyl group of 4-hydroxytamoxifen, forming O-glucuronides, or to the tertiary amine, forming N+-glucuronides. UGT1A4 is the primary enzyme responsible for N+-glucuronidation, while UGT2B7 and UGT1A1 are involved in O-glucuronidation.[1][10]
Sulfation, catalyzed by sulfotransferases (SULTs), represents another inactivation pathway for 4-hydroxytamoxifen.
Excretion
The metabolites of tamoxifen, including the glucuronide and sulfate (B86663) conjugates of 4-hydroxytamoxifen, are predominantly excreted in the bile.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Tamoxifen (10 mg/kg)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 15.2 ± 3.1 | [11] |
| Tmax (hr) | 8.0 | [11] |
| AUC (ng·h/mL) | 289.4 ± 55.7 | [5] |
Data derived from graphical representation in the cited literature.
Table 2: Pharmacokinetic Parameters in Mice Following a Single Oral Dose (1 mg/kg)
| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| Tamoxifen | 4-OHT | 0.8 | 2 | 21.3 | [4][12] |
| 4-OHT | 4-OHT | 3.6 | 2 | 61.5 | [4][12] |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol is a generalized procedure based on common methodologies for the sensitive and specific quantification of 4-hydroxytamoxifen in biological matrices.[13][14][15]
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 4-hydroxytamoxifen).
-
Add 300 µL of a protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
4.1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Supelco Discovery C18, 4.6 mm × 50 mm, 5.0 μm).[13]
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).[13]
-
Flow Rate: 0.8 mL/min.[13]
-
Injection Volume: 5-10 µL.
4.1.3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-hydroxytamoxifen and the internal standard.
4.1.4. Quantification
-
Construct a calibration curve using known concentrations of 4-hydroxytamoxifen in a blank matrix.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
In Vitro Glucuronidation Assay
This protocol describes a typical in vitro experiment to assess the glucuronidation of 4-hydroxytamoxifen using human liver microsomes or recombinant UGT enzymes.[10]
4.2.1. Reaction Mixture
-
Human liver microsomes or recombinant UGT protein.
-
Tris-HCl buffer (50 mM, pH 7.4).
-
MgCl2 (10 mM).
-
This compound (substrate).
-
Alamethicin (B1591596) (to permeabilize microsomal vesicles).
-
UDP-glucuronic acid (UDPGA) (cofactor).
4.2.2. Incubation
-
Pre-incubate the microsomes with alamethicin on ice.
-
Add the buffer, MgCl2, and substrate to the reaction tube.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., methanol).
4.2.3. Analysis
-
Analyze the formation of glucuronide conjugates using HPLC or LC-MS/MS.
Signaling Pathways
This compound exerts its biological effects through both genomic and non-genomic signaling pathways.
Genomic Signaling: Estrogen Receptor-Dependent Pathway
The canonical mechanism of action for this compound involves its competitive binding to the estrogen receptor (ERα and ERβ).[16] This binding induces a conformational change in the receptor, leading to the recruitment of co-repressors and the subsequent down-regulation of estrogen-responsive genes involved in cell proliferation.
Figure 1: Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
This compound can also elicit rapid, non-genomic effects that are independent of nuclear receptor-mediated transcription.
This compound can act as an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[17][18] Activation of GPER can trigger downstream signaling cascades, including the EGFR/MAPK pathway, leading to cellular proliferation in certain contexts.[17]
Figure 2: Non-genomic GPER signaling pathway of this compound.
Studies have shown that this compound can modulate the PI3K/Akt and MAPK/ERK signaling pathways.[19] While it can activate the MAPK/ERK pathway, similar to estradiol (B170435), its inhibitory effects on cell proliferation have been linked to the PI3K/Akt pathway.[19] The activation of these non-genomic pathways is implicated in the development of tamoxifen resistance.[20][21]
Figure 3: Experimental workflow for LC-MS/MS quantification.
Conclusion
The pharmacokinetics and metabolism of this compound are complex and clinically significant. Its formation from tamoxifen is a key activation step, yet its own metabolic clearance presents challenges for direct oral administration. The interplay of various CYP and UGT enzymes, influenced by genetic factors, dictates the levels of this potent antiestrogen. Furthermore, the dual genomic and non-genomic signaling activities of this compound highlight its multifaceted mechanism of action and provide insights into both its therapeutic efficacy and the development of resistance. Continued research into the pharmacokinetics, metabolism, and signaling pathways of this compound is crucial for optimizing endocrine therapies for breast cancer.
References
- 1. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of morin on the bioavailability of tamoxifen and its main metabolite, 4-hydroxytamoxifen, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced tamoxifen bioavailability after oral administration of tamoxifen in rats pretreated with naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 4-hydroxytamoxifen in mouse plasma in the pg/mL range by gradient capillary liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPER mediates the Egr-1 expression induced by 17β-estradiol and 4-hydroxitamoxifen in breast and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-genomic actions of estradiol and 4-OH-tamoxifen on murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(E)-4-Hydroxytamoxifen as a selective estrogen receptor modulator (SERM)
(E)-4-Hydroxytamoxifen (Afimoxifene) , the primary active metabolite of tamoxifen (B1202), is a potent selective estrogen receptor modulator (SERM) with a complex, tissue-specific pharmacological profile.[1] This technical guide provides an in-depth overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound (4-OHT) exerts its biological effects primarily through competitive binding to estrogen receptors (ERs), namely ERα and ERβ.[1] Its binding affinity for these receptors is significantly higher than that of its parent compound, tamoxifen, and is comparable to the endogenous ligand, estradiol (B170435).[1][2] This high affinity, being 25 to 100 times greater than tamoxifen, underscores its role as the principal mediator of tamoxifen's therapeutic activity.[1][2]
Upon binding to the ER, 4-OHT induces a distinct conformational change in the receptor. This altered structure modulates the interaction of the receptor with co-regulatory proteins, specifically co-activators and co-repressors. The ultimate biological response—agonist or antagonist—is dictated by the cellular context and the relative abundance of these co-regulators in a given tissue.[1][3] In breast tissue, 4-OHT acts as an antagonist, leading to the recruitment of co-repressors, which in turn inhibits the transcription of estrogen-responsive genes responsible for cell proliferation.[1] Conversely, in tissues like bone, it can exhibit partial agonist activity.[1]
Beyond the classical nuclear ER signaling, 4-OHT has been shown to engage in ER-independent pathways and interact with other receptors, such as the G protein-coupled estrogen receptor (GPER) and estrogen-related receptors (ERRs), further contributing to its complex pharmacological profile.[4][5][6][7]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinities and antiproliferative potency.
Table 1: Estrogen Receptor Binding Affinity
| Ligand | Receptor Subtype | Binding Assay Method | Kd / Ki / IC50 | Reference |
| This compound | Estrogen Receptor (Human Breast Carcinoma) | Competitive Displacement of [3H]estradiol | Affinity equal to estradiol; 25-50x higher than tamoxifen | [2] |
| (Z)-4-Hydroxytamoxifen | Estrogen Receptor | [3H]oestradiol binding | IC50: 3.3 nM | [8] |
| (E/Z)-4-Hydroxytamoxifen | G protein-coupled estrogen receptor (GPER) | Not Specified | Affinity: 100-1000 nM | [6] |
| 4-Hydroxytamoxifen (B85900) | Estrogen-Related Receptor γ (ERRγ) | Direct binding assay with [3H]4-OHT | Kd: 35 nM | [4] |
| Diethylstilbestrol (DES) | Estrogen-Related Receptor γ (ERRγ) | Displacement of [3H]4-OHT | Ki: 870 nM | [4] |
| Tamoxifen | Estrogen-Related Receptor γ (ERRγ) | Displacement of [3H]4-OHT | Ki: 870 nM | [4] |
Table 2: In Vitro Antiproliferative Activity (IC50 Values)
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| MCF-7 | 24 hours | 19.35 | [9] |
| MCF-7 | 48 hours | 21.42 | [9] |
| MCF-7 | 72 hours | 21.42 | [9] |
| MCF-7 | 96 hours | 3.2 | [10] |
| MCF-7 | Not Specified | 27 | [11] |
| MCF-7 | Not Specified | 0.029 | [12] |
| T47D | 96 hours | 4.2 | [10] |
| BT-474 | 96 hours | 5.7 | [10] |
| MDA-MB-231 (ER-negative) | Not Specified | 18 | [11] |
Signaling Pathways and Molecular Interactions
The multifaceted activity of 4-OHT can be visualized through its impact on key signaling pathways.
Figure 1: Competitive binding of this compound to the Estrogen Receptor.
This diagram illustrates the competitive interaction between estradiol and 4-OHT for the estrogen receptor. Estradiol binding leads to a conformation that recruits co-activators, promoting gene transcription and cell proliferation. In contrast, 4-OHT binding in breast cancer cells induces a different conformation that favors the recruitment of co-repressors, leading to transcriptional repression and growth arrest.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SERM activity. The following are representative protocols for key in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.
Objective: To calculate the IC50 (concentration of competitor that inhibits 50% of radiolabeled estradiol binding) of this compound.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)[13]
-
[3H]-17β-estradiol (radioligand)[13]
-
This compound (competitor)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[13]
-
Hydroxylapatite (HAP) slurry[13]
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.[13]
-
Uteri are homogenized in ice-cold TEDG buffer.[13]
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.[13]
-
The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant).[13]
-
-
Competitive Binding Reaction:
-
Assay tubes are prepared containing a fixed concentration of [3H]-estradiol (e.g., 0.5-1.0 nM) and varying concentrations of this compound.[13]
-
Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol) are included.
-
Rat uterine cytosol (50-100 µg protein per tube) is added to each tube.[13]
-
The reaction is incubated, for example, for 18-24 hours at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes.
-
The tubes are vortexed and incubated on ice.
-
The HAP is pelleted by centrifugation, and the supernatant containing unbound ligand is discarded.
-
The pellet is washed multiple times with buffer.
-
-
Quantification:
-
Ethanol (B145695) is added to extract the bound [3H]-estradiol from the HAP pellet.[8]
-
The ethanol extract is mixed with scintillation fluid, and radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
A competitive binding curve is generated by plotting the percentage of total [3H]-estradiol binding against the log concentration of this compound.
-
The IC50 value is determined from this curve.[13]
-
Figure 2: Workflow for Estrogen Receptor Competitive Binding Assay.
MCF-7 Cell Proliferation Assay (MTT or ATP-based)
This assay measures the antiproliferative effect of this compound on ER-positive breast cancer cells.
Objective: To determine the IC50 of this compound for inhibiting MCF-7 cell growth.
Materials:
-
MCF-7 cells (ER-positive human breast adenocarcinoma cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
This compound
-
96-well plates
-
MTT reagent or ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
MCF-7 cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Cells are allowed to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Viability Assessment (ATP-based method):
-
The plate and reagents are equilibrated to room temperature.
-
An equal volume of the ATP luminescence reagent is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence is measured using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the number of viable cells.
-
A dose-response curve is generated by plotting cell viability (%) against the log concentration of this compound.
-
The IC50 value is calculated from the curve.
-
ER-alpha Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to act as an antagonist of ERα-mediated gene transcription.
Objective: To measure the inhibition of estradiol-induced luciferase expression by this compound.
Materials:
-
A suitable host cell line (e.g., MCF-7 or HEK293) stably or transiently transfected with:
-
17β-Estradiol (agonist)
-
This compound (test antagonist)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Cell Lysis and Luciferase Reaction:
-
The culture medium is removed.
-
Luciferase assay reagent, which contains the substrate luciferin (B1168401) and lysing agents, is added to each well.[15]
-
The plate is incubated for a short period (e.g., 5 minutes) at room temperature to ensure complete cell lysis and signal stabilization.[15]
-
-
Signal Detection:
-
Luminescence is read using a luminometer. The light output is directly proportional to the luciferase activity.
-
-
Data Analysis:
-
The antagonist effect is determined by the reduction in the estradiol-induced luminescence signal.
-
Data are plotted as a dose-response curve, and the IC50 for antagonism is calculated.
-
Conclusion
This compound is a cornerstone molecule in the study of estrogen receptor modulation. Its high-affinity binding and context-dependent agonist/antagonist profile make it a critical tool in both therapeutic and basic research settings. The quantitative data and standardized protocols provided in this guide offer a framework for the rigorous investigation of its biological activities and the development of novel SERMs. A thorough understanding of its complex interactions with multiple signaling pathways is essential for the accurate interpretation of experimental results and for advancing its clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Discovery and History of 4-Hydroxytamoxifen Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytamoxifen (B85900) (4-OHT), a pivotal active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen (B1202), exists as two geometric isomers: trans-4-hydroxytamoxifen ((Z)-4-OHT) and cis-4-hydroxytamoxifen ((E)-4-OHT). These isomers exhibit markedly different pharmacological profiles, with the trans isomer being a potent antiestrogen (B12405530) and the cis isomer displaying significantly weaker antiestrogenic or even partial estrogenic activity. This technical guide provides a comprehensive overview of the discovery, history, and core differences between these two isomers, focusing on their biochemical interactions, cellular effects, and the methodologies used for their evaluation. Quantitative data are summarized for direct comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of their mechanisms of action.
Discovery and Historical Context
The journey to understanding the significance of 4-hydroxytamoxifen and its isomers is intrinsically linked to the development of tamoxifen as a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer. Initially synthesized as a potential contraceptive, tamoxifen's trajectory was altered by the pioneering work of Professor V. Craig Jordan.
In 1977, Jordan identified 4-hydroxytamoxifen as a major and highly potent metabolite of tamoxifen.[1][2] This discovery was a "eureka" moment, as it became clear that tamoxifen itself is a prodrug, and its therapeutic efficacy is largely dependent on its metabolic conversion to more active forms like 4-hydroxytamoxifen and endoxifen.[3][4] Jordan's research in the 1970s, using rat models, was instrumental in demonstrating the long-term preventive effects of continuous tamoxifen administration, a concept initially met with skepticism but later validated by large-scale clinical trials.[5][6]
Subsequent research elucidated that 4-hydroxytamoxifen exists as two geometric isomers, cis and trans, with profoundly different biological activities. The trans isomer was identified as the pharmacologically desired antiestrogen, exhibiting a high binding affinity for the estrogen receptor, comparable to estradiol (B170435).[7][8] In contrast, the cis isomer was found to have a much lower affinity for the estrogen receptor and weaker antiestrogenic, or in some contexts, even estrogenic properties.[3][9] This stereoselectivity in pharmacological action underscored the critical importance of isomeric purity in both research and clinical applications. The potential for in vivo isomerization of the active trans isomer to the less active cis form has been a significant area of investigation, as it may contribute to the development of acquired resistance to tamoxifen therapy.[3][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters that differentiate cis- and trans-4-hydroxytamoxifen, providing a clear comparison of their biological activities.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Dissociation Constant (Kd) / Inhibition Constant (Ki) (nM) |
| trans-4-Hydroxytamoxifen | ERα | ~100 - 300[1] | ~0.1 - 1.0[1] |
| cis-4-Hydroxytamoxifen | ERα | 1 - 10[1] | ~10 - 100[1] |
| Tamoxifen | ERα | 1 - 7[1][12] | ~5 - 20[1] |
Data compiled from multiple sources; ranges reflect variability in experimental conditions.
Table 2: Comparative In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line | Compound | IC50 (nM) |
| MCF-7 (ER+) | trans-4-Hydroxytamoxifen | 1 - 10[1][13] |
| cis-4-Hydroxytamoxifen | 100 - 1000[1] | |
| Tamoxifen | ~790[12] | |
| T47D (ER+) | trans-4-Hydroxytamoxifen | 5 - 20[1] |
| cis-4-Hydroxytamoxifen | > 1000[1] |
IC50 values represent the concentration required to inhibit cell growth by 50% and can vary based on experimental setup.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Synthesis of 4-Hydroxytamoxifen Isomers via McMurry Reaction
The McMurry reaction is a widely used method for the synthesis of tamoxifen and its analogs, involving the reductive coupling of ketones.[14]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (Zn)
-
Dry Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
Protocol:
-
Preparation of the Low-Valent Titanium Reagent:
-
Under an inert atmosphere (Argon or Nitrogen), add Zinc dust (4.0 eq.) to a flask containing dry THF.
-
Cool the suspension to 0°C and slowly add Titanium tetrachloride (2.0 eq.).
-
Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. The color of the suspension should turn from yellow/orange to black, indicating the formation of the low-valent titanium reagent.
-
-
McMurry Coupling Reaction:
-
In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq.) and propiophenone (1.0 eq.) in dry THF.
-
Add the solution of the ketones to the black suspension of the titanium reagent.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a cold 10% aqueous K₂CO₃ solution.
-
Stir the mixture for 30 minutes, then filter through a pad of celite.
-
Extract the aqueous layer with ethyl acetate (B1210297) or DCM (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Separation of cis- and trans-4-Hydroxytamoxifen Isomers by HPLC
The crude product from the synthesis is a mixture of (E)- and (Z)-isomers. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for their separation.[4][15][16]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[15]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of 240 nm.
-
Injection Volume: 10-20 µL of the dissolved crude product.
Protocol:
-
Sample Preparation: Dissolve the crude product in a small volume of the initial mobile phase composition.
-
Chromatographic Separation: Inject the sample onto the HPLC system. The two isomers will elute at different retention times, allowing for their collection as separate fractions. The (Z)-isomer (trans) is typically the major product and the more biologically active form.
-
Fraction Collection and Analysis: Collect the fractions corresponding to each isomer peak. The identity and purity of the separated isomers should be confirmed by analytical techniques such as ¹H NMR and mass spectrometry.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.[1][9][17]
Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα.[17]
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: cis- and trans-4-hydroxytamoxifen.
-
Unlabeled 17β-estradiol (for standard curve).
-
Assay Buffer (e.g., Tris-EDTA buffer).
-
Dextran-coated charcoal (DCC) suspension or hydroxylapatite.[1][17]
-
Scintillation cocktail and counter.
Protocol:
-
Preparation of Receptor Cytosol (if using): Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of the receptor source and a constant concentration of [³H]-estradiol.
-
Competition: Add increasing concentrations of the unlabeled test compounds (cis- and trans-4-hydroxytamoxifen) or unlabeled estradiol to the assay tubes.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.[1]
-
Separation of Bound and Free Ligand:
-
DCC Method: Add ice-cold DCC suspension to each tube to adsorb the unbound radioligand. Incubate on ice for 10-15 minutes with occasional vortexing. Centrifuge to pellet the charcoal-bound free radioligand.[1]
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each tube. The receptor-ligand complex binds to the hydroxylapatite. Wash the pellets to remove unbound ligand.
-
-
Measurement: Carefully transfer the supernatant (DCC method) or resuspend the pellet in ethanol (B145695) (hydroxylapatite method) into scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol). The relative binding affinity (RBA) can then be calculated relative to estradiol.
MCF-7 Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which is based on the metabolic activity of the cells.[1][18][19]
Materials:
-
MCF-7 (ER+) breast cancer cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Test compounds: cis- and trans-4-hydroxytamoxifen.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of cis- and trans-4-hydroxytamoxifen. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified CO₂ incubator.
-
Addition of MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of 4-hydroxytamoxifen isomers.
Metabolism of Tamoxifen to its active and inactive metabolites.
Differential effects of 4-OHT isomers on ER signaling.
Logical workflow for the evaluation of 4-OHT isomers.
Conclusion
The discovery and characterization of the cis and trans isomers of 4-hydroxytamoxifen have been pivotal in understanding the pharmacology of tamoxifen and the mechanisms of endocrine therapy in breast cancer. The profound differences in their biological activities, stemming from their differential binding to the estrogen receptor, highlight the critical importance of stereochemistry in drug action. The trans isomer is the key mediator of tamoxifen's therapeutic effects, while the presence of the cis isomer can potentially compromise its efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a consolidated resource, encompassing the historical context, quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, to facilitate further research and development in this critical area of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmj.com [bmj.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Interindividual variation in the isomerization of 4-hydroxytamoxifen by human liver microsomes: involvement of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ER-Independent Signaling Pathways of (E)-4-Hydroxytamoxifen
(E)-4-Hydroxytamoxifen (4-OHT), the primary active metabolite of tamoxifen, is a well-established selective estrogen receptor modulator (SERM) pivotal in the treatment of estrogen receptor (ER)-positive breast cancer. Beyond its canonical ER-dependent antagonistic effects, a substantial body of evidence has illuminated its capacity to induce cytotoxic effects in an ER-independent manner. These non-canonical pathways are of significant interest for their potential therapeutic applications in ER-negative malignancies and for a more comprehensive understanding of 4-OHT's pharmacological profile.
This technical guide provides a detailed exploration of the core ER-independent signaling pathways activated by this compound. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of the key molecular mechanisms.
Core ER-Independent Signaling Pathways
This compound exerts its ER-independent effects through a complex network of signaling cascades that converge on the induction of cell death and inhibition of proliferation. The primary mechanisms include the activation of the G protein-coupled estrogen receptor 1 (GPER, also known as GPR30), modulation of intracellular calcium homeostasis, induction of reactive oxygen species (ROS), direct effects on mitochondrial function, and regulation of various kinase pathways, including the MAPK/ERK and PI3K/Akt pathways.
GPR30/GPER-Mediated Signaling
4-OHT can act as an agonist for GPR30, a seven-transmembrane receptor, initiating rapid non-genomic signaling cascades.[1][2][3] This activation can lead to the transactivation of the epidermal growth factor receptor (EGFR), subsequently triggering downstream pathways like the MAPK/ERK and PI3K/Akt signaling cascades.[1][3][4] In certain cellular contexts, this can paradoxically promote proliferation and migration.[1][2][3] For instance, in thyroid cancer cells, 4-OHT-induced GPR30 activation leads to increased expression of c-fos, cyclin A, and cyclin D1, promoting cell proliferation.[2] Similarly, in MCF-7 breast cancer cells, 4-OHT-stimulated GPR30 signaling results in cyclin E cleavage and enhanced cell migration.[1]
References
- 1. 4-Hydroxytamoxifen-stimulated processing of cyclin E is mediated via G protein-coupled receptor 30 (GPR30) and accompanied by enhanced migration in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17beta-estradiol, genistein, and 4-hydroxytamoxifen induce the proliferation of thyroid cancer cells through the g protein-coupled receptor GPR30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to Preliminary In Vitro Studies of (E)-4-Hydroxytamoxifen
(E)-4-Hydroxytamoxifen (4-OHT) , the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a cornerstone in the in vitro study of estrogen receptor-positive (ER+) breast cancer.[1][2] This guide provides a comprehensive overview of its preliminary in vitro evaluation, focusing on its antiproliferative effects, mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and endocrinology.
Core Mechanism of Action
This compound primarily exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), acting as an antagonist in breast cancer cells.[3] This binding induces a conformational change in the receptor that differs from that caused by estradiol. Consequently, the receptor-ligand complex recruits co-repressors instead of co-activators to estrogen response elements (EREs) on target gene promoters. This leads to the downregulation of estrogen-responsive genes crucial for cell proliferation and survival, such as cyclin D1.[3] Beyond its genomic action, 4-OHT can also induce apoptosis and cause cell cycle arrest, typically at the G0/G1 phase.[3][4]
Quantitative Data: Antiproliferative Activity
The potency of this compound is most commonly quantified by its half-maximal inhibitory concentration (IC50) in various breast cancer cell lines. The following table summarizes IC50 values from multiple in vitro studies.
| Cell Line | Estrogen Receptor Status | IC50 Value (µM) | Incubation Time (hours) | Assay |
| MCF-7 | ER+ | ~0.01 | Not Specified | Growth Inhibition |
| MCF-7 | ER+ | 12 | Not Specified | MTT Assay |
| MCF-7 | ER+ | 27 | 96 | ATP Chemosensitivity Test |
| MCF-7 | ER+ | 3.2 | 96 | Not Specified |
| MCF-7 | ER+ | 19.35 | 24 | Not Specified |
| MCF-7 | ER+ | 21.42 | 48 | Not Specified |
| MCF-7 | ER+ | 21.42 | 72 | Not Specified |
| T47D | ER+ | 15 | Not Specified | MTT Assay |
| T47D | ER+ | 4.2 | 96 | Not Specified |
| BT-474 | ER+ | 5.7 | 96 | Not Specified |
| MDA-MB-231 | ER- | 18 | 96 | ATP Chemosensitivity Test |
| MDA-MB-231 | ER- | >10 | Not Specified | Growth Inhibition |
Note: IC50 values can vary between studies due to differences in experimental conditions, including cell density, serum concentration, and assay methodology.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments used to evaluate the effects of this compound.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ER+ breast cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a serial dilution of 4-OHT (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Plate MCF-7 cells in 6-well plates. Once attached, treat with the desired concentration of 4-OHT or vehicle control.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.[1]
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis using Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat MCF-7 cells in 6-well plates as previously described.
-
Fixation: Wash the cells with 1x PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS and resuspend the cell pellet in PI staining solution containing RNase A.[1]
-
Incubation: Incubate in the dark at 37°C for 30 minutes.[1]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Signaling Pathways and Molecular Interactions
This compound's interaction with the estrogen receptor is the central event that triggers downstream cellular responses. The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for MTT Cell Viability Assay.
Caption: Logical Relationship of 4-OHT's Cellular Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Stereochemistry in the Activity of 4-Hydroxytamoxifen: An In-depth Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Stereochemistry of 4-Hydroxytamoxifen (B85900)
This technical guide provides a comprehensive overview of the stereochemistry of 4-Hydroxytamoxifen (4-OHT), the principal active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen (B1202). A critical determinant of its pharmacological activity, the geometric isomerism of 4-OHT dictates its binding affinity to estrogen receptors (ERs) and its subsequent downstream effects. This document outlines the distinct properties of the (Z)- and (E)-isomers of 4-OHT, presenting comparative quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
Introduction: The Stereochemical Dichotomy of 4-Hydroxytamoxifen
Tamoxifen is a cornerstone in the endocrine therapy of estrogen receptor-positive (ER+) breast cancer.[1] Its therapeutic efficacy is largely dependent on its metabolic conversion to more active forms, primarily 4-hydroxytamoxifen. 4-OHT exists as two geometric isomers: (Z)-4-hydroxytamoxifen (trans-isomer) and (E)-4-hydroxytamoxifen (cis-isomer). These isomers, while structurally similar, exhibit profoundly different pharmacological profiles. The (Z)-isomer is a potent antiestrogen (B12405530), effectively antagonizing the proliferative effects of estrogen in breast cancer cells.[1] In stark contrast, the (E)-isomer displays significantly weaker antiestrogenic activity and can even exhibit partial estrogenic (agonistic) effects.[2] This disparity in biological activity is a direct consequence of their differential binding affinity for estrogen receptors.[1]
The potential for in vivo isomerization of the therapeutically active (Z)-isomer to the less active (E)-isomer is a significant clinical concern, as it may contribute to the development of acquired resistance to tamoxifen therapy.[1] Therefore, a thorough understanding of the stereochemical nuances of 4-hydroxytamoxifen is paramount for the optimization of endocrine therapies and the development of novel SERMs.
Quantitative Analysis: A Comparative Look at Isomer Activity
The differential pharmacology of the 4-OHT isomers is quantitatively reflected in their binding affinities for estrogen receptors and their anti-proliferative effects on ER+ breast cancer cells.
Estrogen Receptor Binding Affinity
The (Z)-isomer of 4-hydroxytamoxifen exhibits a significantly higher binding affinity for the estrogen receptor compared to the (E)-isomer. The affinity of (Z)-4-OHT for ER is comparable to that of the endogenous ligand, estradiol (B170435), and is approximately 25-50 times higher than that of tamoxifen itself.[3]
| Compound | Receptor | Parameter | Value (nM) | Notes |
| (Z)-4-Hydroxytamoxifen | Estrogen Receptor | IC50 | 3.3 | For displacement of [3H]estradiol. |
| (Z)-4-Hydroxytamoxifen | Estrogen Receptor | Relative Affinity vs. Estradiol | Equal | [3] |
| (Z)-4-Hydroxytamoxifen | Estrogen Receptor | Relative Affinity vs. Tamoxifen | 25-50x higher | [3] |
| This compound | Estrogen Receptor | - | Significantly lower than (Z)-isomer | Generally reported as having much weaker binding. |
| 4-Hydroxytamoxifen (isomer mix) | Estrogen-Related Receptor γ (ERRγ) | Kd | 35 | [4][5] |
| 4-Hydroxytamoxifen (isomer mix) | Estrogen-Related Receptor γ (ERRγ) | Ki | 75 | [4] |
Anti-proliferative Activity in ER+ Breast Cancer Cells
The disparate binding affinities of the 4-OHT isomers translate to marked differences in their ability to inhibit the growth of ER+ breast cancer cell lines, such as MCF-7.
| Cell Line | Compound | Parameter | Value (µM) | Incubation Time |
| MCF-7 | (Z)-4-Hydroxytamoxifen | IC50 | ~0.001 - 0.01 | - |
| MCF-7 | This compound | IC50 | ~0.4 - 2 | - |
| MCF-7 | 4-Hydroxytamoxifen (isomer mix) | IC50 | 3.2 | 96 hours[6] |
| T47D | 4-Hydroxytamoxifen (isomer mix) | IC50 | 4.2 | 96 hours[6] |
| BT-474 | 4-Hydroxytamoxifen (isomer mix) | IC50 | 5.7 | 96 hours[6] |
| MCF-7 | 4-Hydroxytamoxifen (isomer mix) | IC50 | 19.35 | 24 hours |
| MCF-7 | 4-Hydroxytamoxifen (isomer mix) | IC50 | 21.42 | 48 hours |
| MCF-7 | 4-Hydroxytamoxifen (isomer mix) | IC50 | 21.42 | 72 hours |
Experimental Protocols
Synthesis and Isomer Separation
The synthesis of 4-hydroxytamoxifen is often achieved via the McMurry reaction, which typically yields a mixture of the (E) and (Z) isomers. The separation of these geometric isomers is crucial for studying their individual biological activities and is most effectively accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: HPLC Separation of (Z)- and this compound
-
Column: C18 reverse-phase column.
-
Mobile Phase: An optimized isocratic mobile phase of methanol-acetonitrile-water-trichloroacetic acid (50:31:18.9:0.1, v/v, pH 2.9) has been reported for baseline resolution.[7] Alternatively, a gradient elution with an increasing concentration of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) can be employed.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm). Post-column UV irradiation followed by fluorescence detection can enhance sensitivity.[7]
-
Procedure:
-
Dissolve the crude mixture of 4-hydroxytamoxifen isomers in the mobile phase.
-
Inject the sample onto the equilibrated HPLC system.
-
Elute the isomers under the optimized mobile phase conditions. The (Z)-isomer typically has a longer retention time than the (E)-isomer.
-
Collect the fractions corresponding to each isomer peak.
-
Confirm the purity of the separated isomers using analytical HPLC and characterize by NMR and mass spectrometry.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of the 4-OHT isomers to the estrogen receptor.
Protocol: Estrogen Receptor Competitive Binding Assay
-
Materials:
-
Procedure:
-
Incubate a fixed concentration of the radioligand ([³H]-estradiol) with the estrogen receptor source in the presence of increasing concentrations of the unlabeled test compounds (4-OHT isomers).
-
Allow the binding to reach equilibrium.
-
Add ice-cold dextran-coated charcoal suspension to adsorb unbound radioligand.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the receptor-bound radioligand, using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation, to assess the anti-proliferative effects of the 4-OHT isomers.
Protocol: MCF-7 Cell Proliferation (MTT) Assay
-
Materials:
-
ER+ breast cancer cells (e.g., MCF-7).
-
Cell culture medium and supplements.
-
(Z)- and this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the 4-OHT isomers and a vehicle control for a specified period (e.g., 48-96 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each isomer.
-
Visualizing the Molecular Mechanisms
Estrogen Receptor Signaling Pathway
The differential effects of the 4-OHT isomers can be visualized in the context of the estrogen receptor signaling pathway. The potent (Z)-isomer acts as an antagonist, leading to a conformational change in the ER that promotes the recruitment of co-repressors and inhibits the transcription of estrogen-responsive genes. The weaker (E)-isomer may induce a different conformational change, potentially allowing for the recruitment of co-activators and partial agonistic activity.
Caption: Differential modulation of the estrogen receptor signaling pathway by estradiol and the (Z)- and (E)-isomers of 4-hydroxytamoxifen.
Experimental Workflow for Isomer Evaluation
A logical workflow is essential for the comprehensive evaluation of 4-hydroxytamoxifen isomers, from their synthesis and purification to their biological characterization.
Caption: A streamlined workflow for the synthesis, purification, and biological evaluation of 4-hydroxytamoxifen isomers.
Clinical Implications and Future Directions
The isomerization of (Z)-4-hydroxytamoxifen to the less active (E)-isomer has been observed in tumors from patients treated with tamoxifen and is associated with acquired resistance to therapy.[10][11] High ratios of the cis to trans isomer have been found in tumors of patients who are not responding to tamoxifen treatment.[10] This highlights the clinical importance of understanding the factors that influence this isomerization in vivo.
Future research should focus on developing strategies to stabilize the active (Z)-isomer and to overcome resistance mechanisms associated with isomer conversion. This may include the development of novel SERMs with a locked trans-configuration or the co-administration of agents that inhibit the enzymes responsible for isomerization.
Conclusion
The stereochemistry of 4-hydroxytamoxifen is a critical determinant of its pharmacological activity. The (Z)-isomer is a potent antiestrogen that forms the basis of tamoxifen's therapeutic efficacy in ER+ breast cancer. In contrast, the (E)-isomer is significantly less active and may even counteract the desired antiestrogenic effects. A comprehensive understanding of the distinct properties of these isomers, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers, scientists, and drug development professionals working to advance endocrine therapies for breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Interindividual variation in the isomerization of 4-hydroxytamoxifen by human liver microsomes: involvement of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
Unraveling the Duality: A Technical Guide to the Tissue-Specific Agonist and Antagonist Effects of (E)-4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), stands as a pivotal molecule in the field of selective estrogen receptor modulators (SERMs).[1] Its clinical efficacy and complex pharmacological profile stem from its remarkable ability to exhibit tissue-specific agonist and antagonist effects on the estrogen receptor (ER). This in-depth technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evaluation of 4-OHT's dualistic nature, offering a critical resource for researchers and drug development professionals.
Molecular Mechanism of Action: A Tale of Two Receptors and Co-regulator Balance
4-OHT exerts its effects primarily through competitive binding to the two estrogen receptor isoforms, ERα and ERβ.[1] Its binding affinity for these receptors is significantly higher, approximately 30 to 100 times more potent, than its parent compound, tamoxifen.[1][2][3] This interaction, however, is not a simple on-or-off switch. The resulting biological response—agonist or antagonist—is intricately dictated by the specific conformation induced in the ER upon ligand binding and the subsequent recruitment of a diverse cast of co-activator and co-repressor proteins.[1][4][5]
In tissues like the breast , 4-OHT acts as an antagonist . The 4-OHT-ER complex adopts a conformation that favors the recruitment of co-repressors, leading to the inhibition of estrogen-responsive gene transcription and subsequent arrest of cell proliferation in ER-positive breast cancer cells.[1][6]
Conversely, in tissues such as the bone and uterus , 4-OHT can exhibit partial agonist effects.[1][7] In bone, this estrogen-like activity can be beneficial, contributing to the preservation of bone mineral density.[8][9][10] In the uterus, however, this agonistic action is associated with an increased risk of endometrial hyperplasia and cancer.[7][11] The precise balance of co-activators and co-repressors within a specific cell type is the critical determinant of 4-OHT's functional output.[4][5]
Beyond the classical ERs, 4-OHT has also been shown to interact with the orphan estrogen-related receptor γ (ERRγ), where it acts as an inhibitor of its constitutive transcriptional activity.[12][13][14][15] This interaction represents a novel pharmacological pathway that may contribute to the tissue-specific activities of 4-OHT.[15]
Quantitative Data Presentation
To facilitate a clear understanding of 4-OHT's pharmacological profile, the following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Estrogen Receptor Binding Affinity and Potency
| Parameter | Ligand | Receptor | Value | Reference |
| Relative Binding Affinity | This compound | ERα | ~178% (Estradiol = 100%) | [2] |
| Tamoxifen | ERα | ~7% (Estradiol = 100%) | [2] | |
| IC50 (Growth Inhibition) | This compound | MCF-7 (ER+) | ~0.029 µM | [2] |
| Tamoxifen | MCF-7 (ER+) | ~0.79 µM | [2] | |
| This compound | T47D (ER+) | ~15 nM | [6] | |
| Dissociation Constant (Kd) | This compound | ERRγ | 35 nM | [13][14] |
| Inhibitory Constant (Ki) | Diethylstilbestrol (DES) | ERRγ | 870 nM | [13][14] |
| Tamoxifen | ERRγ | 870 nM | [13][14] |
Table 2: Tissue-Specific Effects of this compound
| Tissue | Effect | Molecular Consequence | Reference |
| Breast (ER+ Cancer Cells) | Antagonist | Inhibition of cell proliferation, cell cycle arrest at G0/G1 phase. | [1][6] |
| Bone | Agonist (in postmenopausal models) | Preservation of bone mineral density, stimulation of cancellous bone formation. | [8][16] |
| Uterus | Partial Agonist | Increased risk of endometrial hyperplasia, uterotrophic effects. | [7][11][17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the tissue-specific effects of SERMs like 4-OHT. The following sections outline key experimental protocols.
Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]estradiol.
Materials:
-
ER-positive cell lysates or purified ER protein
-
[³H]estradiol
-
Test compound (this compound)
-
Unlabeled estradiol (B170435) (for standard curve)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound and unlabeled estradiol.
-
In a multi-well plate, incubate a fixed concentration of ER protein and [³H]estradiol with the varying concentrations of the test compound or unlabeled estradiol.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from unbound radioligand (e.g., using hydroxylapatite or filter paper).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol) and determine the relative binding affinity.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-OHT and a vehicle control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]
Reporter Gene Assay
This assay measures the transcriptional activity of the estrogen receptor in response to a ligand.
Materials:
-
Host cell line (e.g., HeLa, HEK293)
-
Expression vector for ERα or ERβ
-
Reporter plasmid containing an Estrogen Response Element (ERE) upstream of a reporter gene (e.g., luciferase, β-galactosidase)
-
Transfection reagent
-
This compound and Estradiol
-
Lysis buffer and substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Procedure:
-
Co-transfect the host cells with the ER expression vector and the ERE-reporter plasmid.
-
Treat the transfected cells with various concentrations of 4-OHT, estradiol (as a positive control), and a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the activity of the reporter enzyme.
-
Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control plasmid).
-
Determine the dose-response curve and classify the compound as an agonist, antagonist, or partial agonist/antagonist.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
This compound Signaling in Different Tissues
Caption: Tissue-specific signaling of this compound.
Experimental Workflow for Assessing 4-OHT Activity
Caption: Experimental workflow for 4-OHT characterization.
Conclusion
This compound's tissue-specific agonist and antagonist effects are a fascinating example of the complexity of nuclear receptor pharmacology. A thorough understanding of its molecular mechanisms, driven by the interplay of receptor conformation and the cellular co-regulator milieu, is paramount for the development of next-generation SERMs with improved therapeutic profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the intricate biology of 4-OHT and its analogues, ultimately paving the way for more effective and safer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Effects of tamoxifen on bone mineral density in postmenopausal women with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of tamoxifen on bone mineral density and metabolism in postmenopausal women with early-stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Uterotrophic Effects of Endoxifen and Tamoxifen in Ovariectomized Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tamoxifen stimulates cancellous bone formation in long bones of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-dependent effects of 4-hydroxytamoxifen, the active metabolite of tamoxifen, on estrogen receptor-alpha expression in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-4-Hydroxytamoxifen: A Technical Guide for Endocrinology Research
(E)-4-Hydroxytamoxifen (4-OHT) , the primary active metabolite of the widely prescribed breast cancer drug tamoxifen (B1202), is a cornerstone molecule in endocrinology and oncology research. As a Selective Estrogen Receptor Modulator (SERM), it exhibits a complex, tissue-specific pharmacological profile, functioning as an estrogen receptor (ER) antagonist in breast tissue while acting as a partial agonist in other tissues like the uterus and bone.[1][2] This dual activity, coupled with its high affinity for the estrogen receptor, makes it an invaluable tool for studying hormone action, developing endocrine therapies, and manipulating gene expression in vivo.
This technical guide provides an in-depth examination of this compound's mechanism of action, its applications in research, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its biological effects through both estrogen receptor-dependent and -independent signaling pathways.
Estrogen Receptor (ER)-Dependent Signaling
The canonical mechanism of 4-OHT involves its direct, competitive binding to estrogen receptors, ERα and ERβ.[1] Its binding affinity for these receptors is significantly higher than its parent compound, tamoxifen, and is comparable to the endogenous ligand, estradiol (B170435).[3][4] Studies have shown 4-OHT to be 30 to 100 times more potent than tamoxifen as an antiestrogen.[1][5]
Upon binding, 4-OHT induces a distinct conformational change in the estrogen receptor. This altered structure interferes with the binding of co-activator proteins that are necessary for gene transcription. Instead, it promotes the recruitment of co-repressor proteins to the ER complex.[1][2] This complex then binds to Estrogen Response Elements (EREs) on the DNA, leading to the inhibition of transcription of estrogen-dependent genes that drive cell proliferation, particularly in ER-positive breast cancer cells.[1]
The tissue-specific agonist versus antagonist effects of 4-OHT are determined by the relative expression levels of co-activator and co-repressor proteins in different cell types.[2][6] For instance, in uterine tissue, a different balance of these co-regulators allows the 4-OHT-ER complex to have a partial agonist effect.[2][6]
Estrogen Receptor (ER)-Independent Signaling
Beyond its primary mechanism, 4-OHT can induce cellular effects through pathways that do not involve the estrogen receptor. At micromolar concentrations, it can trigger apoptosis and autophagic cell death in cancer cells, including those that are ER-negative.[7][8] These effects have been linked to the activation of stress-related kinase cascades, such as the ERK1/2 pathway, and the degradation of proteins like K-Ras.[1][7]
Quantitative Data
The efficacy and potency of this compound are defined by its binding affinity for various receptors and its inhibitory concentrations in different cell lines.
Table 1: Binding Affinity of this compound
| Receptor | Ligand | Parameter | Value | Cell/System | Reference(s) |
| Estrogen Receptor (Human) | 4-Hydroxytamoxifen (B85900) | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma | [3][4] |
| Estrogen Receptor (Human) | 4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-100x higher | Human Breast Carcinoma | [1][3][5] |
| Estrogen Receptor | (Z)-4-Hydroxytamoxifen | IC50 | 3.3 nM | In vitro [³H]oestradiol binding | [9][10] |
| Estrogen-Related Receptor γ (ERRγ) | [³H]4-Hydroxytamoxifen | Kd | 35 nM | In vitro | [4][11] |
| G protein-coupled estrogen receptor (GPER) | (E/Z)-4-Hydroxytamoxifen | Affinity | 100-1000 nM | In vitro | [12] |
Table 2: Proliferation IC50 Values of this compound in Cancer Cell Lines
| Cell Line | ER Status | IC50 Value (µM) | Incubation Time | Reference(s) |
| MCF-7 | Positive | 3.2 | 96 hours | [13] |
| MCF-7 | Positive | 27 | 4 days | [14][15] |
| T47D | Positive | 4.2 | 96 hours | [13] |
| BT-474 | Positive | 5.7 | 96 hours | [13] |
| MDA-MB-231 | Negative | 18 | 4 days | [14][15] |
Role in Endocrinology Research
Tool for Conditional Gene Modification: The Cre-LoxP System
One of the most powerful applications of 4-OHT in modern biological research is its use as an inducer in the tamoxifen-inducible Cre-LoxP system.[16][17] This system allows for precise temporal and spatial control over gene expression or deletion in transgenic animal models.
The system utilizes a fusion protein, Cre-ER, where the Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ER).[17] This Cre-ER protein remains inactive in the cytoplasm. Upon administration of 4-OHT (either directly or via the metabolism of tamoxifen), the active metabolite binds to the ER domain, causing a conformational change that allows the Cre-ER protein to translocate into the nucleus.[17][18] Inside the nucleus, Cre recombinase recognizes specific loxP sites engineered into the mouse genome and excises the "floxed" DNA sequence, thereby activating or inactivating a target gene.[17] Because 4-OHT is the direct, active metabolite, its use allows for more rapid and precise induction compared to its parent compound, tamoxifen.[19]
Metabolic Pathway
Tamoxifen itself is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[20][21] The two major pathways are N-demethylation, primarily by CYP3A4, and 4-hydroxylation, primarily by CYP2D6.[21][22] The 4-hydroxylation pathway produces this compound.[22] Both 4-OHT and N-desmethyltamoxifen can be further metabolized to form endoxifen (B1662132), another highly potent antiestrogen.[20][22]
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is used to determine the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7, T47D)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (4-OHT)
-
Vehicle control (e.g., DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2 x 10³ to 5 x 10³ cells per well and allow them to attach for 24 hours.[13]
-
Treatment: Prepare serial dilutions of 4-OHT (e.g., from 0.05 µM to 10 µM) in the culture medium.[13] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-OHT or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 96 hours).[13] It is recommended to replace the medium with fresh treatment medium after 48 hours.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Administration for Cre-Lox Induction in Mice
This protocol describes the preparation and intraperitoneal (IP) injection of 4-OHT to induce Cre-mediated recombination in transgenic mice.
Materials:
-
This compound (4-OHT) powder
-
200-proof ethanol (B145695)
-
Sunflower oil or corn oil
-
Sonicator or water bath at 55°C
-
Syringes and needles for IP injection
Methodology:
-
Stock Solution Preparation: Dissolve 4-OHT powder in 100% ethanol to a concentration of 50-100 mg/mL.[19] This may require sonication or heating in a 55°C water bath for approximately 15 minutes to fully dissolve.[19]
-
Working Solution Preparation: Warm the sunflower or corn oil to 37°C. Add the oil to the 4-OHT/ethanol stock solution to achieve a final desired concentration (e.g., 10 mg/mL).[19][23]
-
Emulsification: Vortex the solution vigorously or sonicate again for 15 minutes to create a stable emulsion. The solution should be used within 2 hours of preparation.[19]
-
Administration: Administer the 4-OHT solution via intraperitoneal (IP) injection. A typical dosage ranges from 50 to 80 mg/kg of body weight.[19]
-
Dosing Schedule: The injection is typically performed once daily for a period of 1 to 7 consecutive days, depending on the specific Cre-ER mouse line, the target tissue, and the desired level of recombination.[19]
-
Post-Injection Monitoring: Monitor the mice for any signs of adverse reactions or distress during the treatment period. A waiting period of several days to weeks after the last injection is often required to allow for complete gene recombination and turnover of the existing protein before subsequent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System [frontiersin.org]
- 19. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 20. tandfonline.com [tandfonline.com]
- 21. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Foundational Research on 4-Hydroxytamoxifen Metabolites: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on the metabolites of 4-Hydroxytamoxifen (4-OHT), a key active metabolite of the selective estrogen receptor modulator, Tamoxifen (B1202). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to 4-Hydroxytamoxifen and its Metabolites
Tamoxifen is a prodrug that undergoes extensive metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, to form several active metabolites.[1][2] Among these, 4-Hydroxytamoxifen (4-OHT) is a particularly potent antiestrogen, exhibiting approximately 30- to 100-fold greater affinity for the estrogen receptor (ER) than Tamoxifen itself.[1][3] Further metabolism of Tamoxifen and 4-OHT leads to the formation of other key metabolites, including N-desmethyltamoxifen (Metabolite X), a primary alcohol derivative (Metabolite Y), N-desdimethyltamoxifen (Metabolite Z), and 4-hydroxy-N-desmethyltamoxifen (endoxifen or Metabolite BX).[4][5] These metabolites collectively contribute to the therapeutic and toxicological effects of Tamoxifen treatment.[5][6]
Quantitative Data on 4-Hydroxytamoxifen and its Metabolites
The following tables summarize key quantitative data related to the pharmacokinetics and biological activity of 4-OHT and its principal metabolites.
Table 1: Plasma Concentrations of Tamoxifen and its Metabolites in Patients
| Compound | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Tamoxifen | 310 | - | [5] |
| N-desmethyltamoxifen (Metabolite X) | 481 | - | [5] |
| Primary Alcohol (Metabolite Y) | 49 | - | [5] |
| N-desdimethyltamoxifen (Metabolite Z) | - | 20-40 | [5] |
| 4-Hydroxytamoxifen (4-OHT) | Not Detected | - | [5] |
Table 2: Pharmacokinetic Parameters of Tamoxifen Metabolites in Horses (single oral 0.25mg/kg dose)
| Metabolite | Cmax (pg/mL) | Tmax (h) | Reference |
| 4-Hydroxytamoxifen (4-OH TAM) | 0.78 ± 0.70 | 3-8 | [7] |
| N-desmethyltamoxifen (N-DMT) | 0.43 ± 0.48 | 3-8 | [7] |
| Endoxifen (EDF) | 0.17 ± 0.17 | 3-8 | [7] |
Table 3: Relative Binding Affinity (RBA) for the Estrogen Receptor and In Vitro Potency
| Compound | Relative Binding Affinity (ER) | Potency vs. Tamoxifen (MCF-7 cells) | Reference |
| 17β-estradiol | 100 | - | [8] |
| 4-Hydroxytamoxifen (4OHT) | 41 | 100- to 167-fold more potent | [8] |
| Tamoxifen | 2 | - | [8] |
| N-desmethyltamoxifen (DMT) | 2 | 100- to 167-fold more potent | [8] |
Experimental Protocols
This section details the methodologies for key experiments related to the analysis of 4-Hydroxytamoxifen and its metabolites.
Quantification of 4-OHT and its Metabolites in Human Plasma/Serum by UPLC-MS/MS
This protocol is based on established methods for the sensitive quantification of Tamoxifen and its metabolites.[9][10]
3.1.1. Sample Preparation (Protein Precipitation)
-
To 50-100 µL of human plasma or serum, add a known amount of an internal standard (e.g., deuterated-tamoxifen).[9][10]
-
Add 300 µL of a precipitation solution, such as acetonitrile (B52724) containing 0.1% formic acid.[9]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[9]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the clear supernatant to a new tube for UPLC-MS/MS analysis.[9]
3.1.2. UPLC-MS/MS Analysis
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.[11][12]
-
Mobile Phase: A gradient elution is typically employed using a two-component mobile phase, for example:
-
Flow Rate: A flow rate of 0.4-0.6 mL/min is generally appropriate.[9]
-
Injection Volume: Inject 5-10 µL of the prepared sample.[9]
-
Detection:
3.1.3. Quantification
-
Construct a calibration curve using standards of known concentrations of 4-OHT and its metabolites prepared in a similar biological matrix.[9]
-
Calculate the concentration of each analyte in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[9]
In Vitro Assessment of Antiestrogenic Activity in MCF-7 Cells
This protocol outlines a method to evaluate the ability of 4-OHT metabolites to inhibit estrogen-stimulated cell proliferation.[8][13]
3.2.1. Cell Culture
-
Culture MCF-7 human breast cancer cells, which are estrogen receptor-positive (ER+), in appropriate growth medium supplemented with fetal bovine serum.[13]
3.2.2. Treatment
-
Plate the MCF-7 cells in multi-well plates and allow them to adhere.
-
Expose the cells to various concentrations of Tamoxifen, 4-OHT, and other metabolites, both in the presence and absence of 17β-estradiol.[8]
3.2.3. Proliferation Assay
-
Cell proliferation can be assessed using various methods, such as:
-
Tritiated thymidine (B127349) incorporation test: Measures the rate of DNA synthesis.[13]
-
MTT assay: Measures cell viability.
-
Direct cell counting.
-
3.2.4. Data Analysis
-
Determine the dose-dependent effect of each compound on cell proliferation.
-
Calculate the 50% inhibitory concentrations (IC50) for each metabolite.[13]
-
Assess the ability of 17β-estradiol to reverse the inhibitory effects of the antiestrogens.[8]
Visualizations
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.
References
- 1. ClinPGx [clinpgx.org]
- 2. Oxidative metabolism of tamoxifen to Z-4-hydroxy-tamoxifen by cytochrome P450 isoforms: an appraisal of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Distribution of 4-hydroxy-N-desmethyltamoxifen and other tamoxifen metabolites in human biological fluids during tamoxifen treatment. | Semantic Scholar [semanticscholar.org]
- 5. Identification and biological activity of tamoxifen metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Identification and quantification of tamoxifen and four metabolites in serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Tamoxifen metabolism: pharmacokinetic and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (E)-4-Hydroxytamoxifen in Inducible Cre-Lox Systems
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Hydroxytamoxifen (4-OHT) is the active metabolite of tamoxifen (B1202) and a potent ligand for inducing temporal and spatial control of gene expression in Cre-Lox systems.[1][2][3][4] By binding to the mutated estrogen receptor (ER) domain fused to Cre recombinase (Cre-ERT2), 4-OHT triggers the nuclear translocation of the Cre-ERT2 fusion protein, enabling precise gene editing.[1][5] This document provides detailed protocols and application notes for the use of 4-OHT in both in vitro and in vivo settings.
Mechanism of Action
The Cre-ERT2 fusion protein is engineered to have a high affinity for 4-OHT and a low affinity for endogenous estrogens, minimizing off-target effects.[5] In its inactive state, the Cre-ERT2 protein is sequestered in the cytoplasm. Upon binding of 4-OHT, a conformational change occurs, leading to its translocation into the nucleus. Inside the nucleus, Cre recombinase recognizes and mediates the excision of DNA sequences flanked by loxP sites.[5]
Data Presentation: Quantitative Parameters
In Vitro Applications
| Parameter | Recommended Range | Notes |
| 4-OHT Concentration | 0.1 - 2 µM | Optimal concentration should be determined empirically for each cell type.[5][6] |
| Incubation Time | 24 - 72 hours | Duration can be adjusted based on the desired recombination efficiency.[5] |
| Stock Solution | 1 - 10 mM in Ethanol (B145695) | Store aliquots at -20°C to maintain stability.[5][7] |
In Vivo Applications (Mouse Models)
| Administration Route | Dosage Range | Vehicle | Notes |
| Intraperitoneal (IP) Injection | 20 - 80 mg/kg body weight | Corn oil or Sunflower oil with Ethanol | A common and effective method for systemic delivery.[1][2] |
| Oral Gavage | Varies, similar to IP | Corn oil or Sunflower oil with Ethanol | Requires careful administration to avoid distress to the animal.[3] |
| Topical Administration | 2.5 - 25 mg/mL in DMSO | Dimethyl sulfoxide (B87167) (DMSO) | Useful for localized recombination in skin or superficial tissues.[1][3] |
| Subperiosteal Injection | 1.65 - 3.3 mg/kg body weight | 4% Ethanol | For highly localized induction in bone.[8] |
Experimental Protocols
In Vitro Protocol: Induction in Cell Culture
Objective: To induce gene knockout in cultured cells expressing Cre-ERT2 and a floxed target gene.
Materials:
-
(Z)-4-Hydroxytamoxifen powder
-
100% Ethanol
-
Cell culture medium
-
Cre-ERT2 expressing cells
Procedure:
-
Stock Solution Preparation (10 mM):
-
Induction of Gene Knockout:
-
Culture the Cre-ERT2 expressing cells to the desired confluency.
-
Dilute the 10 mM 4-OHT stock solution in pre-warmed cell culture medium to the desired final working concentration (starting range of 0.5 µM to 2 µM is common).[5]
-
Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.
-
Incubate the cells for 24 to 72 hours, or as determined by your experimental needs.[5]
-
In Vivo Protocol: Intraperitoneal (IP) Injection in Mice
Objective: To induce systemic gene knockout in transgenic mice expressing Cre-ERT2.
Materials:
-
(Z)-4-Hydroxytamoxifen powder
-
100% Ethanol
-
Sunflower oil or corn oil
-
Sonicator or water bath
-
Syringes and needles (21- to 27-gauge)[3]
Procedure:
-
4-OHT Solution Preparation (10 mg/mL):
-
Dissolve 4-OHT in 100% ethanol at a concentration of 50-100 mg/mL. This may require sonication or heating at 55°C for approximately 15 minutes.[2][5]
-
Add pre-warmed sunflower or corn oil to the ethanol-4-OHT mixture to achieve a final 4-OHT concentration of 10 mg/mL.[5]
-
The solution should be used within 2 hours of preparation.[2]
-
-
Administration:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., 20-80 mg/kg).
-
Gently restrain the mouse and locate the injection site in the lower abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the calculated volume.[3]
-
Monitor the mouse for any adverse reactions following the injection.[2][3]
-
Experimental Workflow
Important Considerations
-
Toxicity: High doses or prolonged administration of 4-OHT can have toxic effects. It is crucial to determine the optimal dose and duration for each specific mouse line and experimental goal.[1][3]
-
Stability: 4-OHT is less stable than tamoxifen and requires careful handling and preparation.[2][3] Solutions should be protected from light and stored at -20°C.[9]
-
Isomers: The trans isomer of 4-OHT ((Z)-4-Hydroxytamoxifen) is the more potent antiestrogen.[9]
-
Solubility: 4-OHT is soluble in ethanol and DMSO. For in vivo injections, it is typically first dissolved in ethanol and then diluted in corn or sunflower oil.[1][2][5] Heating and sonication can aid dissolution.[2][5][7]
By following these protocols and considering the key parameters, researchers can effectively utilize this compound to achieve precise and efficient temporal control of gene expression in Cre-Lox systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for (E)-4-Hydroxytamoxifen in Mouse Models for Gene Knockout
Introduction
The Cre-loxP system is a powerful and widely used technology for conditional gene editing in mammalian models.[1] For temporal control over gene recombination, the Cre recombinase is often fused to a mutated ligand-binding domain of the estrogen receptor (ERT2).[1][2] This fusion protein, Cre-ERT2, is sequestered in the cytoplasm in an inactive state, complexed with heat shock protein 90 (HSP90).[1] The system is activated by the administration of (E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen (B1202).[2][3] Upon binding 4-OHT, the Cre-ERT2 protein undergoes a conformational change, is released from HSP90, and translocates to the nucleus to mediate recombination at loxP sites.[1]
The direct use of 4-OHT is often preferred for studies that require precise and rapid induction, as it bypasses the need for metabolic activation in the liver, which can introduce variability.[2][4] These notes provide detailed protocols and data for the application of 4-OHT to achieve efficient and reproducible temporal control of gene knockout in mouse models.
Mechanism of Action: 4-OHT-Induced Cre-LoxP Recombination
The tamoxifen-inducible Cre system relies on a Cre protein fused with a mutated estrogen receptor ligand-binding domain (ERT2).[1] In the absence of a ligand, the Cre-ERT2 fusion protein is retained in the cytoplasm by HSP90.[1] When 4-OHT is administered, it binds to the ERT2 domain, causing the release of Cre-ERT2 from the HSP90 complex.[1] This allows the active Cre-ERT2 protein to enter the nucleus, where it recognizes and binds to two loxP sites flanking a specific DNA sequence ("floxed" gene).[1] The Cre recombinase then excises the DNA segment between the loxP sites, effectively knocking out the target gene.[1]
Data Presentation: 4-Hydroxytamoxifen Administration Parameters
The optimal protocol for 4-OHT administration should be determined empirically for each mouse line and experimental objective.[2] The following tables summarize common parameters for in vivo and in vitro applications.
Table 1: Comparison of In Vivo 4-Hydroxytamoxifen Administration Routes
| Administration Route | Typical Dosage Range | Advantages | Disadvantages |
| Intraperitoneal (IP) Injection | 20 - 80 mg/kg body weight[2][3] | - Precise dosage control- Rapid systemic delivery[5] | - Invasive, can cause stress- Potential for local adverse reactions[6] |
| Oral Gavage | 1 - 5 mg/mouse/day[7] | - Physiologically relevant for tamoxifen metabolism[6] | - Invasive, requires skilled handling- Risk of incorrect administration |
| Topical Administration | 25 mg/mL in DMSO[2] | - Localized gene recombination- Minimally invasive | - Systemic absorption can occur- Dosage can be less precise |
Table 2: Intraperitoneal (IP) Injection Parameters
| Parameter | Recommended Value | Notes |
| Dosage | 20 - 80 mg/kg body weight[2][3] | Adjust based on recombination efficiency and potential toxicity.[2] |
| Concentration | 10 mg/mL[2][3] | A commonly used stock concentration.[2] |
| Vehicle | Corn oil or Sunflower oil with Ethanol[2] | 4-OHT is first dissolved in ethanol (B145695), then diluted in oil.[2][5] |
| Injection Volume | ~100 µL[2][5] | Volume depends on the mouse's weight and the desired dose. |
| Frequency | Once daily for 1 to 7 days[3] | Duration depends on the mouse line and desired recombination level.[3] |
Table 3: In Vitro Application Parameters for Cell Culture
| Parameter | Recommended Value | Notes |
| Concentration | 0.5 - 2 µM[8] | Higher concentrations (>20 µM) can induce apoptosis.[8] Must be optimized for each cell type.[8][9] |
| Incubation Time | 24 to 72 hours[10] | Can be extended up to 7 days with media changes for some cell types.[8][10] |
| Vehicle | Ethanol or DMSO | 4-OHT is typically dissolved in a solvent before adding to culture media. |
Experimental Protocols
Safety Precaution: 4-Hydroxytamoxifen is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4]
Protocol 1: Preparation of 4-OHT for Intraperitoneal (IP) Injection (10 mg/mL)
Materials:
-
(Z)-4-Hydroxytamoxifen (4-OHT) powder[10]
-
100% Ethanol[10]
-
Sunflower or corn oil[10]
-
Sonicator or water bath[10]
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mg/mL stock solution by dissolving 100 mg of 4-OHT powder in 1 mL of 100% ethanol.[5] This may require sonication or heating in a 55°C water bath for approximately 15 minutes to fully dissolve.[3][10]
-
Store the ethanol stock solution in small aliquots at -20°C, protected from light.[2]
-
On the day of injection, pre-warm the sunflower or corn oil to at least 37°C.[2]
-
To prepare the final 10 mg/mL injection solution, dilute the 100 mg/mL stock solution 1:10 in the pre-warmed oil.[2][5] For example, add 100 µL of the 4-OHT/ethanol stock to 900 µL of oil.
-
Vortex the solution thoroughly to ensure it is well-mixed.[2] The final solution should be used within a few hours of preparation due to limited stability.[3][10]
Protocol 2: Intraperitoneal (IP) Injection of 4-OHT
Materials:
-
Prepared 10 mg/mL 4-OHT solution
-
1 mL syringe with a 21-gauge needle[5]
-
Mouse to be treated
Procedure:
-
Weigh the mouse to accurately calculate the required injection volume for the desired dosage (e.g., 80 mg/kg).[2]
-
Draw the calculated volume of the 4-OHT solution into the syringe.
-
Gently restrain the mouse, exposing its abdomen.
-
Locate the injection site in the lower abdomen, avoiding the midline to prevent puncturing internal organs.[5]
-
Insert the needle at a shallow angle and inject the solution.
-
Monitor the mouse for any adverse reactions following the injection.[2][10]
-
Repeat injections as required by the experimental design.[3]
Protocol 3: Verification of Gene Knockout
After the final 4-OHT administration, tissues should be collected at an appropriate time point to assess recombination efficiency.[10] Validation can be performed using several methods:
-
Genomic DNA Analysis (PCR): DNA is extracted from the target tissue, and PCR is performed using primers that can distinguish between the floxed allele and the recombined (knockout) allele.[11]
-
mRNA Analysis (RT-PCR/qRT-PCR): RNA is extracted and reverse-transcribed to cDNA. PCR or quantitative PCR can then be used to measure the decrease in the target gene's transcript levels.[11][12]
-
Protein Analysis (Western Blot/Immunohistochemistry): The reduction or absence of the target protein can be confirmed by Western blotting of tissue lysates or by immunohistochemical staining of tissue sections.[11]
Experimental Workflow Visualization
The diagram below outlines a typical workflow for inducing and verifying conditional gene knockout in a mouse model using 4-OHT.
References
- 1. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of (E)-4-Hydroxytamoxifen Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxytamoxifen (4-OHT) is a biologically active metabolite of Tamoxifen and a potent Selective Estrogen Receptor Modulator (SERM). It binds to estrogen receptors (ER), exhibiting both estrogenic and anti-estrogenic effects. In cell culture, 4-OHT is widely used to control the activity of fusion proteins containing a modified ER ligand-binding domain, most notably in inducible Cre-LoxP and CRISPR-Cas9 systems for temporal gene manipulation.
The lipophilic nature and potential for isomerization of 4-OHT necessitate precise protocols for its dissolution, storage, and use to ensure experimental reproducibility. These application notes provide a comprehensive guide to preparing stable, effective stock solutions of this compound for cell culture applications.
Product Information and Solubility
This compound is typically supplied as a crystalline solid. It is sensitive to light, and exposure can lead to cis-trans (E-Z) isomerization, which may reduce the concentration of the more biologically active (Z)-isomer. Therefore, both the solid compound and its solutions must be protected from light.
The solubility of 4-OHT varies significantly across different solvents. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For cell culture applications, ethanol (B145695) is the most recommended solvent due to its high solubility and lower cytotoxicity compared to alternatives like DMSO at typical working concentrations.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | References |
| Ethanol (Absolute) | ~20 mg/mL (≤ 50 mM) | Heating may be required for complete dissolution. Preferred for cell culture. | |
| Methanol | ~10 mg/mL | --- | |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL - 5.1 mM | Lower solubility compared to ethanol. Some reports of precipitation. | |
| Dimethylformamide (DMF) | ~20 mg/mL (≤ 50 mM) | --- | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.3 mg/mL in 1:2 ethanol:PBS) | Not recommended for stock solutions. Aqueous working solutions should be made fresh. |
Storage and Stability
Proper storage is critical to maintain the potency and stability of 4-OHT. The solid form and stock solutions have different storage requirements. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be stored as single-use aliquots.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Stability | References |
| Solid Powder | 2–8°C | Desiccated, protected from light. | Up to 3 years | |
| Stock Solution (in Ethanol) | -20°C | In small, single-use aliquots, protected from light. | Stable for several months. | |
| Aqueous Working Solution | Room Temperature | Prepared fresh before use. | Not recommended for storage longer than one day. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Materials:
-
This compound powder (MW: 387.51 g/mol )
-
Absolute ethanol (200 proof, anhydrous)
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes or clear tubes wrapped in aluminum foil)
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Calculate Required Mass: Determine the amount of 4-OHT powder needed. To prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of 4-OHT.
-
Weighing: Carefully weigh the 4-OHT powder and transfer it into a sterile, light-protected tube.
-
Dissolution: Add the calculated volume of absolute ethanol to the tube. For a 10 mM solution, add 1 mL of ethanol for every 3.875 mg of powder.
-
Mixing: Cap the tube securely and vortex for approximately 15 minutes at room temperature until the powder is completely dissolved.
-
Heating (Optional): If the 4-OHT does not fully dissolve, the solution can be gently warmed to 37°C or 55°C for a few minutes to aid dissolution. Vortex again until the solution is clear.
-
Sterilization: For cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected container.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Application Notes and Protocols: Determining the Optimal Concentration of (E)-4-Hydroxytamoxifen for MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxytamoxifen (4-OHT) is the active metabolite of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor (ER)-positive breast cancer.[1] In the laboratory setting, the ER-positive MCF-7 human breast adenocarcinoma cell line is a fundamental model for studying the mechanisms of antiestrogen (B12405530) therapies. 4-OHT primarily functions by competitively binding to the estrogen receptor, thereby blocking the proliferative signals mediated by estrogen.[1] Its cellular effects are diverse, including the induction of apoptosis (programmed cell death) and cell cycle arrest. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of 4-OHT for MCF-7 cells, focusing on inducing apoptosis and cell cycle arrest.
Mechanism of Action and Signaling Pathways
4-Hydroxytamoxifen's primary mechanism of action is its competitive antagonism of the estrogen receptor. Upon binding, it induces a conformational change in the ER that differs from that caused by estradiol. This altered receptor-ligand complex recruits co-repressors instead of co-activators to estrogen response elements (EREs) on the promoters of target genes. This leads to the downregulation of estrogen-responsive genes that are crucial for cell proliferation and survival.[1] Beyond this classical genomic pathway, 4-OHT can also trigger other signaling cascades that contribute to its anti-cancer effects.
Caption: Competitive binding of 4-OHT to the Estrogen Receptor.
Quantitative Data Summary
The optimal concentration of 4-OHT can vary based on the desired biological endpoint (e.g., cytostatic vs. cytotoxic effects) and the duration of treatment. The following tables summarize typical concentration ranges and their effects on MCF-7 cells.
Table 1: IC50 Values for this compound on MCF-7 Cells
| Treatment Duration | IC50 (µM) | Assay Method | Reference |
| 48 hours | 12 | MTT Assay | [2] |
| Not Specified | 11.3 ± 0.6 | Not Specified | [3] |
Table 2: Effective Concentrations for Apoptosis and Cell Cycle Arrest
| Concentration (µM) | Effect | Treatment Duration | Assay | Reference |
| 0.5 | Minimal apoptosis induction | Not Specified | PARP Cleavage | [4] |
| 20 | Increased Sub-G1 phase (apoptosis) | 12 hours | Flow Cytometry | [3] |
| 1-7 | Dose-dependent decrease in viability | 20 minutes | MTT Assay | [5] |
| 5 | 85.6% cell death | 20 minutes | MTT Assay | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal 4-OHT concentration for your specific research needs.
Protocol 1: MCF-7 Cell Culture
-
Cell Line: MCF-7 (ATCC® HTB-22™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with 1x PBS and detach using 0.25% Trypsin-EDTA.[1] Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for re-plating.
Protocol 2: Preparation of this compound Stock Solution
-
Solvent: Dissolve 4-OHT in dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C in light-protected aliquots.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the complete culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[6] Always include a vehicle control (medium with the same final concentration of the solvent) in all experiments.
Caption: A generalized workflow for studying the effects of 4-OHT on MCF-7 cells.
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of 4-OHT or a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][7]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 4: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Plate MCF-7 cells in 6-well plates. After attachment, treat the cells with the desired concentrations of 4-OHT or a vehicle control for the chosen time period.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from each well.
-
Washing: Wash the cells twice with cold 1x PBS by centrifugation at approximately 200 x g for 5 minutes.[1]
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding and Treatment: Culture and treat MCF-7 cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with 1x PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with 1x PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.[1]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is an indispensable tool for investigating the biology of ER-positive breast cancer and the mechanisms of endocrine therapy. The optimal concentration of 4-OHT for MCF-7 cells is dependent on the specific experimental goals. For studies on cytostatic effects and cell cycle arrest, lower concentrations may be sufficient, while higher concentrations are generally required to induce significant apoptosis. The protocols provided herein offer a robust framework for researchers to design and execute experiments to determine the most effective 4-OHT concentration for their studies. Consistent cell culture practices and the inclusion of appropriate controls are critical for obtaining reproducible and reliable data. These in vitro investigations are vital for advancing our understanding of antiestrogen action and for the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 3. d-nb.info [d-nb.info]
- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
- 6. benchchem.com [benchchem.com]
- 7. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Delivery of (E)-4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Hydroxytamoxifen (4-OHT) is the active metabolite of tamoxifen (B1202), a well-known selective estrogen receptor modulator (SERM). In preclinical research, particularly in the field of genetics, 4-OHT is a crucial ligand for the temporal and spatial control of gene expression through the Cre-ERT2 inducible recombination system.[1] Unlike its parent compound, tamoxifen, 4-OHT does not require metabolic activation by hepatic cytochrome P450 enzymes, allowing for more direct, rapid, and precise induction of Cre recombinase activity in vivo.[2] However, its lower stability and distinct pharmacokinetic profile necessitate carefully designed and executed administration protocols.[2]
These application notes provide a comprehensive guide to the in vivo administration of this compound in rodent models. This document outlines various delivery methods, provides detailed protocols for vehicle preparation and administration, summarizes key pharmacokinetic data, and illustrates relevant biological pathways and experimental workflows.
Data Presentation: Administration Parameters and Pharmacokinetics
The efficacy and reproducibility of in vivo studies using 4-OHT are highly dependent on the route of administration, dosage, and vehicle formulation. The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
| Administration Route | Dosage | Vehicle | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | AUC (Area Under the Curve) | Species/Strain | Source |
| Intraperitoneal (IP) | 1 mg/kg | DMSO/PBS | ~47 ng/mL (at 24h) | >24 hours | Not Reported | C57BL/6 Mouse | [3] |
| Oral Gavage | 1 mg/kg | Ethanol/PBS | 3.6 ng/mL | 2 hours | 61.5 ng/mLh | C57BL/6 Mouse | [1] |
| Topical | 4 mg/day | Gel | 149 ± 99 pg/mL (steady state) | Not Applicable | 117 ± 77 pg/mL24h (Cave) | Human | [4] |
Note: Data across different studies, species, and analytical methods should be compared with caution.
Table 2: Recommended Dosages for Cre-Lox Induction in Mice
| Administration Route | Dosage Range | Typical Vehicle | Notes | Source |
| Intraperitoneal (IP) | 20 - 80 mg/kg/day | Ethanol / Corn or Sunflower Oil | Administered for 1-7 consecutive days. Dosage should be optimized for each specific Cre-ERT2 line. | [5] |
| Oral Gavage | 10 - 100 mg/kg | Ethanol / Corn, Peanut, or Sunflower Oil | A common and effective method for precise dosing. | [2] |
| Topical | 2.5 - 25 mg/mL | DMSO | Useful for localized recombination in the skin. | [6] |
| Subperiosteal | 1.65 - 3.3 mg/kg | 4% Ethanol | Allows for highly localized induction in bone, minimizing systemic effects. | [7] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of 4-OHT-Induced Cre-Lox Recombination
This compound is instrumental in activating the Cre-ERT2 system. The fusion protein, consisting of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ERT2), is sequestered in the cytoplasm in an inactive state. Upon binding of 4-OHT, the Cre-ERT2 protein undergoes a conformational change, leading to its translocation into the nucleus. Inside the nucleus, Cre recombinase recognizes and mediates recombination at loxP sites, enabling gene excision, insertion, or translocation.
References
- 1. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide | springermedizin.de [springermedizin.de]
- 6. lab.moffitt.org [lab.moffitt.org]
- 7. Tamoxifen in topical liposomes: development, characterization and in-vitro evaluation. [sites.ualberta.ca]
Application of (E)-4-Hydroxytamoxifen in CRISPR/Cas9 Gene Editing: A Guide for Researchers
(E)-4-Hydroxytamoxifen (4-OHT) is a key small molecule used to achieve temporal control over CRISPR/Cas9 gene editing. Its application is central to inducible systems that allow researchers to activate the Cas9 nuclease at a specific time point, thereby minimizing off-target effects and enabling the study of gene function with high precision. This document provides detailed application notes, protocols, and visual guides for researchers, scientists, and drug development professionals utilizing 4-OHT-inducible CRISPR/Cas9 systems.
The primary mechanism involves the fusion of Cas9 to a modified ligand-binding domain of the human estrogen receptor (ERT2).[1][2] This fusion protein, often named Cas9-ERT2, remains inactive and sequestered in the cytoplasm.[3][4] Upon introduction of 4-OHT, the ligand binds to the ERT2 domain, inducing a conformational change that leads to the nuclear translocation of the Cas9-ERT2 protein.[3][4][5] Once in the nucleus, the active Cas9 can perform its gene-editing function. This method offers a rapid and reversible way to control genome editing.[2][6]
Quantitative Data: 4-OHT Concentration and Treatment Duration
The optimal concentration and duration of 4-OHT treatment are cell-type dependent and should be empirically determined. Below is a summary of concentrations used in various studies.
| Cell Type | 4-OHT Concentration | Treatment Duration | Target Gene/System | Reported Outcome | Reference |
| Human Embryonic Kidney (HEK293T) | 5 µM | Not Specified | EMX1 | Nuclear translocation of nCas9ERT2 | [3] |
| Human Embryonic Kidney (HEK293T) | 1 µM | 12 hours | Various on- and off-target loci | 6- to 25-fold higher on-target:off-target ratio | [7] |
| Human Embryonic Stem Cells (H9) | 200 nM | 4 days | EMX1 | Surveyor assay and TIDE analyses performed | [1] |
| Human Mesenchymal Stem Cells (MSCs) | 125 nM (unless stated otherwise) | 2 days | AAVS1 | Surveyor assay and TIDE analyses performed | [1] |
| Mouse Embryonic Stem (ES) Cells | 800 nM | 75 hours | ATG-loxP-LacZ | Plateau of β-galactosidase activity reached | [8] |
| Baby Hamster Kidney (BHK) Cells | 1 µM | 24 hours | PGK-loxP-EGFP | 61 ± 13.3% EGFP-expressing cells | [9] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the underlying mechanism of 4-OHT induction and a typical experimental workflow for a 4-OHT inducible CRISPR/Cas9 experiment.
Detailed Experimental Protocols
Protocol 1: Preparation of 4-Hydroxytamoxifen Stock Solution
-
Materials:
-
This compound (powder)
-
Ethanol (B145695) (100%, molecular biology grade)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Calculate the amount of 4-OHT powder needed to prepare a 1 mM or 10 mM stock solution in ethanol. For example, to make 1 ml of a 1 mM stock solution (MW of 4-OHT is 387.5 g/mol ), dissolve 0.3875 mg of 4-OHT in 1 ml of 100% ethanol.
-
Weigh the 4-OHT powder and dissolve it in the appropriate volume of 100% ethanol in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Induction of Gene Editing in Cultured Cells
This protocol provides a general guideline for inducing gene editing in a cell line stably expressing a 4-OHT-inducible Cas9-ERT2 system and a specific gRNA.
-
Materials:
-
Target cells cultured in appropriate vessels
-
Complete cell culture medium
-
4-OHT stock solution (e.g., 1 mM in ethanol)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed the cells at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of induction.
-
Preparation of 4-OHT working solution:
-
Thaw an aliquot of the 4-OHT stock solution.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., for a final concentration of 200 nM, dilute the 1 mM stock 1:5000 in the medium).
-
Note: As a negative control, prepare a vehicle control medium containing the same concentration of ethanol as the 4-OHT-containing medium.
-
-
Induction:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS (optional).
-
Add the prepared medium containing 4-OHT (or the vehicle control) to the cells.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24 to 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary.
-
-
Post-Induction:
-
After the induction period, the 4-OHT-containing medium can be replaced with fresh complete medium.
-
Continue to culture the cells for an additional 24-72 hours to allow for gene editing and subsequent protein/phenotype turnover.
-
-
Harvesting and Analysis:
-
Harvest the cells for downstream analysis. A portion of the cells can be used for genomic DNA extraction to verify editing, while another portion can be used for functional assays.
-
-
Protocol 3: Verification of Gene Editing
After induction, it is crucial to verify the efficiency of the gene editing event.
-
Genomic DNA Extraction:
-
Use a commercial kit for genomic DNA extraction from the harvested cells (both 4-OHT treated and vehicle control).
-
-
PCR Amplification:
-
Design PCR primers to amplify a ~500-800 bp region surrounding the target site.
-
Perform PCR on the extracted genomic DNA.
-
-
Analysis of Editing Efficiency:
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. The presence of overlapping peaks in the chromatogram downstream of the cut site is indicative of insertions/deletions (indels). Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze and quantify the editing efficiency from Sanger sequencing data.[1]
-
Mismatch Cleavage Assay (e.g., T7 Endonuclease I assay): This assay detects heteroduplex DNA formed from wild-type and edited DNA strands. The T7E1 enzyme cleaves these mismatches, and the resulting fragments can be visualized on an agarose (B213101) gel. The intensity of the cleaved bands relative to the parental band can be used to estimate editing efficiency.
-
Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis of editing outcomes and potential off-target effects, amplicon-based deep sequencing is the gold standard.
-
By following these guidelines and protocols, researchers can effectively utilize this compound to achieve precise temporal control of CRISPR/Cas9-mediated gene editing in their experimental systems.
References
- 1. HIT-Cas9: A CRISPR/Cas9 Genome-Editing Device under Tight and Effective Drug Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical-inducible CRISPR-Cas9 system for rapid control of genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inducible CRISPR/Cas9 and CreER gene editing | Hello Bio [hellobio.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of (E)-4-Hydroxytamoxifen in Ethanol
Application Note
(E)-4-Hydroxytamoxifen, an active metabolite of tamoxifen (B1202), is a selective estrogen receptor modulator (SERM) widely utilized in biological research to study estrogen receptor signaling and to induce gene recombination in Cre-ER inducible systems. As with its (Z) counterpart, the (E)-isomer exhibits antiestrogenic properties, although the (Z)-isomer is generally considered the more biologically active form.[1][2] Proper dissolution and storage of this compound are critical for ensuring its stability and the reproducibility of experimental results. This document provides a detailed protocol for the dissolution of this compound in ethanol (B145695), intended for researchers, scientists, and professionals in drug development.
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] Ethanol is a frequently chosen solvent for preparing stock solutions for both in vitro and in vivo applications due to its compatibility with subsequent dilutions in aqueous media and its lower cytotoxicity compared to DMSO at equivalent final concentrations.[4] The solubility of 4-Hydroxytamoxifen (as a mixture of isomers) in ethanol is approximately 20 mg/mL.[3][5][6] Dissolution can be facilitated by gentle warming or sonication.[4][5][7][8]
A significant consideration when working with 4-Hydroxytamoxifen solutions is the potential for isomerization between the (E) and (Z) forms, which can be influenced by light and solvent polarity.[5][7][9] To maintain the isomeric integrity of the prepared solution, it is crucial to protect it from light and store it at low temperatures.[1][5][7] Stock solutions in ethanol are typically stored at -20°C and should be aliquoted to minimize freeze-thaw cycles.[7][10] While some sources suggest stability for months at -20°C, it is best practice to prepare fresh solutions for critical experiments.[1][7]
Quantitative Data Summary
The following table summarizes key quantitative data for the dissolution and storage of 4-Hydroxytamoxifen.
| Parameter | Value | Notes | Source(s) |
| Compound | This compound | This protocol is specific to the (E)-isomer, though solubility data is often reported for (E/Z) mixtures. | N/A |
| Molecular Weight | 387.5 g/mol | [3] | |
| Solvent | Absolute Ethanol (200 proof) | High-purity ethanol is recommended to avoid contaminants. | [11][12] |
| Solubility in Ethanol | ~20 mg/mL (~51.6 mM) | Heating or sonication may be required to achieve this concentration.[5][7][13] | [3][5][6] |
| Recommended Stock Concentration | 10-20 mg/mL | Higher concentrations up to 100 mg/mL have been reported for specific applications, requiring sonication and heating.[8][14] | [11][12][15] |
| Storage Temperature (Solid) | 2-8°C or -20°C | Store desiccated and protected from light.[1][5] | [3][5] |
| Storage Temperature (Ethanol Solution) | -20°C | Aliquot to avoid repeated freeze-thaw cycles and protect from light.[7][10] | [7][10] |
| Stability of Ethanol Solution | Stable for at least a few months at -20°C when protected from light.[7] For critical applications, fresh preparation is advised.[1][10] | Isomerization can occur in solution.[5][9] | [1][7][10] |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol details the steps to prepare a 10 mg/mL stock solution of this compound in absolute ethanol.
Materials:
-
This compound powder
-
Absolute ethanol (200 proof, molecular biology grade)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes) or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile filter (0.22 µm pore size), if required for the application (e.g., cell culture)
Procedure:
-
Preparation: In a suitable laboratory environment (e.g., a chemical fume hood), allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolution:
-
Transfer the weighed powder into a light-protecting microcentrifuge tube.
-
Add the appropriate volume of absolute ethanol. For a 10 mg/mL solution, add 1 mL of ethanol to 10 mg of powder.
-
Cap the tube securely and vortex the mixture vigorously for approximately 1-2 minutes.[15]
-
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, one of the following methods can be used:
-
Sterilization (Optional): If the stock solution is intended for cell culture applications, it should be sterilized by passing it through a 0.22 µm sterile filter into a new sterile, light-protecting tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.[10]
-
Store the aliquots at -20°C.[7][10] Ensure tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Usage: When ready to use, thaw an aliquot at room temperature.[15] If any precipitate is observed after thawing, warm the tube to 37°C and vortex until the solution is clear before making further dilutions.[4][15] For cell culture, the final concentration of ethanol in the medium should typically not exceed 0.1% to avoid cytotoxicity.[10]
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Simplified action of 4-Hydroxytamoxifen.
References
- 1. benchchem.com [benchchem.com]
- 2. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Preparation of pharmacological agents [protocols.io]
- 12. Preparation of pharmacological agents [protocols.io]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug preparation [bio-protocol.org]
Application Notes and Protocols for Temporal Control of Gene Expression with (E)-4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (E)-4-Hydroxytamoxifen (4-OHT) to achieve precise temporal control of gene expression. The information is tailored for researchers, scientists, and drug development professionals utilizing inducible systems, most notably the Cre-ERt2 system, for conditional gene activation or inactivation.
This compound is the active metabolite of tamoxifen (B1202) and a selective estrogen receptor modulator (SERM) that is widely used to induce Cre-loxP mediated gene recombination in mouse models. [1] This system allows for site-specific gene editing in a spatially and temporally controlled manner.[2] The Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ERt2), rendering it inactive and sequestered in the cytoplasm.[1][3] Upon binding to 4-OHT, the Cre-ERt2 fusion protein undergoes a conformational change and translocates to the nucleus.[2][3] In the nucleus, it recognizes and catalyzes recombination at loxP sites, leading to the excision or inversion of the intervening DNA sequence and subsequent gene activation or knockout.[2][4] For in vivo studies that require rapid and precise induction, 4-OHT is often preferred over tamoxifen because it does not require metabolic activation by the liver.[1][2]
Data Presentation
In Vitro Applications: 4-Hydroxytamoxifen (B85900) Concentration and Efficacy
The optimal concentration of 4-OHT for in vitro experiments can vary depending on the cell type, the specific Cre-ERt2 construct, and the desired level of recombination. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
| Cell Type | 4-OHT Concentration | Treatment Duration | Outcome |
| Bone Marrow-Derived Macrophages (BMDMs) | 2 µM | 7 days (media change on day 3) | >4-fold reduction in target gene expression.[5] |
| Baby Hamster Kidney (BHK) cells | 1 µM | 24 hours to 4 days | 61 ± 13.3% of cells expressing EGFP.[4] |
| Human MCF7 breast cancer cells | 0.0001 µM | 4 hours | Induction of ERalpha degradation.[6] |
| Zebrafish Embryos | 5-10 µM | Varies | Efficient CreERT2 recombination.[7] |
| Neural Stem Cells (Neurospheres) | 0.5 - 1 µM | 24 hours | Reporter (RFP) expression observed.[8] |
In Vivo Applications: 4-Hydroxytamoxifen Administration and Dosage
The dosage and administration route for in vivo studies depend on the animal model, age, target tissue, and the specific Cre-ERt2 mouse line.[3] Direct administration of 4-OHT is often preferred for studies requiring stringent temporal control.[1]
| Animal Model | Administration Route | Dosage | Treatment Schedule |
| Adult Mice (1-2 months) | Oral Gavage (Tamoxifen) | 1-5 mg | 5 consecutive days |
| Postnatal Pups (P12-P17) | Intraperitoneal (IP) Injection | 0.25-1 mg | 5 consecutive days |
| Adult Mice | Intraperitoneal (IP) Injection | 50-80 mg/kg body weight | Once daily for 1 to 7 days |
| Adult Mice | Oral Gavage (Tamoxifen) | 3 mg | 5 consecutive days for maximal reporter induction with minimal adverse effects.[9] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of 4-OHT-induced Cre-Lox recombination.
Caption: Experimental workflow for 4-OHT induced gene expression.
Experimental Protocols
Note: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2] All procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: In Vitro 4-Hydroxytamoxifen Treatment of Cultured Cells
Materials:
-
This compound powder
-
Ethanol (B145695) (100%, non-denatured) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
-
Cells expressing the Cre-ERt2 fusion protein
Procedure:
-
Preparation of 4-OHT Stock Solution (e.g., 1 mM in Ethanol):
-
Dissolve (Z)-4-Hydroxytamoxifen in 100% ethanol to a final concentration of 1 mM.[4]
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.[10] It is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[10][11]
-
Note: Precipitation may occur upon storage at -20°C. Before use, warm the vial to room temperature or 37°C and vortex until the solution is clear.[11]
-
-
Treatment of Cells:
-
Culture your cells of interest to the desired confluency.
-
Dilute the 4-OHT stock solution directly into the pre-warmed cell culture medium to the final desired working concentration (e.g., 1 µM).[4] The final ethanol concentration in the culture medium should be kept below 0.1% to avoid toxicity.[11]
-
Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.
-
Incubate the cells for the desired period (e.g., 24-72 hours). The optimal incubation time should be determined experimentally.
-
-
Analysis:
Protocol 2: In Vivo Administration of 4-Hydroxytamoxifen via Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Ethanol (100%, non-denatured)
-
Sunflower oil or corn oil
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with 21- to 27-gauge needles[2]
Procedure:
-
Preparation of 4-OHT Injection Solution (e.g., 10 mg/mL):
-
Dissolve 4-hydroxytamoxifen in ethanol at a concentration of 50-100 mg/mL by sonicating for 15 minutes at 55°C.[13]
-
Add pre-warmed sunflower or corn oil to the ethanol-4-OHT mixture to achieve a final concentration of 10 mg/mL.[1][13] For example, add 100 µL of a 100 mg/mL 4-OHT/ethanol stock to 900 µL of oil.[1]
-
Sonicate the solution again for 15 minutes at 55°C to ensure it is well-mixed.[13]
-
The solution should be used within a few hours of preparation.[1][13]
-
-
Intraperitoneal (IP) Injection:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., 50-80 mg/kg body weight).[13]
-
Gently restrain the mouse and locate the injection site in the lower abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the calculated volume of the 4-OHT solution.[2]
-
Administer the injection once daily for the desired number of days (e.g., 1-7 days).[13]
-
-
Post-Injection Monitoring:
-
Monitor the mice during and after the injection period for any signs of adverse reactions or distress.[13]
-
Collect tissues at the desired time point after the final injection for analysis of gene recombination and expression.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. Tamoxifen Administration in Transgenic Mice [protocols.io]
Application Notes and Protocols for Intraperitoneal Injection of (E)-4-Hydroxytamoxifen in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intraperitoneal (IP) injection of (E)-4-Hydroxytamoxifen (4-OHT) in mice. This compound is a key tool for temporal control of gene expression in various research models, most notably in Cre-Lox recombination systems.
This compound is the active metabolite of tamoxifen (B1202) and directly binds to the modified estrogen receptor (ER) domain, such as ERT2, fused to Cre recombinase.[1][2] This binding induces a conformational change, allowing the Cre-ERT2 fusion protein to translocate to the nucleus and mediate recombination at loxP sites.[1] Unlike tamoxifen, 4-OHT does not require metabolic activation by liver enzymes, offering more direct and rapid induction, which can reduce variability in experimental outcomes.[1][3]
Data Presentation
The following tables summarize key quantitative data for the intraperitoneal administration of 4-OHT in mice. It is crucial to note that optimal parameters can vary depending on the specific mouse strain, the target gene, and the desired recombination efficiency. Therefore, pilot studies are often recommended to optimize the protocol for a specific experimental setup.
Table 1: Dosage and Administration Parameters for Intraperitoneal Injection of 4-OHT
| Parameter | Value | Notes |
| Dosage | 20 - 80 mg/kg body weight | The optimal dose should be determined empirically for each mouse line and experimental goal.[1][2] |
| Concentration | 10 mg/mL | This is a commonly used final concentration for injection.[1][2] |
| Vehicle | Corn oil or Sunflower oil with Ethanol (B145695) | 4-OHT is first dissolved in ethanol before being diluted in the oil carrier.[1][2] |
| Injection Volume | Typically 100 µL | The volume can be adjusted based on the mouse's weight and the desired final dose.[1][3] |
| Injection Frequency | Once daily for 1 to 7 days | The duration of injections is dependent on the specific transgenic mouse line and the required level of gene recombination.[2] |
Table 2: Pharmacokinetic Parameters of Intraperitoneally Injected 4-OHT in Mice
| Parameter | Value | Condition |
| Peak Plasma Concentration (Cmax) | ~47 ng/mL | Following a single 1 mg/kg IP injection.[4] |
| Time to Peak Concentration (Tmax) | 24 hours | Following a single 1 mg/kg IP injection.[4] |
| Detection Limit | Below detection limit at 72 hours | Following a single 1 mg/kg IP injection.[4] |
| Minimal Effective Brain Concentration | 38.0 ± 22.0 ng/g | Concentration in the brain required to promote recombination in vivo.[5][6] |
Table 3: Potential Adverse Effects and Considerations
| Issue | Description | Mitigation Strategies |
| Toxicity | High doses or repeated injections may lead to weight loss, lethargy, and in pregnant females, abortion.[1] In young pups, tamoxifen-induced CreERT2 activation can lead to severe hematological toxicity, morbidity, and mortality.[7][8] | Use the lowest effective dose and monitor animals closely for adverse signs.[2] Consider alternative administration routes for long-term studies. |
| Sterile Peritonitis | Repeated IP injections of oil-based vehicles can cause inflammation of the peritoneum.[9][10] | For long-term studies, consider oral gavage or administration in chow.[3][10] |
| Vehicle Effects | The vehicle itself (e.g., corn oil, ethanol) can have biological effects.[9] | Always include a vehicle-only control group in the experimental design.[9] |
| Light Sensitivity | 4-OHT is light-sensitive and should be protected from light during storage and handling.[1] | Store stock solutions and prepared injection solutions in light-blocking containers.[11] |
Experimental Protocols
Protocol 1: Preparation of 4-OHT Solution for Intraperitoneal Injection
This protocol describes the preparation of a 10 mg/mL this compound solution in a corn oil/ethanol vehicle.
Materials:
-
This compound powder
-
100% Ethanol
-
Corn oil (or sunflower oil)
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath at 55°C[2]
-
Syringes (e.g., 1 mL) and needles (e.g., 21-gauge)[3]
Procedure:
-
Prepare a 100 mg/mL stock solution: Dissolve 100 mg of 4-OHT powder in 1 mL of 100% ethanol. This may require vortexing and sonication or heating in a 55°C water bath for up to 15 minutes to fully dissolve the powder.[2][3] This stock solution can be stored in small aliquots at -20°C, protected from light.[1]
-
Prepare the final injection solution: For a final concentration of 10 mg/mL, dilute the 100 mg/mL stock solution 1:10 in pre-warmed corn oil. For example, add 100 µL of the 100 mg/mL 4-OHT/ethanol stock to 900 µL of corn oil.[1]
-
Mix thoroughly: Vortex the solution vigorously to ensure it is well-emulsified. The final solution should be used within a few hours of preparation.[1][2]
Protocol 2: Intraperitoneal Injection Procedure in Mice
This protocol outlines the steps for administering the prepared 4-OHT solution via intraperitoneal injection.
Materials:
-
Prepared 4-OHT injection solution (10 mg/mL)
-
Mouse to be injected
-
Appropriate syringe and needle (e.g., 1 mL syringe with a 21-gauge needle)
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Determine the injection volume: Weigh the mouse to calculate the required injection volume based on the desired dosage (e.g., for a 40 mg/kg dose in a 25g mouse, the required dose is 1 mg, which corresponds to 100 µL of a 10 mg/mL solution).
-
Prepare the syringe: Draw the calculated volume of the 4-OHT solution into the syringe. Ensure there are no air bubbles.
-
Restrain the mouse: Gently but firmly restrain the mouse, exposing the abdomen. Proper handling techniques are essential to minimize stress and ensure safety for both the researcher and the animal.
-
Locate the injection site: The preferred injection site is in the lower abdomen, slightly off the midline, to avoid puncturing the bladder or cecum.
-
Perform the injection: Sanitize the injection site with 70% ethanol.[11] Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement. Slowly inject the solution.
-
Withdraw the needle and monitor the mouse: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.[2] Continue to monitor the mice throughout the course of the injections for signs of distress or toxicity.[11]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 3. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System [frontiersin.org]
- 6. Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
Application Notes and Protocols: (E)-4-Hydroxytamoxifen Treatment Duration for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
(E)-4-Hydroxytamoxifen (4-OHT) , the active metabolite of tamoxifen (B1202), is a cornerstone compound for in vitro studies of estrogen receptor (ER)-positive cancers. As a selective estrogen receptor modulator (SERM), its primary mechanism involves competitive antagonism of ERα, which obstructs estrogen-driven proliferation signals.[1] However, its cellular effects are complex, encompassing the induction of apoptosis, cell cycle arrest, and the modulation of numerous signaling pathways.[1][2]
The duration of 4-OHT treatment is a critical parameter that dictates the cellular outcome and the specific biological processes being investigated. Treatment times can range from minutes for observing rapid signaling events to months for developing drug-resistant cell lines. These application notes provide a comprehensive guide to selecting appropriate 4-OHT treatment durations for various in vitro assays, complete with detailed protocols and a summary of expected quantitative outcomes.
Mechanism of Action: A Brief Overview
4-OHT primarily exerts its effects through the genomic estrogen receptor signaling pathway . It competes with 17β-estradiol for binding to ERα in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[3] Unlike the estradiol-bound receptor which recruits co-activators, the 4-OHT-bound receptor complex preferentially recruits co-repressors to Estrogen Response Elements (EREs) on the promoters of target genes. This action inhibits the transcription of genes essential for cell proliferation, such as cyclin D1, ultimately leading to cell cycle arrest in the G0/G1 phase.[2] Beyond this canonical pathway, prolonged exposure to 4-OHT can trigger apoptosis through the modulation of Bcl-2 family proteins and activation of caspase cascades.[2][4]
Summary of 4-Hydroxytamoxifen Treatment Durations
The optimal treatment duration is highly dependent on the specific assay and biological question. The following table summarizes common treatment times reported in the literature for various in vitro experiments.
| Experimental Assay | Common Cell Lines | Typical Treatment Duration | Key Endpoint / Observation |
| Rapid Signaling Events | SkBr3, MCF-7 | 5 minutes - 4 hours | Phosphorylation of kinases (e.g., ERK)[5], ERα degradation[6]. |
| Gene Expression (mRNA) | MCF-7 | 24 hours - 12 weeks | Analysis of early (24h) and adaptive (12w) changes in gene expression via microarray or qPCR[7]. |
| ER Transcriptional Activity | MCF-7, T47D | 24 hours | Measurement of ERE-luciferase reporter gene activity to quantify ER antagonism[3]. |
| Cell Cycle Analysis | MCF-7 | 24 - 48 hours | Determination of cell cycle phase distribution (e.g., G1 arrest) by propidium (B1200493) iodide staining and flow cytometry[1][8]. |
| Apoptosis Assays | MCF-7, MPNST cells | 15 minutes (staining) after 24-48 hours of treatment | Detection of early apoptosis (Annexin V) or caspase activation[1][9]. |
| Cell Viability / Proliferation | MCF-7, T47D, BT-474 | 24 - 96 hours | Calculation of IC50/EC50 values using MTT or similar metabolic assays[2][3][10]. 5 days for survival ratio assays[11]. |
| Clonogenic Survival | T47D, MCF-7, BT-474 | 8 days | Assessment of long-term cell survival and colony-forming ability[10]. |
| Cre-Lox Recombination | Primary Macrophages | 5 - 7 days | Induction of Cre recombinase activity for gene deletion in genetically modified cells[12][13]. |
| Development of Resistance | MCF-7 | 6 - 12 months | Continuous exposure to establish tamoxifen-resistant cell line models[11][14]. |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of 4-OHT that inhibits cell proliferation by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Complete culture medium (phenol red-free recommended)
-
96-well clear flat-bottom plates
-
This compound (4-OHT) stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Method:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 - 10,000 cells per well in 100 µL of medium. Allow cells to attach and resume growth overnight.[1][2]
-
Treatment: Prepare serial dilutions of 4-OHT in culture medium (e.g., from 0.1 nM to 10 µM).[2] Remove the old medium from the wells and add 100 µL of the 4-OHT dilutions. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[2]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[1] Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot a dose-response curve with 4-OHT concentration on the x-axis and percent viability on the y-axis to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
4-OHT and vehicle control
-
Annexin V-FITC and PI commercial kit (contains binding buffer)
-
Ice-cold PBS
-
Flow cytometer
Method:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to attach. Treat with the desired concentration of 4-OHT (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Analysis: Analyze the samples immediately by flow cytometry.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 4-OHT treatment.
Protocol 3: Protein Expression Analysis by Western Blot
Principle: Western blotting is used to detect changes in the expression levels of specific proteins (e.g., ERα, p-Akt, Bcl-2, Bax) following 4-OHT treatment.
Materials:
-
Cells cultured in 60mm or 100mm dishes
-
4-OHT and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Method:
-
Cell Culture and Lysis: Treat cells with 4-OHT for the desired time (e.g., 5 minutes for signaling, 48 hours for apoptosis-related proteins). Wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., against p-ERK, ERα, or β-actin) overnight at 4°C.[14] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[14]
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different treatment conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Time resolved gene expression analysis during tamoxifen adaption of MCF-7 cells identifies long non-coding RNAs with prognostic impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Note: Utilizing (E)-4-Hydroxytamoxifen for the Study of Estrogen Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-4-Hydroxytamoxifen (4-OHT) is the primary active metabolite of tamoxifen, a widely used drug in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] As a Selective Estrogen Receptor Modulator (SERM), 4-OHT exhibits a complex, tissue-specific pharmacological profile, functioning as an ER antagonist in breast tissue while acting as a partial ER agonist in other tissues like bone.[1] This dual activity makes it an invaluable tool for dissecting the molecular mechanisms of ER signaling. 4-OHT binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a potency 30 to 100 times greater than that of its parent compound, tamoxifen.[1] This application note provides a comprehensive guide, including detailed protocols and quantitative data, for using 4-OHT to investigate ER signaling pathways in a research setting.
Mechanism of Action
The primary mechanism of 4-OHT involves its direct, competitive binding to estrogen receptors.[2] In ER-positive cells, the natural ligand 17β-estradiol binds to the ER, inducing a conformational change that promotes receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) on the DNA.[1] This complex then recruits co-activator proteins, initiating the transcription of genes that drive cell proliferation.[1]
4-OHT competes with estradiol (B170435) for the same binding pocket on the ER.[1] However, the binding of 4-OHT induces a distinct conformational change in the receptor.[1] This altered structure favors the recruitment of co-repressor proteins over co-activators, leading to the inhibition of gene transcription and a subsequent block in cell proliferation in tissues like the breast.[1]
Beyond its canonical ER-mediated actions, 4-OHT has also been shown to interact with Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors.[3][4] Specifically, it can bind to and inhibit the constitutive transcriptional activity of ERRγ, suggesting a novel pharmacological pathway that may contribute to its tissue-specific effects.[3][4]
Data Presentation: Quantitative In Vitro Data
The following tables summarize key quantitative parameters of this compound activity from in vitro studies.
Table 1: Potency and Efficacy in ER-Positive Cell Lines
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (Inhibition of Proliferation) | MCF-7 | 0.5 nM | [5] |
| EC₅₀ (vs. [³H]-estradiol) | MCF-7 | 0.03 nM | [5] |
| Effective Concentration (ERα Degradation) | MCF-7 | 0.1 nM (at 4 hours) |[5] |
Table 2: Binding Affinities and Activity for Estrogen-Related Receptors (ERRs)
| Parameter | Receptor | Value | Reference |
|---|---|---|---|
| Kd (Binding Affinity) | ERRγ | 35 nM | [3] |
| IC₅₀ (Disruption of ERRγ-Coactivator Complex) | ERRγ | 2 µM |[3] |
Experimental Protocols
Protocol 1: General Cell Culture and 4-OHT Treatment
This protocol outlines the basic requirements for culturing ER-positive cells and preparing them for treatment with 4-OHT.
1. Materials:
-
ER-positive human breast cancer cell lines (e.g., MCF-7, T47D).
-
Cell Culture Medium: Phenol (B47542) red-free DMEM or RPMI 1640.[6]
-
Supplement: 10% charcoal-stripped fetal bovine serum (CS-FBS) to eliminate endogenous steroids.[6]
-
This compound (4-OHT).
-
Solvent: 100% Ethanol (B145695) or DMSO.[7][8]
2. Preparation of 4-OHT Stock Solution:
-
Dissolve 4-OHT powder in 100% ethanol to create a 1 mM stock solution.[8] Heating may be required for complete dissolution.[9]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into light-protected tubes and store at -20°C. Aliquots are generally stable for several months.[7][9]
3. Cell Culture and Treatment:
-
Culture cells in phenol red-free medium supplemented with 10% CS-FBS in a 37°C, 5% CO₂ incubator.
-
For experiments, seed cells at the desired density and allow them to attach overnight.
-
To remove any residual hormones, wash the cells with PBS and replace the medium with a low-serum (e.g., 1% CS-FBS) phenol red-free medium for 24-48 hours before treatment.
-
Dilute the 4-OHT stock solution to the desired final concentration in the appropriate cell culture medium immediately before use.[7]
-
Add the 4-OHT-containing medium to the cells. Ensure the final solvent concentration (e.g., ethanol) is below 0.1% to avoid toxicity.[7]
Protocol 2: ERE-Luciferase Reporter Gene Assay
This assay quantifies the ability of 4-OHT to antagonize estradiol-induced ER transcriptional activity.
1. Materials:
-
ER-positive cells (e.g., MCF-7, T47D).[6]
-
Reporter Plasmid: Containing multiple EREs upstream of a firefly luciferase gene (e.g., pERE-TA-Luc).[6]
-
Control Plasmid: Expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection Reagent (e.g., Lipofectamine).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
2. Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh phenol red-free medium containing 1% CS-FBS. Treat cells with the following (example):
-
Vehicle control (e.g., DMSO).
-
17β-estradiol (e.g., 0.1 nM) to induce ER activity.
-
4-OHT at various concentrations.
-
A combination of 0.1 nM 17β-estradiol and various concentrations of 4-OHT to measure antagonism.[6]
-
-
Incubation: Incubate the treated cells for another 18-24 hours.[10]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle control.
Protocol 3: Western Blot for ERα Expression and Phosphorylation
This protocol is used to assess changes in total ERα protein levels (e.g., degradation) or its phosphorylation status at specific sites (e.g., Serine 118) following 4-OHT treatment.[11]
1. Materials:
-
Treated cell lysates.
-
Protein Assay Kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and system.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Anti-ERα, Anti-phospho-ERα (e.g., pS118), Anti-loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated Secondary Antibody.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
2. Procedure:
-
Cell Lysis and Quantification: After treatment with 4-OHT for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-ERα, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control. For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.[11]
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if 4-OHT treatment affects the binding of ERα to the promoter regions of its target genes.
1. Materials:
-
Treated cells (~1-2 x 10⁷ cells per IP).
-
Formaldehyde (B43269) (37%).
-
Lysis Buffers (Cell and Nuclear).
-
Sonicator.
-
ChIP-grade Anti-ERα antibody.[12]
-
Isotype control IgG (e.g., Rabbit IgG).
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting a known ERE and a negative control region.
2. Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.[13]
-
Cell Lysis: Harvest and lyse the cells to release nuclei. Isolate the nuclei by centrifugation.[13]
-
Chromatin Shearing: Resuspend the nuclei in a nuclear lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Save a small aliquot of the supernatant as "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with the anti-ERα antibody or the IgG control.[14]
-
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[14]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C for 4-6 hours in the presence of high salt.[13]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using spin columns or phenol-chloroform extraction.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of an ER target gene (e.g., pS2/TFF1) to quantify the enrichment of bound DNA. Results are typically expressed as a percentage of the input DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of four novel phosphorylation sites in estrogen receptor α: impact on receptor-dependent gene expression and phosphorylation by protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
- 14. illumina.com [illumina.com]
Application Notes and Protocols for Dose-Response Studies of (E)-4-Hydroxytamoxifen in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting dose-response studies of (E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, in cancer cell lines. These guidelines are intended to assist researchers in designing and executing robust experiments to evaluate the efficacy and mechanisms of action of this critical anticancer agent.
Introduction
This compound is a selective estrogen receptor modulator (SERM) that is a cornerstone in the endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1] Its primary mechanism of action involves competitive antagonism of the estrogen receptor, thereby inhibiting estrogen-driven proliferation of cancer cells.[1][2] However, emerging evidence indicates that 4-OHT can also induce cytotoxic effects in cancer cells through ER-independent pathways, expanding its potential therapeutic applications.[3][4] Dose-response studies are fundamental to characterizing the potency of 4-OHT, determining its half-maximal inhibitory concentration (IC50), and elucidating the signaling pathways involved in its anticancer activity.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various breast cancer cell lines as reported in the literature. These values highlight the dose-dependent and cell-line-specific efficacy of the compound.
| Cell Line | Estrogen Receptor Status | Assay Duration | IC50 (µM) | Reference |
| MCF-7 | ER+ | 96 hours | 3.2 | [5] |
| T47D | ER+ | 96 hours | 4.2 | [5] |
| BT-474 | ER+ | 96 hours | 5.7 | [5] |
| MCF-7 | ER+ | 24 hours | 19.35 | [2][6] |
| MCF-7 | ER+ | 48 hours | 21.42 | [6] |
| MCF-7 | ER+ | 72 hours | 21.42 | [6] |
Note: IC50 values can vary depending on experimental conditions such as cell density, serum concentration, and the specific assay used.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO or ethanol) at the same concentration used to dissolve the 4-OHT.[7]
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[1]
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
96-well microtiter plates[8]
-
Microplate reader[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.[8]
-
Treatment: Prepare serial dilutions of 4-OHT in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing various concentrations of 4-OHT (e.g., 0.05–10 µM) or a vehicle control.[5][8]
-
Incubation: Incubate the plates for the desired duration (e.g., 96 hours). After 48 hours, it is recommended to replace the medium with fresh medium containing the same drug concentrations.[5]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[8][9]
Clonogenic Assay
The clonogenic assay assesses the ability of single cells to undergo unlimited division and form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
100 mm culture plates
-
Crystal violet staining solution (0.5% w/v)
Protocol:
-
Cell Seeding: Plate cells at a density of 5 x 10^4 per 100 mm plate.[5]
-
Treatment: After 24 hours, treat the cells with the desired concentrations of 4-OHT or a vehicle control. The medium with treatments should be refreshed every 2 days for a total of 8 days.[5]
-
Colony Formation: After 8 days of treatment, trypsinize the cells and plate 800 cells per 100 mm plate in duplicate in fresh medium without the drug.[5]
-
Staining and Counting: Allow colonies to form over 2-4 weeks. Stain the colonies with crystal violet and count them.[5]
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of 4-OHT on signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[7]
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, ERα, PARP, Bcl-2, Bax)[5][7]
-
HRP-conjugated secondary antibodies[7]
-
Enhanced chemiluminescence (ECL) substrate[7]
-
Imaging system[7]
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with 4-OHT as described for other assays. After treatment (e.g., 96 hours with a media change at 48 hours), lyse the cells in lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7]
Visualizations
Signaling Pathways
This compound exerts its effects through both estrogen receptor-dependent and independent signaling pathways.
Caption: Signaling pathways of this compound in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for a dose-response study of this compound.
Caption: Generalized workflow for a 4-OHT dose-response experiment.
Logic of Dose-Response Curve Analysis
This diagram illustrates the relationship between drug concentration and cellular response, leading to the determination of the IC50 value.
Caption: Logical flow for determining the IC50 value from dose-response data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols for (E)-4-Hydroxytamoxifen-Induced Gene Recombination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cre-Lox recombination system is a powerful and widely used tool in genetic engineering for site-specific gene editing, enabling researchers to create gene knockouts, knock-ins, and conditional expression models.[1] A key advancement in this system is the development of inducible Cre recombinase constructs, which allow for temporal and spatial control over gene recombination. One of the most common inducible systems utilizes a fusion protein of Cre recombinase with a mutated ligand-binding domain of the estrogen receptor (Cre-ERT2).[2] This fusion protein remains inactive and sequestered in the cytoplasm.[2][3] The administration of (E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen (B1202), induces a conformational change in the Cre-ERT2 protein, leading to its translocation into the nucleus.[2] Once in the nucleus, Cre recombinase excises DNA sequences flanked by loxP sites.[2]
4-OHT is often preferred for in vivo studies that require rapid and precise induction because it does not need metabolic activation by the liver, unlike its precursor, tamoxifen.[1][4] This direct action provides more controlled and predictable experimental outcomes.[1] However, it is important to note that 4-OHT is less stable than tamoxifen and requires careful preparation and handling.[1][5] These application notes provide detailed protocols and quantitative data for both in vitro and in vivo applications of this compound to induce Cre-Lox recombination.
Mechanism of Action
The inducible Cre-LoxP system's functionality hinges on the precise control of Cre recombinase activity. The Cre-ERT2 fusion protein is engineered to have a high affinity for 4-OHT and a low affinity for endogenous estrogens, which minimizes off-target effects.[2] In its inactive state, the Cre-ERT2 protein is retained in the cytoplasm.[2] The introduction of 4-OHT triggers the nuclear translocation of the Cre-ERT2 protein, which then initiates the recombination process at loxP-flanked (floxed) genomic regions.[2]
Data Presentation: Quantitative Parameters for 4-OHT Usage
The efficacy of 4-OHT-induced recombination is influenced by several factors, including the administration route, dosage, and duration of treatment.[1] The following tables summarize quantitative data from various studies to guide experimental design.
In Vitro Applications
| Cell Type | 4-OHT Concentration | Treatment Duration | Outcome | Reference |
| Mouse Embryonic Stem (ES) Cells | 800 nM | 3-4 days | Complete recombination of LacZ reporter gene. | [6] |
| p53-/- Lymphoma Cell Line | 1 µM | 48 hours | Four-fold increase in apoptotic cells. | [7] |
| Bone Marrow-Derived Macrophages (BMDMs) | 2 µM | 7 days | >4-fold reduction in target gene expression. | [8] |
| Various Cell Lines | 0.5 µM to 2 µM | 24 hours | Optimal range for inducing growth arrest and potential apoptosis. | [8] |
| Mouse Primary Hepatocytes | 100 nM | Empirically determined | Successful induction of gene expression. | [9] |
In Vivo Applications (Mouse Models)
| Administration Route | Typical Dosage Range | Treatment Schedule | Mouse Strain/Model | Outcome | Reference |
| Intraperitoneal (IP) Injection | 50-80 mg/kg body weight | Once daily for 1 to 7 days | Transgenic mice | Dependent on transgenic line and desired recombination level. | [4] |
| Intraperitoneal (IP) Injection | >4.5 ± 1.3 mg/kg | Two consecutive days | Cspg4-cre/Esr1/ROSA26Sortm14(CAG-tdTomato) | Recombination exceeding spontaneous levels. | [10][11] |
| Oral Gavage | 1-5 mg | 5 consecutive days | 1-2 month old mice | Ubiquitous CreERT2 activity. | [12] |
| Intraperitoneal (IP) Injection | 0.25-1 mg | 5 consecutive days | P12-P17 pups | Activation of CreER in bone. | [12] |
Experimental Protocols
In Vitro 4-Hydroxytamoxifen Application
Objective: To induce gene recombination in cultured cells expressing Cre-ERT2 and a floxed target gene.
Materials:
-
(Z)-4-Hydroxytamoxifen powder
-
100% Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Cre-ERT2 expressing cells
Protocol for 4-OHT Stock Solution Preparation (10 mM):
-
Weigh out 1 mg of (Z)-4-Hydroxytamoxifen powder.
-
Dissolve the powder in 258 µL of 100% ethanol to create a 10 mM stock solution.[2]
-
To aid dissolution, the solution can be gently warmed at 37°C or 55°C for a few minutes.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C in the dark. Note that working solutions of 4-OHT in ethanol or DMSO can lose potency within weeks of storage.[5]
Protocol for Inducing Gene Recombination in Cell Culture:
-
Culture the Cre-ERT2 expressing cells to the desired confluency.
-
Dilute the 10 mM 4-OHT stock solution in pre-warmed cell culture medium to the desired final working concentration. A common starting range is 0.5 µM to 2 µM, but it is crucial to titrate the optimal concentration for your specific cell type.[2][8]
-
Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.
-
Incubate the cells for the desired period. The incubation time for efficient recombination can vary, typically ranging from 24 to 72 hours.[2]
-
After the incubation period, replace the 4-OHT-containing medium with fresh medium and continue to culture the cells for subsequent analysis.
In Vivo 4-Hydroxytamoxifen Administration
Objective: To induce gene recombination in animal models (e.g., transgenic mice) expressing Cre-ERT2.
Materials:
-
This compound powder
-
Ethanol
-
Sunflower oil or corn oil
-
Syringes and needles (e.g., 21- to 27-gauge for IP injection) or oral gavage feeding needles
Protocol for 4-OHT Solution Preparation for Injection:
-
Dissolve 4-hydroxytamoxifen in ethanol at a concentration of 50-100 mg/mL. This may require sonication for approximately 15 minutes at 55°C.[4]
-
Add pre-warmed sunflower or corn oil to the ethanol-4-OHT mixture to achieve a final 4-OHT concentration of 10 mg/mL.[2][4]
-
Sonicate the solution again for 15 minutes at 55°C to ensure it is well-mixed.[4]
-
It is recommended to use the solution within 2 hours of preparation due to its instability.[4]
Administration Protocols:
-
Intraperitoneal (IP) Injection:
-
Weigh the mouse to determine the correct volume of the 4-OHT solution to inject based on the desired dosage (e.g., 50-80 mg/kg).[4]
-
Use a 1 mL syringe with an appropriate gauge needle (21- to 27-gauge).[1]
-
Gently restrain the mouse and locate the injection site in the lower abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the calculated volume of the 4-OHT solution.[1]
-
Monitor the animal for any signs of distress post-injection.[4]
-
-
Oral Gavage:
-
Weigh the mouse to calculate the required volume of the 4-OHT solution.
-
Gently restrain the mouse.
-
Gently insert the feeding needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Slowly administer the 4-OHT solution.[1]
-
Carefully remove the feeding needle and return the mouse to its cage, monitoring for any signs of distress.[1]
-
Important Considerations and Potential Issues
-
Toxicity: High doses or prolonged administration of tamoxifen and its metabolites can lead to toxic effects, including hepatotoxicity and impacts on the reproductive system.[1] It is crucial to use the lowest effective dose and include appropriate vehicle-treated control groups.
-
Off-Target Effects: Tamoxifen and 4-OHT can have estrogenic or anti-estrogenic effects in different tissues, which may confound experimental results.[1]
-
Incomplete Recombination: The efficiency of recombination can be variable between different tissues and even between cells within the same tissue, potentially leading to mosaic expression.[1]
-
"Leaky" Cre Activity: Some Cre-ERT2 lines may exhibit low levels of Cre activity even in the absence of 4-OHT.[1]
-
Duration of Activity: The biological effects of a single dose of tamoxifen or 4-OHT can persist for days to weeks, a factor that should be considered in the experimental timeline.[1]
-
Compound Stability: 4-OHT solutions, particularly in DMSO or ethanol, can lose potency over time, even when stored at low temperatures.[5] It is advisable to use freshly prepared solutions.
Conclusion
The use of this compound to induce Cre-Lox recombination is a cornerstone of modern genetic research, offering precise temporal and spatial control of gene expression. By carefully selecting the administration route, optimizing the dosage, and being mindful of potential side effects, researchers can successfully apply this powerful technology. The protocols and data presented here serve as a comprehensive guide for the effective implementation of 4-OHT-inducible gene recombination in both in vitro and in vivo settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activation of Cre Recombinase Alone Can Induce Complete Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Validation of 4-Hydroxytamoxifen (4-OHT)-Induced Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cre-LoxP system is a powerful tool for conditional gene knockout, providing temporal and spatial control over gene expression.[1] A widely used inducible system utilizes a fusion protein of Cre recombinase with a mutated ligand-binding domain of the estrogen receptor (Cre-ERT2). This fusion protein remains inactive in the cytoplasm until it binds to its synthetic ligand, 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen.[2][3] Upon 4-OHT binding, the Cre-ERT2 protein translocates to the nucleus, where it recognizes loxP sites and catalyzes the excision of the flanked ("floxed") DNA sequence, leading to gene knockout.[1]
Robust validation is critical to ensure that the observed phenotype is a direct result of the intended gene knockout. This application note provides a detailed experimental workflow and protocols for the comprehensive validation of 4-OHT-induced gene knockout at the genomic, transcriptomic, proteomic, and functional levels.
Mechanism of 4-OHT-Induced Gene Knockout
The Cre-ERT2 system allows for inducible gene knockout. In the absence of 4-OHT, the Cre-ERT2 fusion protein is sequestered in the cytoplasm. Administration of 4-OHT leads to its binding to the ERT2 domain, causing a conformational change that exposes a nuclear localization signal.[4] The Cre-ERT2/4-OHT complex then translocates to the nucleus, where the Cre recombinase excises the DNA segment situated between two loxP sites.[5]
Caption: Mechanism of 4-OHT-induced Cre-LoxP recombination.
Experimental Validation Workflow
A multi-tiered approach is recommended to confirm successful gene knockout, starting from the genomic level and progressing to functional consequences.
Caption: Experimental workflow for validating gene knockout.
Data Presentation: Summary of Expected Outcomes
The following table summarizes the expected quantitative data from the validation experiments.
| Validation Level | Method | Target | Expected Outcome in Knockout vs. Control | Notes |
| Genomic | PCR Genotyping | Genomic DNA | Presence of a smaller DNA band corresponding to the excised allele. Absence or reduction of the floxed allele band. | Allows for the determination of recombination efficiency. |
| Transcriptomic | Quantitative PCR (qPCR) | mRNA | >90% reduction in target mRNA levels. | Results are typically expressed as fold change relative to a housekeeping gene.[6] |
| Proteomic | Western Blot | Protein | Absence or significant reduction (>90%) of the target protein band. | A housekeeping protein should be used as a loading control.[6] |
| Functional | Phenotypic Assays | Cellular/Physiological Function | A measurable change in a specific biological process consistent with the known or predicted function of the knocked-out gene.[7] | Assay will be gene- and pathway-specific. |
Experimental Protocols
Protocol 1: 4-OHT Administration (In Vivo - Intraperitoneal Injection)
This protocol is a general guideline; optimal dosage and administration frequency should be empirically determined for each mouse line and experimental goal.[1]
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
100% Ethanol
-
Corn oil or Sunflower oil
-
Sterile microcentrifuge tubes
-
Sonicator or water bath
-
Vortex mixer
-
Syringes and needles (e.g., 21-gauge)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mg/mL stock solution of 4-OHT in 100% ethanol. This may require heating at 55-60°C and sonication to fully dissolve. Store in small aliquots at -20°C, protected from light.
-
Working Solution Preparation: For a final injection solution of 10 mg/mL, dilute the 100 mg/mL stock solution 1:10 in pre-warmed corn or sunflower oil. For example, add 100 µL of the 4-OHT/ethanol stock to 900 µL of oil.
-
Emulsification: Vortex the solution thoroughly to ensure it is well-mixed. The solution should be used within a few hours of preparation.
-
Injection:
-
Weigh the mouse to determine the correct injection volume for the desired dosage (e.g., 20-80 mg/kg body weight).[1]
-
Gently restrain the mouse and perform an intraperitoneal (IP) injection.
-
Monitor the mouse for any adverse reactions following the injection.
-
Protocol 2: Genomic Validation by PCR Genotyping
This protocol allows for the detection of the wild-type, floxed, and excised alleles.[2]
Materials:
-
Genomic DNA extracted from tissue or cells
-
Allele-specific primers (see below)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA ladder
Primer Design: Design three primers:
-
Forward Primer (Fwd): Binds upstream of the 5' loxP site.
-
Reverse Primer 1 (Rev1): Binds within the sequence to be excised.
-
Reverse Primer 2 (Rev2): Binds downstream of the 3' loxP site.
Expected PCR Products:
-
Wild-type allele: A single band using Fwd and Rev2 primers.
-
Floxed allele: A slightly larger band than the wild-type using Fwd and Rev2 primers (due to the presence of loxP sites) and a band using Fwd and Rev1 primers.
-
Excised allele: A smaller band using Fwd and Rev2 primers.
PCR Reaction Mixture (25 µL):
| Component | Volume/Concentration |
|---|---|
| 5X Reaction Buffer | 5 µL |
| 10 mM dNTPs | 0.5 µL |
| 10 µM Forward Primer | 1 µL |
| 10 µM Reverse Primer 1 | 0.5 µL |
| 10 µM Reverse Primer 2 | 0.5 µL |
| Taq DNA Polymerase | 0.25 µL |
| Genomic DNA (50-100 ng) | 1-2 µL |
| Nuclease-free water | to 25 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 94°C | 3 min | 1 |
| Denaturation | 94°C | 30 sec | \multirow{3}{}{35} |
| Annealing | 55-60°C | 40 sec | |
| Extension | 72°C | 30-60 sec** | |
| Final Extension | 72°C | 10 min | 1 |
| Hold | 4°C | ∞ | 1 |
*Optimize annealing temperature based on primer melting temperatures. **Extension time depends on the expected amplicon size.
Analysis: Resolve PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye and visualize under UV light.
Protocol 3: Transcriptomic Validation by Quantitative PCR (qPCR)
This protocol quantifies the reduction in target gene mRNA levels.[8]
Materials:
-
Total RNA extracted from tissue or cells
-
Reverse transcription kit for cDNA synthesis
-
qPCR primers for the target gene and a housekeeping gene (e.g., GAPDH, Actin)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Isolate high-quality total RNA and reverse transcribe 1 µg into cDNA according to the manufacturer's instructions.
-
Primer Design: Design primers that amplify a 70-200 bp region of the target gene's mRNA. Ideally, primers should span an exon-exon junction to avoid amplification of genomic DNA.[9]
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set. Include no-template and no-reverse-transcriptase controls.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[8] The results should show a significant decrease in the target gene's mRNA in the knockout samples compared to controls.
Protocol 4: Proteomic Validation by Western Blot
This protocol confirms the absence or reduction of the target protein.[10][11]
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from control and knockout samples. Quantify protein concentration.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[11]
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imager.[11] Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 5: Functional Validation
Functional assays are crucial to demonstrate the biological consequence of the gene knockout.[6] The specific assay will depend on the known or hypothesized function of the gene.
Examples of Functional Assays:
-
Cell Proliferation Assay: If the gene is involved in cell cycle regulation, measure proliferation rates (e.g., using MTT or BrdU incorporation assays).
-
Metabolism Assay: If the gene plays a role in a metabolic pathway, measure the levels of relevant metabolites or enzyme activity.
-
Signaling Pathway Analysis: Assess the phosphorylation status or expression of downstream targets in a signaling pathway affected by the gene of interest.
-
Behavioral Tests (for in vivo studies): If the gene is expected to have a neurological or behavioral phenotype, perform relevant behavioral tests on knockout and control animals.
General Procedure:
-
Culture cells or prepare tissues from 4-OHT-treated and control animals/cell lines.
-
Perform the chosen functional assay according to established protocols.
-
Compare the results between the knockout and control groups to determine if the loss of the target gene leads to the expected phenotypic change.
Conclusion
The validation of a 4-OHT-induced gene knockout is a multi-step process that requires rigorous experimental verification at multiple levels. By following the detailed protocols and workflow outlined in this application note, researchers can confidently confirm the successful and specific deletion of their target gene and accurately attribute observed phenotypes to the gene knockout. This comprehensive validation approach is essential for the integrity and reproducibility of research findings in the field of genetics and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Highly tamoxifen-inducible principal cell-specific Cre mice with complete fidelity in cell specificity and no leakiness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zymoresearch.com [zymoresearch.com]
- 10. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Topical (E)-4-Hydroxytamoxifen in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-4-Hydroxytamoxifen (4-OHT) is a potent, active metabolite of Tamoxifen (B1202), a well-established selective estrogen receptor modulator (SERM) used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer.[1] The topical or transdermal application of 4-OHT is being investigated as a strategy to deliver the active agent directly to the target tissue, such as the breast or skin, thereby maximizing local therapeutic effects while minimizing systemic exposure and associated side effects.[2][3] Animal studies are crucial for evaluating the efficacy, safety, and pharmacokinetics of topical 4-OHT formulations. These notes provide a summary of key findings and detailed protocols from various animal studies.
Quantitative Data Summary
The following tables summarize quantitative data from key animal studies involving the topical application of 4-OHT.
Table 1: Summary of Efficacy and Mechanistic Studies
| Animal Model | Formulation & Dose | Duration | Key Efficacy/Mechanistic Findings | Reference(s) |
|---|---|---|---|---|
| Female Sprague-Dawley Rats | Cutaneous application of 20, 140, or 1000 µg/kg/day | 101 weeks | Significantly reduced incidence of spontaneous mammary and hypophyseal tumors. No evidence of carcinogenic action. | [1][4] |
| Genetically Engineered Mice (e.g., BrafV600E; PtenFL/FL; Tyr-CreERt2) | 2.5 mg/mL or 25 mg/mL in DMSO, applied topically | 2 consecutive days | Efficiently induces Cre-recombinase activity for tissue-specific gene expression, leading to melanoma formation in this model. | [5] |
| CD11c-CreERT+ Rosa26-RFP+ Mice | 20 mg 4-OHT applied topically to the ear | Two treatments | Selectively induces gene recombination (RFP expression) in migratory dermal dendritic cells in the skin and draining lymph nodes. | [6] |
| C57BL Mice | Tamoxifen-loaded liposomal gel applied topically | 5 weeks | Arrested hair follicles in the telogen phase, indicating an estrogen receptor agonistic effect on hair growth. |[7] |
Table 2: Summary of Pharmacokinetic Studies
| Animal Model | Administration Route & Dose | Key Pharmacokinetic Findings | Reference(s) |
|---|---|---|---|
| Female Sprague-Dawley Rats | Topical: 20, 140, or 1000 µg/kg/day | Plasma levels of 4-OHT were stable, proportional to the dose, and exceeded clinical plasma levels by up to 60-fold at the high dose. | [1] |
| Mice | Oral Tamoxifen (20 mg/kg) | Resulted in 4-OHT concentrations tenfold greater (>25 ng/mL) than those achievable in humans, highlighting species differences in metabolism. | [8] |
| Mice | Oral 4-OHT (1 mg/kg) | Peak plasma concentration was very low (3.6 ng/mL) and rapidly decreased, indicating poor oral bioavailability. |[9] |
Table 3: Summary of Safety and Toxicological Data
| Animal Model | Dose & Duration | Key Safety Findings | Reference(s) |
|---|---|---|---|
| Female Sprague-Dawley Rats | Up to 1000 µg/kg/day for 101 weeks | Clinically well-tolerated. Lower mortality in treated groups compared to control. Induced expected pharmacological effects (e.g., uterine and ovarian atrophy). No carcinogenic effects on the liver, genital organs, or skin. | [1][4] |
| General (Mice) | N/A | 4-OHT is a major metabolite of Tamoxifen excreted in feces. While not considered carcinogenic or mutagenic in some long-term studies, it is still a toxic compound targeting the liver. Special handling procedures are required. |[10] |
Detailed Experimental Protocols
The following are detailed methodologies derived from published animal studies.
This protocol is adapted from a study evaluating the long-term effects of daily cutaneous 4-OHT application.[1][4]
-
Objective: To assess the potential carcinogenicity and tumor-preventive efficacy of topically applied 4-OHT over a two-year period.
-
Animal Model: Female Sprague-Dawley rats, approximately 50 per group.
-
Materials:
-
This compound
-
Vehicle solution (e.g., hydroalcoholic gel)
-
Elizabethan collars
-
Clippers for shaving
-
-
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the study.
-
Dose Preparation: Prepare solutions of 4-OHT in the vehicle at concentrations calculated to deliver daily doses of 20, 140, and 1000 µg/kg/day. A vehicle-only solution serves as the control.
-
Animal Preparation: Gently shave an area on the dorsal skin of each rat for application.
-
Topical Application:
-
Administer the prepared dose or vehicle daily via cutaneous application to the shaved area.
-
The product is applied without an occlusive bandage.
-
-
Prevention of Ingestion: To prevent oral ingestion, fit each animal with an Elizabethan collar for 6 hours post-administration.[1]
-
Study Duration: Continue daily application for 101 weeks.
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weight and food consumption weekly.
-
Conduct regular palpation for masses.
-
At study termination, perform a full necropsy and histopathological examination of all major organs, with a particular focus on the liver, genital organs, skin, mammary glands, and pituitary gland.
-
Collect blood samples periodically to determine plasma levels of 4-OHT.
-
-
This protocol is designed for inducing Cre-recombinase in mouse models with CreERT2 constructs for temporal and tissue-specific gene editing, often used in cancer modeling.[5][6]
-
Objective: To achieve localized activation of Cre-recombinase in the skin of GEMMs via topical 4-OHT application.
-
Animal Model: Genetically engineered mice carrying a CreERT2 cassette (e.g., Tyr-CreERt2 for melanocytes, K14-CreERT2 for keratinocytes).
-
Materials:
-
4-Hydroxytamoxifen (B85900) (Sigma-Aldrich, Cat # H6278 or similar)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Anesthesia machine with isoflurane (B1672236)
-
Electric clippers or hair removal cream
-
Small brush or micropipette for application
-
-
Procedure:
-
Anesthesia: Anesthetize the mouse using an isoflurane chamber (e.g., ~3.5% isoflurane, airflow ~3.5 L/min).[5]
-
Hair Removal: Once the mouse is anesthetized, shave the hair on the desired application area (typically the back).[5] If hair is too short, wait ~3 days and shave again. Alternatively, use a hair removal cream, ensuring it is completely rinsed off with a saline solution to prevent skin irritation.[5]
-
Formulation Preparation: Prepare a solution of 4-OHT in DMSO. A common concentration is 25 mg/mL for robust induction. For highly sensitive or aggressive genetic models (e.g., BrafV600E; PtenFL/FL), a lower concentration of 2.5 mg/mL may be used to control the recombination rate.[5]
-
Topical Application:
-
For broad application, dip a small brush into the 4-OHT solution and paint it onto the shaved skin.
-
For inducing individual tumors or spots of recombination, apply 0.5-1.0 µL of the 25 mg/mL solution to 2-4 spots using a P2 micropipette.[5]
-
-
Recovery: Return the mouse to its cage and monitor until it has fully recovered from anesthesia. Ensure the solution is completely absorbed before the mouse wakes to prevent cross-contamination to other body areas or cage mates.[5]
-
Treatment Schedule: Repeat the treatment on the following day for a total of two applications. The exact schedule may be optimized based on the specific GEMM and desired recombination efficiency.[5]
-
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for topical 4-OHT studies in animals.
References
- 1. Cutaneously applied 4-hydroxytamoxifen is not carcinogenic in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral low dose and topical tamoxifen for breast cancer prevention: modern approaches for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized phase II presurgical trial of transdermal 4-Hydroxytamoxifen gel versus oral tamoxifen in women with ductal carcinoma in situ of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. lab.moffitt.org [lab.moffitt.org]
- 6. researchgate.net [researchgate.net]
- 7. Tamoxifen-loaded liposomal topical formulation arrests hair growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tamoxifen Treatment in Animals | Office of Research [bu.edu]
Troubleshooting & Optimization
troubleshooting (E)-4-Hydroxytamoxifen solubility issues
Welcome to the technical support center for (E)-4-Hydroxytamoxifen (4-OHT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with 4-OHT. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
This compound is sparingly soluble in aqueous buffers.[1][2] Direct dissolution in aqueous solutions is often challenging. The recommended method is to first dissolve the 4-OHT in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[3]
Q2: I've successfully dissolved my 4-OHT in ethanol (B145695), but it precipitated after storing it at -20°C. Is my compound degraded?
Precipitation of 4-OHT from stock solutions, particularly in ethanol, upon storage at -20°C is a common issue and does not necessarily indicate degradation.[3][4][5] To redissolve the precipitate, warm the vial to room temperature or 37°C and vortex or shake it until the solution is clear.[3][6] It is crucial to ensure complete redissolution before use to maintain an accurate concentration.[3]
Q3: After diluting my 4-OHT stock solution into my cell culture medium, I observe a cloudy precipitate. How can I prevent this?
This is likely due to the low solubility of 4-OHT in the aqueous culture medium. To avoid this:
-
Minimize the final concentration of the organic solvent: While a stock solution is necessary, the final concentration of the solvent (e.g., ethanol) in your culture medium should be kept low, typically below 0.1%, to avoid solvent-induced precipitation and cell toxicity.[3][7]
-
Ensure rapid and thorough mixing: When diluting the stock solution, add it to the medium while gently vortexing or swirling to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Prepare fresh dilutions: It is best to prepare fresh aqueous working solutions for each experiment and not to store them.[1][2]
Q4: I am concerned about the stability and potential isomerization of my 4-OHT in solution. How can I minimize this?
This compound can undergo cis-trans (E-Z) interconversion, especially when exposed to light.[6][8] The (Z)-isomer is generally considered the more biologically active form.[3] To minimize isomerization and degradation:
-
Protect from light: Store both the solid compound and solutions protected from light by using amber vials or by wrapping containers in aluminum foil.[4][8][9]
-
Use fresh solutions: Prepare stock solutions fresh and use them as soon as possible. Aqueous solutions should ideally be made immediately before use.[1][2]
-
Proper Storage: Store stock solutions at -20°C or -80°C.[5][6] For long-term stability, some researchers suggest storing the compound in tetrahydrofuran (B95107) (THF) containing an antioxidant like butylated hydroxytoluene (BHT).[6][9]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
The most commonly used solvents for preparing 4-OHT stock solutions are ethanol and dimethyl sulfoxide (B87167) (DMSO).[1][3] Ethanol is often preferred for cell culture applications due to its lower potential for cytotoxicity compared to DMSO.[3][6]
Q2: What is the solubility of this compound in common organic solvents?
The solubility of 4-OHT can vary slightly between different sources and isomers ((E) vs. (Z)). The following table summarizes the approximate solubilities:
| Solvent | Approximate Solubility | References |
| Ethanol | ~20 mg/mL | [1][2][8] |
| Methanol | ~10 mg/mL | [6][8] |
| DMSO | ~2 mg/mL to 78 mg/mL | [1][2][10][11] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][2] |
Q3: How should I prepare a stock solution of this compound in ethanol?
A common protocol is to dissolve the 4-OHT powder in absolute ethanol to a concentration of 10 mM or 20 mg/mL.[4][12] Gentle warming to 37°C or 55°C and vortexing can aid in dissolution.[6][12] The stock solution should then be stored in aliquots at -20°C and protected from light.[6]
Q4: Can I store my diluted, ready-to-use aqueous solution of 4-OHT?
It is not recommended to store aqueous solutions of 4-OHT for more than one day.[1][2] Due to its low aqueous solubility and potential for precipitation and degradation, it is best to prepare these solutions fresh for each experiment.
Q5: How does this compound exert its biological effects?
This compound is an active metabolite of tamoxifen (B1202) and acts as a selective estrogen receptor modulator (SERM).[10][13] It binds to estrogen receptors (ERs), which can lead to either agonistic or antagonistic effects depending on the tissue type.[10] In breast cancer cells, it typically acts as an antagonist, inhibiting the proliferative effects of estrogen.[14][15]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
-
Weighing: Accurately weigh 3.875 mg of this compound powder (Molecular Weight: 387.5 g/mol ).
-
Dissolution: In a light-protected vial (e.g., an amber tube), add 1 mL of absolute ethanol to the powder.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, you can warm the vial to 37°C for a few minutes and vortex again.[6][12]
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C, protected from light.[6][7]
Protocol 2: Preparation of a 4-OHT Working Solution for In Vivo Administration
This protocol is adapted for preparing a 10 mg/mL working solution in corn oil.
-
Prepare Stock: Prepare a 20 mg/mL stock solution of 4-OHT in ethanol as described above.[4]
-
Redissolve: If the stock solution has been stored at -20°C and shows precipitation, warm it to room temperature and shake until the precipitate redissolves.[4]
-
Dilution in Oil: In a sterile tube, add the desired volume of the 20 mg/mL ethanol stock solution. Then, add an equal volume of corn oil to achieve a final concentration of 10 mg/mL.[4]
-
Ethanol Evaporation: Place the mixture in a vacuum centrifuge (e.g., SpeedVac) to evaporate the ethanol. This typically takes 10-20 minutes.[4][12]
-
Final Product: The final solution should be clear and ready for intraperitoneal injection.[4]
Visualizations
Caption: Simplified signaling pathway of this compound as an estrogen receptor antagonist.
Caption: General experimental workflow for preparing and using this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug preparation [bio-protocol.org]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (Z)-4-Hydroxytamoxifen (Z-4-OHT) | Genome editing compound | Hello Bio [hellobio.com]
- 10. bio-gems.com [bio-gems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Preparation of pharmacological agents [protocols.io]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: 4-Hydroxytamoxifen (4-OHT) Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of 4-Hydroxytamoxifen (4-OHT) in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure the stability and efficacy of your 4-OHT solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and storage of 4-Hydroxytamoxifen stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving 4-Hydroxytamoxifen?
A1: Ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are the most commonly used solvents for preparing 4-OHT stock solutions.[1][2] Ethanol is often preferred for cell culture applications due to its lower potential for cytotoxicity compared to DMSO at higher concentrations.[2] For in vivo studies, after initial dissolution in ethanol, 4-OHT is often mixed with oils like sunflower or corn oil, followed by ethanol evaporation.[3][4][5][6][7]
Q2: My 4-Hydroxytamoxifen has precipitated out of my stock solution upon storage at -20°C. What should I do?
A2: Precipitation of 4-OHT from stock solutions, particularly those prepared in ethanol, is a common occurrence when stored at -20°C.[2][4] To redissolve the precipitate, gently warm the solution to room temperature or 37°C and vortex or shake it until the solution becomes clear.[2][8] It is critical to ensure complete redissolution before use to maintain an accurate concentration.[2]
Q3: How can I prevent my 4-Hydroxytamoxifen from precipitating?
A3: To minimize precipitation, consider the following:
-
Aliquotting: After preparing your stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1][9]
-
Proper Storage: Store aliquots at -20°C and protect them from light.[1][9][10] For long-term stability (up to 6 months with minimal isomerization), some studies recommend storing 4-OHT in tetrahydrofuran (B95107) (THF) containing approximately 0.025% butylated hydroxytoluene (BHT) at -25°C in the dark.[10][11]
-
Fresh Preparation: Whenever possible, prepare fresh stock solutions for critical experiments.[1]
Q4: I'm observing inconsistent results in my experiments using a stored 4-OHT solution. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Precipitation: As mentioned, precipitation can lower the effective concentration of your working solution.[1] Always check for and redissolve any precipitate before use.
-
Isomerization: 4-OHT exists as (Z) and (E) isomers, with the (Z)-isomer being the more biologically active antiestrogen.[1] In solution, especially when exposed to light and in solvents with a low dielectric constant, the isomers can interconvert, leading to a decrease in potency.[1][10][11] To minimize this, always protect your solutions from light.[1][9][10]
Q5: How stable is 4-Hydroxytamoxifen in aqueous solutions like cell culture media?
A5: 4-Hydroxytamoxifen has low solubility in aqueous media and solutions are not recommended for long-term storage.[12][13] It is best to prepare fresh working dilutions in your aqueous buffer or cell culture medium immediately before each experiment.[9][12][13] Some sources advise against storing aqueous solutions for more than a day.[12][13]
Data Presentation: Solubility of 4-Hydroxytamoxifen
The following table summarizes the solubility of 4-Hydroxytamoxifen in various solvents.
| Solvent | Concentration | Conditions | Source(s) |
| Ethanol | 20 mg/mL | With heating | [10][11][12][13] |
| ≤ 50 mM | [9] | ||
| 100 mM | |||
| DMSO | ≤ 5.1 mM | [9] | |
| 2 mg/mL | [12][13] | ||
| 100 mM | |||
| ≥42 mg/mL | [14] | ||
| Methanol | 10 mg/mL | [10] | |
| DMF | ≤ 50 mM | [9] | |
| ~20 mg/mL | [12][13] | ||
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | After initial dissolution in ethanol | [12][13] |
Experimental Protocols & Workflows
Protocol for Preparing a 10 mM 4-Hydroxytamoxifen Stock Solution in Ethanol
This protocol is suitable for most in vitro applications.
Materials:
-
(Z)-4-Hydroxytamoxifen powder
-
100% Ethanol (molecular biology grade)
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm filter
Procedure:
-
Weigh out 1 mg of (Z)-4-Hydroxytamoxifen powder.
-
Dissolve the powder in 258 µL of 100% ethanol to achieve a 10 mM stock solution.[3][9]
-
To aid dissolution, the solution can be gently warmed at 37°C or 55°C for a few minutes.[3][11]
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.[3]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1][3]
-
Store the aliquots at -20°C, protected from light.[1][3][9][10]
Caption: Workflow for preparing a 4-OHT stock solution.
Troubleshooting Precipitation in 4-OHT Stock Solutions
This flowchart provides a step-by-step guide to addressing precipitation issues.
Caption: A flowchart for troubleshooting 4-OHT precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug preparation [bio-protocol.org]
- 5. Preparation of pharmacological agents [protocols.io]
- 6. Preparation of pharmacological agents [protocols.io]
- 7. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 8. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing (E)-4-Hydroxytamoxifen Concentration to Reduce Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (E)-4-Hydroxytamoxifen (4-OHT) in experiments. The focus is on minimizing cytotoxicity while achieving desired experimental outcomes, such as in Cre-Lox recombination systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments involving 4-OHT.
Q1: I am observing high levels of cell death in my culture after 4-OHT treatment. What is the likely cause and how can I reduce it?
A1: High cytotoxicity is a known effect of 4-OHT, particularly at higher concentrations. The cytotoxic effects are often independent of the estrogen receptor (ER) status of the cells.[1] Micromolar concentrations, typically in the range of 10-20 µM, are known to trigger cell death in various cell lines.[1]
Troubleshooting Steps:
-
Concentration Optimization: The most critical factor is the concentration of 4-OHT. If your primary goal is not to induce cytotoxicity (e.g., for Cre-Lox induction), you should use a much lower concentration. For Cre-Lox recombination in vitro, concentrations around 1-2 µM are often effective with minimal toxicity.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goal.
-
Solvent Concentration: 4-OHT is typically dissolved in ethanol (B145695) or DMSO.[4][5] High concentrations of these solvents can be toxic to cells. It is recommended to keep the final solvent concentration in the culture medium below 0.1%.[4] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to distinguish between solvent-induced and 4-OHT-induced cytotoxicity.[4]
-
Incubation Time: The duration of exposure to 4-OHT can influence cytotoxicity. Consider reducing the incubation time to the minimum required to achieve your desired effect.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results in viability assays.[4] Ensure you have a single-cell suspension before seeding and use precise pipetting techniques.
Q2: My experimental results are inconsistent. What are the potential sources of variability?
A2: Inconsistent results with 4-OHT can stem from several factors related to its preparation, storage, and application.
Troubleshooting Steps:
-
4-OHT Solubility and Stability: 4-OHT is lipophilic and has poor solubility in aqueous solutions.[5] It is often dissolved in ethanol to create a stock solution. Precipitation can occur when the stock solution is stored at -20°C.[5] Before each use, warm the stock solution to room temperature or 37°C and vortex until any precipitate is fully redissolved to ensure an accurate final concentration.[5] The potency of dissolved 4-OHT can decrease over time, so it is advisable to use freshly prepared solutions or aliquots that have not undergone multiple freeze-thaw cycles.[6]
-
Presence of Estrogens in Culture Medium: Standard cell culture medium often contains phenol (B47542) red, which has estrogenic activity and can interfere with the action of 4-OHT.[4] Similarly, fetal bovine serum (FBS) contains estrogens.[4] For experiments sensitive to estrogenic compounds, consider using phenol red-free medium and charcoal-stripped FBS.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to 4-OHT. It is essential to empirically determine the optimal concentration and incubation time for each cell line.
Q3: What are the underlying mechanisms of 4-OHT-induced cytotoxicity?
A3: 4-OHT can induce cytotoxicity through multiple ER-independent pathways:
-
Apoptosis: 4-OHT can trigger programmed cell death through both caspase-dependent and independent pathways.[1]
-
Autophagy: In some cell types, 4-OHT can induce autophagic cell death.[7]
-
Mitochondrial Dysfunction: It can disrupt mitochondrial function.[1]
-
Reactive Oxygen Species (ROS) Generation: 4-OHT treatment can lead to an increase in intracellular ROS, causing oxidative stress and contributing to cell death.[1][8]
-
Disruption of Calcium Homeostasis: Perturbation of intracellular calcium levels is another mechanism of 4-OHT-induced cytotoxicity.[1]
Data Presentation: 4-Hydroxytamoxifen (B85900) Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | ER Status | IC50 (µM) | Incubation Time (h) | Assay Method |
| MCF-7 | Breast Cancer | Positive | 19.35 | 24 | MTT[9] |
| MCF-7 | Breast Cancer | Positive | 21.42 | 48 | MTT[9] |
| MCF-7 | Breast Cancer | Positive | 21.42 | 72 | MTT[9] |
| MCF-7 | Breast Cancer | Positive | 27 | 96 | ATP chemosensitivity[10] |
| MCF-7 | Breast Cancer | Positive | 3.2 | 96 | Not Specified[11] |
| T47D | Breast Cancer | Positive | 4.2 | 96 | Not Specified[11] |
| BT-474 | Breast Cancer | Positive | 5.7 | 96 | Not Specified[11] |
| MDA-MB-231 | Breast Cancer | Negative | 18 | 96 | ATP chemosensitivity[10] |
| DU-145 | Prostate Cancer | Negative | 15.3 | Not Specified | Not Specified[12] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[13][14]
Materials:
-
Cells of interest
-
This compound (4-OHT)
-
Vehicle (e.g., Ethanol or DMSO)
-
96-well cell culture plates
-
Complete culture medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of 4-OHT concentrations. Include a vehicle-only control. The final volume in each well should be consistent.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[16][17][18][19]
Materials:
-
Cells of interest
-
This compound (4-OHT)
-
Vehicle (e.g., Ethanol or DMSO)
-
96-well cell culture plates
-
Complete culture medium
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with 4-OHT as described in the MTT assay protocol (Steps 1-3). Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Cells treated with lysis buffer (maximum LDH release)
-
Culture medium only (background control)
-
-
Supernatant Transfer: After incubation, carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[16][18]
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Reactive Oxygen Species (ROS) Detection
This protocol describes a general method for measuring intracellular ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[20]
Materials:
-
Cells of interest
-
This compound (4-OHT)
-
Vehicle (e.g., Ethanol or DMSO)
-
96-well black, clear-bottom plates
-
DCFH-DA probe
-
Serum-free medium or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Probe Loading: Remove the culture medium and wash the cells with serum-free medium or PBS. Add the DCFH-DA probe (at the desired final concentration) diluted in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the probe-containing medium and wash the cells gently with serum-free medium or PBS to remove any excess probe.
-
4-OHT Treatment: Add fresh medium containing the desired concentrations of 4-OHT or vehicle control to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm using a fluorescence microplate reader.[1][20] Measurements can be taken at different time points after treatment. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: A generalized workflow for optimizing 4-OHT concentration.
Caption: Key signaling pathways in 4-OHT's ER-independent cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Oxoproline Enhances 4-Hydroxytamoxifen-induced Cytotoxicity by Increasing Oxidative Stress in MCF-7 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: (E)-4-Hydroxytamoxifen (4-OHT) In Vitro Applications
Welcome to the technical support center for researchers utilizing (E)-4-Hydroxytamoxifen (4-OHT) in vitro. This resource is designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues related to unexpected cellular responses following 4-OHT treatment.
Issue 1: High Cell Death or Cytotoxicity in All Experimental Groups, Including Controls
-
Q1: I'm observing significant cell death even in my estrogen receptor (ER)-negative cell lines or non-target cells after 4-OHT treatment. What could be the cause?
-
A1: At micromolar concentrations (typically 10-20 µM), 4-OHT can induce programmed cell death independent of estrogen receptor status.[1][2][3] This ER-independent cytotoxicity is a known off-target effect and can be triggered in a variety of cell types. The mechanism involves the induction of apoptosis, disruption of mitochondrial function, and generation of reactive oxygen species (ROS).[1]
-
-
Q2: My vehicle control (e.g., ethanol (B145695) or DMSO) is also showing some toxicity. How can I address this?
-
A2: The solvents used to dissolve 4-OHT, such as ethanol or DMSO, can be toxic to cells at high concentrations. It is recommended to keep the final solvent concentration in the culture medium below 0.1%.[4] Always include a vehicle-only control group in your experiments to accurately assess the solvent's contribution to cytotoxicity.[4]
-
-
Q3: How can I differentiate between on-target (ER-mediated) and off-target cytotoxicity?
-
A3: To confirm ER-dependent effects, you can perform rescue experiments by co-treating cells with an ER agonist like 17β-estradiol. If the cytotoxic effects of 4-OHT are blocked or reduced by the agonist, it indicates an ER-dependent mechanism.[2] Conversely, if cell death persists, it is likely an off-target effect.
-
Issue 2: Inconsistent or Suboptimal Induction of CreERT2 Recombinase
-
Q1: I am using a 4-OHT inducible Cre-Lox system, but the recombination efficiency is low or variable. What factors could be at play?
-
A1: The concentration of 4-OHT is critical for efficient CreERT2 induction. The optimal concentration can vary depending on the cell type and experimental conditions, so it's essential to perform a dose-response curve to determine the ideal concentration for your specific system.[5] Additionally, the activity of 4-OHT in solution can diminish over time due to precipitation, especially in solvents like DMSO and ethanol.[6][7] Using freshly prepared solutions or a more stable alternative like Endoxifen can help ensure consistent results.[6][7]
-
-
Q2: I'm concerned that the concentration of 4-OHT required for efficient recombination is causing off-target effects. What can I do?
-
A2: This is a common challenge. The key is to find the lowest effective concentration that provides sufficient recombination with minimal cytotoxicity. A titration experiment is highly recommended.[5][8] Consider extending the duration of treatment with a lower concentration of 4-OHT. For example, treating bone marrow-derived macrophages with 2 µM 4-OHT for seven days has been shown to be effective.[5]
-
Issue 3: Unexpected Changes in Gene Expression
-
Q1: I've noticed changes in the expression of genes that are not the intended targets of my experiment after 4-OHT treatment. Why is this happening?
-
A1: 4-OHT can modulate the expression of endogenous estrogen-responsive genes and may also interact with other cellular targets like the G protein-coupled estrogen receptor (GPR30) and estrogen-related receptor γ (ERRγ).[9][10] These interactions can lead to broader transcriptional changes. To identify these off-target gene expression changes, RNA-sequencing (RNA-seq) is the recommended method.[9]
-
Data Presentation: Concentration-Dependent Effects of 4-OHT
The following tables summarize the typical concentrations of 4-OHT associated with on-target and off-target effects.
Table 1: 4-OHT Concentrations for On-Target CreERT2 Induction
| Application | Cell Type | Effective Concentration Range | Reference |
|---|---|---|---|
| CreERT2 Activation | Embryonic Stem (ES) Cells | 10 nM (half-maximal) - 500 nM | [8] |
| CreERT2 Activation | Bone Marrow-Derived Macrophages | 1-2 µM | [5] |
| CreERT2 Activation | Various Cell Lines | 0.5-2 µM |[5] |
Table 2: 4-OHT Concentrations Associated with Off-Target Cytotoxicity
| Cell Line | Cancer Type | ER Status | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |
|---|---|---|---|---|---|---|
| MCF-7 | Breast Cancer | Positive | 19.35 | 24 | MTT | [1] |
| HEC-1A/B | Endometrial Adenocarcinoma | Not Specified | >10 µM | 24-72 | Cell Survival | [11] |
| Various | ER-Negative Cells | Negative | 10-20 µM | Not Specified | Apoptosis Assays |[2][3] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of 4-OHT and appropriate controls (vehicle only, untreated).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Treatment: Treat cells with 4-OHT as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Below are diagrams illustrating key pathways and workflows related to minimizing 4-OHT off-target effects.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: On-target vs. off-target signaling of 4-OHT.
References
- 1. benchchem.com [benchchem.com]
- 2. Estrogen receptor-dependent and estrogen receptor-independent pathways for tamoxifen and 4-hydroxytamoxifen-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (E)-4-Hydroxytamoxifen Efficiency in Cre-Lox Induction
Welcome to the technical support center for optimizing (E)-4-Hydroxytamoxifen (4-OHT) mediated Cre-Lox induction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for efficient and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the use of 4-OHT for Cre-Lox induction in a question-and-answer format.
Issue 1: Low or No Recombination Efficiency
-
Question: I've administered this compound, but I'm observing minimal to no recombination of my floxed allele. What are the potential causes?
-
Answer: Several factors can contribute to inefficient recombination. Consider the following troubleshooting steps:
-
4-OHT Preparation and Stability: this compound is sensitive to light and can degrade over time.[1] It is crucial to prepare fresh solutions and protect them from light.[1][2] For in vitro studies, stock solutions in ethanol (B145695) or DMSO should be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles.[3][4] If precipitation occurs upon cooling, gently warm the solution to 37°C or 55°C to redissolve the 4-OHT before use.[2][5]
-
Dosage and Administration Route: Recombination efficiency is highly dependent on the dose and the method of administration.[1] The optimal dosage can vary significantly between different mouse strains, the target tissue, and the specific Cre-ERT2 driver line.[6] It is recommended to consult literature for established protocols for your specific experimental setup.[1] Intraperitoneal (IP) injections generally offer higher bioavailability and more consistent recombination compared to oral administration, which is subject to first-pass metabolism.[7]
-
Cre-ERT2 Expression Levels: Inconsistent recombination can result from variable expression levels of the Cre-ERT2 fusion protein between different animal lines and even among individual animals.[1] This phenomenon is sometimes referred to as "Cre mosaicism".[1]
-
"Leaky" Cre Expression: Some Cre driver lines may exhibit baseline Cre activity even without 4-OHT induction, while others may have promoters that are not strong enough to drive sufficient Cre expression for efficient recombination in the target tissue.[1]
-
Issue 2: Off-Target Effects and Unexpected Phenotypes
-
Question: I'm observing a phenotype that doesn't seem to be related to the knockout of my gene of interest. What could be the cause?
-
Answer: Unexpected phenotypes can arise from off-target effects of 4-OHT or the inherent toxicity of the Cre recombinase itself.
-
Tamoxifen-Induced Effects: As a selective estrogen receptor modulator (SERM), tamoxifen (B1202) and its active metabolite 4-OHT can have biological effects independent of Cre recombinase activation, potentially impacting various tissues and systems.[1][6]
-
Cre Recombinase Toxicity: The Cre protein itself can sometimes be toxic to cells, leading to unexpected phenotypes.[8] It is crucial to include appropriate controls, such as animals expressing Cre-ERT2 but lacking the floxed allele, that are also treated with 4-OHT.[8]
-
Prolonged 4-OHT Activity: Tamoxifen and its active metabolites can persist in the system for weeks after the final dose, leading to continued Cre-mediated recombination.[1] This should be considered when planning the timing of experiments and data analysis.[1]
-
Issue 3: Solubility Problems with this compound
-
Question: I am having trouble dissolving this compound for my experiments. What is the best way to prepare the solution?
-
Answer: this compound is a lipophilic molecule with low solubility in aqueous solutions.[2]
-
For In Vitro Use: First, dissolve the 4-OHT powder in an organic solvent like 100% ethanol or DMSO to create a concentrated stock solution (e.g., 10 mM).[3][5] Gentle warming at 37°C or 55°C can aid dissolution.[4][5] This stock solution can then be diluted into the cell culture medium to the final working concentration. To avoid cellular toxicity, the final ethanol concentration in the medium should generally be kept below 0.1%.[3]
-
For In Vivo Use: For injections, 4-OHT is typically first dissolved in ethanol and then mixed with a carrier oil like sunflower oil or corn oil.[5][7] The final ethanol concentration should be 10% or less.[7] Sonication or warming may be necessary to fully dissolve the 4-OHT in the oil mixture.[5][7]
-
Data Presentation: 4-OHT Administration Routes and Dosages
The following tables summarize common administration routes and corresponding dosages for 4-OHT in both in vitro and in vivo models. Note that these are general guidelines, and optimization for specific experimental conditions is often necessary.
Table 1: In Vitro 4-OHT Treatment
| Cell Type | 4-OHT Concentration | Treatment Duration | Reference |
| Mouse Primary Hepatocytes | 100 nM (empirically determined) | Varies | [9] |
| Bone Marrow-Derived Macrophages | 2 µM | 7 days | [10] |
| General Cell Culture | 0.5 µM to 2 µM | 24 hours | [10] |
Table 2: In Vivo 4-OHT/Tamoxifen Administration in Mice
| Administration Route | Agent | Typical Dosage | Advantages | Disadvantages | Reference |
| Intraperitoneal (IP) Injection | Tamoxifen | 75 - 100 mg/kg body weight for 5 consecutive days | Precise dose control, high bioavailability | Stressful for animals, risk of peritonitis | [1] |
| Intraperitoneal (IP) Injection | 4-OHT | 0.25–1 mg for 5 consecutive days (pups) | Precise dose control, rapid action | Stressful for animals | [6] |
| Oral Gavage | Tamoxifen | 3 mg/day for 5 consecutive days | Precise dose control | Stressful for animals, requires skilled personnel | [1] |
| Subperiosteal Injection (local) | 4-OHT | 5 µg (1.65 mg/kg) for 2 doses | High local recombination, minimal systemic effects | Technically demanding | [11] |
| Tamoxifen in Chow | Tamoxifen Citrate | 400 mg/kg of food | Less invasive, reduces animal stress | Less precise dosage control, potential for weight loss | [1] |
| Tamoxifen in Drinking Water | Tamoxifen | 0.5 - 1 mg/mL | Less invasive | Low solubility, requires ethanol for dissolution | [1] |
Experimental Protocols
Protocol 1: Preparation of 4-OHT Stock Solution for In Vitro Use (10 mM)
-
Weigh out 1 mg of (Z)-4-Hydroxytamoxifen powder.[5]
-
Dissolve the powder in 258 µL of 100% ethanol to make a 10 mM stock solution.[3][5]
-
To aid dissolution, the solution can be gently warmed at 37°C or 55°C for a few minutes.[4][5]
-
Filter the solution through a 0.22 µm syringe filter for sterilization.
-
Aliquot the stock solution into light-protected tubes and store at -20°C for several months.[4]
Protocol 2: Preparation of 4-OHT Solution for In Vivo Injection (10 mg/mL)
-
Dissolve (Z)-4-Hydroxytamoxifen powder in 100% ethanol to a stock concentration of 50-100 mg/mL.[5][12] This may require sonication or heating at 55°C for approximately 15 minutes.[5][12]
-
In a separate tube, warm sunflower oil or corn oil to approximately 37°C.[7][13]
-
Add the pre-warmed oil to the ethanol-4-OHT mixture to achieve a final 4-OHT concentration of 10 mg/mL. The final ethanol concentration should not exceed 10%.[5][7]
-
Vortex or sonicate the solution until the 4-OHT is fully dissolved and the solution is clear.[7]
-
Prepare the solution fresh and use it within a few hours, ensuring it is protected from light.[7]
Protocol 3: Quantification of Recombination Efficiency
-
Tissue/Cell Collection: Harvest tissues or cells at the desired time point after 4-OHT administration.
-
Genomic DNA Extraction: Isolate genomic DNA from the collected samples using a standard DNA extraction kit.
-
qPCR Analysis:
-
Design primers that specifically amplify the recombined allele and a control non-recombined allele (or a reference gene).
-
Perform quantitative PCR (qPCR) to determine the relative abundance of the recombined allele compared to the control.[7]
-
The recombination efficiency can be calculated as the percentage of the recombined allele relative to the total amount of the target locus.
-
Visualizations
Caption: Signaling pathway of this compound induced Cre-Lox recombination.
Caption: General experimental workflow for in vivo Cre-Lox induction with 4-OHT.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 13. labs.childrenshospital.org [labs.childrenshospital.org]
stability and long-term storage of (E)-4-Hydroxytamoxifen solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the stability and long-term storage of (E)-4-Hydroxytamoxifen (4-OHT) solutions. Proper handling and storage are critical for ensuring the compound's efficacy and obtaining reproducible experimental results.
Quantitative Data Summary
For quick reference, the following tables summarize the recommended storage conditions and solubility for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Conditions | Reported Stability |
| Solid | 2-8°C | Desiccated, protected from light | Up to 3 years[1][2] |
| Solid | -20°C | - | ≥ 4 years[2][3] |
| Solution (Ethanol) | -20°C | Protected from light, aliquoted | Stable for several months, though preparing fresh is often recommended[2][4][5][6] |
| Solution (DMSO) | -20°C | Protected from light, aliquoted | Stable for months, but precipitation is a common issue[2][7] |
| Solution (THF with BHT) | -25°C | In the dark, with ~0.025% Butylated Hydroxytoluene (BHT) | Active for ~6 months with <5% loss in isomeric purity[1][2][5] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol (B145695) | ~20 mg/mL (may require gentle heating)[1][2][3][5][8] |
| Methanol (B129727) | ~10 mg/mL[1][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 mg/mL to 78 mg/mL (varies by source)[2][3][4][8] |
| Dimethylformamide (DMF) | ~20 mg/mL[2][3][4][8] |
| Aqueous Buffers | Sparingly soluble[2][3][8] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
For long-term stability, solid 4-OHT should be stored in a desiccated environment and protected from light.[2] Storage at 2-8°C is effective for up to three years, while storage at -20°C can maintain stability for four years or more.[1][2][3]
Q2: How should I prepare and store stock solutions of 4-OHT?
Ethanol and DMSO are the most common solvents for preparing 4-OHT stock solutions.[9] To prepare a solution in ethanol, gentle heating may be necessary to fully dissolve the compound.[5] Regardless of the solvent, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, protected from light (e.g., using amber vials), and stored at -20°C.[1][2][4][5]
Q3: My 4-OHT solution has precipitated after storage at -20°C. What should I do?
Precipitation is a common issue, especially for solutions in ethanol or DMSO stored at low temperatures.[2][7][9][10] To redissolve the precipitate, gently warm the vial to 37°C and vortex or shake until the solution becomes clear.[9][10] It is critical to ensure all precipitate has redissolved before use to guarantee an accurate concentration in your experiments.[9] Studies have shown that heating these aged aliquots can successfully reinstate their biological activity.[2][7]
Q4: Why might my stored 4-OHT solution lose its effectiveness?
A loss of activity can stem from several factors:
-
Precipitation: As discussed above, this reduces the effective concentration of the compound in the supernatant.[2][9]
-
Isomerization: 4-OHT exists as (E) and (Z) isomers, with the (Z)-isomer (also referred to as the trans isomer) being the more biologically potent antiestrogen.[2][11] In solution, the isomers can interconvert, especially when exposed to light or in solvents with a low dielectric constant, potentially reducing the concentration of the more active form.[1][2][5]
-
Chemical Degradation: Although less common under proper storage, exposure to UV light or strong oxidizing agents can cause chemical degradation.[2][7]
Q5: How can I minimize the isomerization of 4-OHT in my solutions?
To minimize the interconversion from the more active (Z)-isomer to the less active (E)-isomer, always protect solutions from light and store them at -20°C or below.[2][9] For critical experiments, preparing fresh solutions is the best practice.[2][4] For maximal stability over several months, storing 4-OHT in tetrahydrofuran (B95107) (THF) containing an antioxidant like butylated hydroxytoluene (BHT) at -25°C in the dark has been shown to be effective, with less than a 5% loss in isomeric purity over six months.[1][2][5]
Q6: My 4-OHT solution has changed color. What does this mean?
A properly prepared 4-OHT solution in ethanol or methanol should be clear and have a faint yellow color.[1][5] If the solution appears milky or cloudy, it is a strong indication of precipitation.[12] Significant color changes to dark yellow or brown could indicate degradation, and the solution should be discarded.
Q7: How long is 4-OHT stable in aqueous solutions or cell culture media?
Aqueous solutions of 4-OHT are not recommended for long-term storage.[9] It is best practice to prepare fresh working dilutions in your aqueous medium from a concentrated stock solution immediately before each experiment.[9] Some sources recommend that aqueous solutions should not be stored for more than one day.[3][8]
Troubleshooting Guide
If you are experiencing inconsistent or reduced efficacy with your stored 4-OHT solutions, follow this troubleshooting workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug preparation [bio-protocol.org]
- 11. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
addressing inconsistent results with (E)-4-Hydroxytamoxifen
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (E)-4-Hydroxytamoxifen (4-OHT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is the active metabolite of tamoxifen (B1202) and acts as a selective estrogen receptor modulator (SERM).[1] Its primary mechanism involves competitively binding to estrogen receptors (ERs), primarily ERα and ERβ.[2] This binding induces a conformational change in the receptor that differs from that caused by estradiol.[2][3] Consequently, the 4-OHT-ER complex recruits co-repressors instead of co-activators to estrogen response elements (EREs) on target genes, leading to the downregulation of genes involved in cell proliferation.[4]
Q2: What are the recommended solvents and storage conditions for this compound?
For biological experiments, this compound is commonly dissolved in ethanol (B145695) or DMSO.[5] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM in 100% ethanol) which can be stored at -20°C, protected from light.[4][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5][7] Aqueous solutions of 4-OHT are not recommended for long-term storage and should be prepared fresh for each experiment.[8][9]
Q3: My this compound precipitated out of my stock solution upon storage at -20°C. What should I do?
Precipitation of 4-OHT from stock solutions, especially those in ethanol, is a common issue.[8] To redissolve the compound, gently warm the vial to 37°C or 55°C and vortex or sonicate until the solution is clear.[6][8][10] It is critical to ensure complete dissolution before making working dilutions to maintain accurate concentrations.[8]
Q4: How can I minimize the isomerization of this compound in my experiments?
(Z)-4-Hydroxytamoxifen is the more biologically active isomer.[8] Isomerization to the less active (E)-isomer can be promoted by exposure to light and certain solvents.[8][11] To minimize this, always protect your 4-OHT powder and solutions from light by using amber vials or wrapping them in aluminum foil.[8] Prepare stock solutions fresh and store them in the dark at -20°C.[8]
Q5: Can the vehicle used to dissolve this compound affect my experimental results?
Yes, the vehicle can have independent biological effects. For instance, even low concentrations of ethanol can stimulate proliferation in certain cell lines like MCF-7.[12] Therefore, it is essential to include a vehicle-only control group in your experimental design to account for any effects of the solvent.[4][12] The final concentration of ethanol or DMSO in the culture medium should typically be kept below 0.1%.[7][13]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell Culture Experiments
Potential Causes and Solutions
| Potential Cause | Troubleshooting Recommendation |
| Compound Precipitation | Visually inspect your stock solution. If precipitate is present, warm to 37°C or 55°C and vortex to redissolve before use.[5][8][10] |
| Isomerization | Protect solutions from light.[8] Prepare fresh stock solutions regularly and aliquot to avoid repeated freeze-thaw cycles.[5] |
| Incorrect Concentration | Titrate the 4-OHT concentration to determine the optimal dose for your specific cell type. A common starting range is 0.5 µM to 2 µM.[6][14] |
| Presence of Estrogens in Media | Use phenol (B47542) red-free culture media and charcoal-stripped fetal bovine serum (FBS) to eliminate exogenous estrogens that can compete with 4-OHT.[13][15] |
| High Solvent Concentration | Ensure the final concentration of the vehicle (ethanol or DMSO) in the culture medium is non-toxic (typically <0.1%).[13] Always include a vehicle control.[4] |
| Cell Line Characteristics | Confirm that your cell line expresses the estrogen receptor if you are studying ER-dependent effects.[2] Be aware that some cell subpopulations may exhibit intrinsic resistance.[16] |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Recommendation |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating and use calibrated multichannel pipettes for accuracy.[13] |
| Inconsistent Incubation Times | Adhere strictly to the manufacturer's protocol for the incubation time of the viability reagent.[13] |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
| Solvent Toxicity | High concentrations of ethanol or DMSO can be cytotoxic. Keep the final solvent concentration low and consistent across all wells, including controls.[13] |
Issue 3: Unexpected Off-Target Effects
This compound can interact with other cellular targets besides the estrogen receptor, leading to off-target effects.
Known Off-Target Interactions
| Off-Target Receptor | Effect of 4-OHT Binding | Potential Experimental Consequence |
| Estrogen-Related Receptor γ (ERRγ) | Inverse agonist; inhibits constitutive transcriptional activity.[17][18] | Modulation of genes involved in cellular metabolism and energy homeostasis. |
| G protein-coupled estrogen receptor (GPR30) | Agonist activity.[19][20] | Activation of rapid, non-genomic signaling pathways. |
To investigate potential off-target effects, consider using control experiments with ER-negative cell lines or employing specific inhibitors for the suspected off-target receptors.[19]
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in 100% ethanol to a final concentration of 10 mM.[6] For example, to make 1 mL of a 10 mM solution from a compound with a molecular weight of 387.5 g/mol , dissolve 3.875 mg in 1 mL of ethanol.
-
If necessary, gently warm the solution at 37°C or 55°C and vortex to aid dissolution.[6][10]
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into light-protected, single-use vials and store at -20°C.[6][7]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 4-OHT. Include a vehicle-only control.[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 3-4 hours).[13]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound action.
Caption: Troubleshooting inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C26H29NO2 | CID 5352135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Hydroxytamoxifen differentially exerts estrogenic and antiestrogenic effects on discrete subpopulations of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Recombination Efficiency with 4-Hydroxytamoxifen (4-OHT)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 4-Hydroxytamoxifen (4-OHT) for inducible Cre-lox recombination.
Troubleshooting Guide: Low Recombination Efficiency
Low recombination efficiency is a frequent challenge in Cre-ERT2 systems. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: My 4-OHT treatment is resulting in low or no recombination. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low recombination efficiency. Follow these steps to diagnose and address the problem:
Step 1: Verify 4-OHT Preparation and Storage
4-OHT is susceptible to degradation, which can significantly impact its potency.
-
Is your 4-OHT stock solution prepared and stored correctly?
-
Solvent: Dissolve 4-OHT in absolute ethanol (B145695) or DMSO.[1] Ethanol is often preferred for cell culture to minimize toxicity.[1]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[2][3][4] Repeated freeze-thaw cycles should be avoided.[4]
-
Precipitation: Precipitation can occur upon freezing.[1] Before use, warm the aliquot to room temperature or 37°C and vortex until the solution is clear to ensure all 4-OHT is redissolved.[1]
-
Stability: Working solutions in culture media are not stable long-term and should be prepared fresh for each experiment.[1] Some studies suggest that the potency of 4-OHT solutions in ethanol or DMSO can decrease within weeks of storage.[5] Heating aged aliquots at 65°C for 10 minutes may help restore activity by redissolving precipitated 4-OHT.[5][6]
-
Step 2: Optimize 4-OHT Treatment Conditions
The concentration and duration of 4-OHT treatment are critical for efficient recombination and can be cell-type dependent.
-
Are you using the optimal 4-OHT concentration and treatment duration?
-
Concentration: The optimal concentration varies between cell types and experimental systems. A starting point for in vitro experiments is often between 0.5 µM and 2 µM.[7] High concentrations (e.g., 20 µM) can be toxic to cells.[7]
-
Duration: Treatment duration can range from a few hours to several days.[8] For some cell types, continuous exposure for several days may be necessary.[7] However, prolonged exposure can also lead to toxicity.[2]
-
Optimization: It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line or mouse model that maximize recombination while minimizing toxicity.
-
Step 3: Assess Cell-Specific Factors and Cre-ERT2 Expression
The efficiency of recombination can be influenced by the biology of the cells and the expression level of the Cre-ERT2 fusion protein.
-
Is the Cre-ERT2 fusion protein being expressed at sufficient levels in your cells of interest?
-
Verify Cre-ERT2 expression using methods like RT-PCR, Western blot, or by using a reporter mouse line.
-
-
Is the target locus accessible to the Cre recombinase?
-
Are your cells in a proliferative state?
-
Some studies suggest that recombination efficiency is higher in actively dividing cells.[2]
-
Step 4: Consider the Design of your Cre-Lox System
The specifics of your genetic constructs can impact recombination efficiency.
-
What is the distance between the loxP sites?
-
Optimal recombination is generally achieved with shorter distances between loxP sites.[10]
-
-
Are you using wild-type or mutant loxP sites?
-
Wild-type loxP sites generally lead to higher recombination efficiency compared to mutant versions.[10]
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare my 4-OHT stock solution?
A1: (Z)-4-Hydroxytamoxifen should first be dissolved in an organic solvent like absolute ethanol or DMSO to create a concentrated stock solution.[1] For example, to make a 10 mM stock solution in ethanol, you would dissolve 3.875 mg of 4-OHT (MW: 387.5 g/mol ) in 1 mL of absolute ethanol.[1] Store this stock solution in light-protected, single-use aliquots at -20°C or below.[3][11]
Q2: My 4-OHT has precipitated in the stock tube after freezing. Is it still usable?
A2: Yes, precipitation upon storage at -20°C is a common issue. To redissolve the 4-OHT, warm the vial to room temperature or 37°C and vortex thoroughly until the solution is clear.[1] It is critical to ensure complete dissolution before making your working dilutions to maintain an accurate final concentration.[1]
Q3: What is a good starting concentration for 4-OHT in cell culture?
A3: A common starting range for 4-OHT concentration in cell culture is 0.5 µM to 2 µM.[7] However, the optimal concentration is highly dependent on the cell type. It is strongly recommended to perform a dose-response curve to determine the ideal concentration for your specific cells that balances high recombination efficiency with low cytotoxicity.
Q4: For how long should I treat my cells with 4-OHT?
A4: The optimal treatment duration can vary from a few hours to several days.[8] Some protocols suggest maintaining cells in a medium containing 4-OHT for up to seven days.[7] A time-course experiment is recommended to determine the shortest exposure time that yields the desired level of recombination.
Q5: Can 4-OHT be toxic to my cells?
A5: Yes, 4-OHT can be cytotoxic, especially at higher concentrations and with prolonged exposure.[2][7][12] It is important to assess cell viability and morphology during your optimization experiments. The final concentration of the organic solvent (e.g., ethanol) in the culture medium should also be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[1][4]
Q6: Are there alternatives to 4-OHT for inducing Cre-ERT2?
A6: Endoxifen is another metabolite of tamoxifen (B1202) that can activate Cre-ERT2.[5] While it may be less potent than fresh 4-OHT, it has been reported to be more stable in solution over time.[5]
Quantitative Data Summary
Table 1: Recommended 4-OHT Concentrations for In Vitro and In Vivo Applications
| Application | Species/Cell Type | Recommended 4-OHT Concentration | Reference(s) |
| In Vitro | Mouse Primary Hepatocytes | 1 µM | [9] |
| In Vitro | Bone Marrow Derived Macrophages | 1-2 µM | [2] |
| In Vitro | Embryonic Stem Cells | 800 nM | [13] |
| In Vivo (local) | Mouse Calvaria | 5 µg (subperiosteal injection) | [14] |
| In Vivo (systemic) | Mouse | 4.5 ± 1.3 mg/kg (oral) | [15] |
Table 2: Factors Influencing Recombination Efficiency
| Factor | Observation | Reference(s) |
| Inter-loxP Distance | Optimal recombination with loxP sites spaced < 4 kb. | [10] |
| loxP Site Variant | Wild-type loxP sites show higher recombination efficiency than mutant lox71/66 sites. | [10] |
| Zygosity | Heterozygous floxed alleles can show better recombination efficiency. | [10] |
| Breeder Age | Optimal recombination observed in breeders aged 8-20 weeks. | [10] |
Experimental Protocols
Protocol 1: Preparation of 10 mM (Z)-4-Hydroxytamoxifen Stock Solution in Ethanol
Materials:
-
(Z)-4-Hydroxytamoxifen powder (MW: 387.5 g/mol )
-
Absolute ethanol (200 proof)
-
Light-protected microcentrifuge tubes (e.g., amber tubes)
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Accurately weigh 3.875 mg of (Z)-4-Hydroxytamoxifen powder.
-
Transfer the powder to a light-protected microcentrifuge tube.
-
Add 1 mL of absolute ethanol to the tube.
-
Vortex the solution vigorously until the 4-OHT is completely dissolved. Gentle warming at 37°C or 55°C for a few minutes can aid dissolution.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro 4-OHT Treatment of Adherent Cells
Materials:
-
Adherent cells expressing Cre-ERT2 and a floxed allele
-
Complete cell culture medium
-
10 mM 4-OHT stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
On the day of treatment, prepare the 4-OHT working solution. Thaw a 10 mM 4-OHT stock aliquot at room temperature. If precipitate is visible, warm and vortex until fully redissolved.
-
Dilute the 10 mM stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., for a 1 µM working solution, dilute the stock 1:10,000).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing 4-OHT to the cells.
-
Incubate the cells for the desired duration (e.g., 24-72 hours).
-
After the treatment period, replace the 4-OHT-containing medium with fresh complete medium.
-
Allow cells to recover for a period (e.g., 24-48 hours) before assessing recombination efficiency.
Protocol 3: Assessing Recombination Efficiency by PCR
Materials:
-
Genomic DNA isolated from control and 4-OHT-treated cells
-
PCR primers designed to amplify the floxed and recombined alleles
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Design three PCR primers:
-
Forward Primer 1 (F1): Upstream of the 5' loxP site.
-
Reverse Primer 1 (R1): Within the floxed region.
-
Reverse Primer 2 (R2): Downstream of the 3' loxP site.
-
-
Perform two PCR reactions for each genomic DNA sample:
-
Reaction 1 (Floxed Allele): Primers F1 and R1. This will produce a band only if the floxed region is present.
-
Reaction 2 (Recombined Allele): Primers F1 and R2. This will produce a smaller band only after Cre-mediated excision of the floxed region.
-
-
Run the PCR products on an agarose gel to visualize the bands.
-
The presence and relative intensity of the bands will indicate the efficiency of recombination.
Visualizations
Caption: A flowchart for troubleshooting low 4-OHT induced recombination.
Caption: Signaling pathway of 4-OHT induced Cre-ERT2 nuclear translocation and recombination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Parameters Required for Effective Use of Tamoxifen-Regulated Recombination | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Systematic optimization and prediction of cre recombinase for precise genome editing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce 4-Hydroxytamoxifen (4-OHT)-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 4-hydroxytamoxifen (B85900) (4-OHT)-induced toxicity in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Incidence of Animal Morbidity and Mortality
Q1: We are observing significant weight loss, lethargy, and even death in our mice following 4-OHT administration. What are the potential causes and how can we mitigate this?
A1: High morbidity and mortality following 4-OHT administration can stem from several factors, including the dose, administration route, and the inherent toxicity of both 4-OHT and the Cre recombinase in some models.[1][2]
Troubleshooting Steps:
-
Dose Optimization: Toxicity is often dose-dependent.[2][3] It is crucial to perform a dose-response study to determine the minimum effective dose for sufficient recombination while minimizing adverse effects. For example, in young Rosa26CreERT2 mice, reducing the tamoxifen (B1202) dose from 75 mg/kg to 18.75 mg/kg for 3 consecutive days was shown to be non-toxic while still achieving recombination.[2]
-
Administration Route: The route of administration can influence toxicity. While intraperitoneal (IP) injection is common, some studies suggest that oral gavage may be less toxic.[4] Topical administration is another option for localized Cre activation, which can reduce systemic toxicity.[5]
-
Vehicle and Formulation: The vehicle used to dissolve 4-OHT can impact its bioavailability and toxicity. Corn oil and sunflower oil are common vehicles.[6] A protocol using Cremophor® EL to create an aqueous solution for intravenous or intraperitoneal injections has been developed to improve control over pharmacokinetic parameters. Ensure proper dissolution of 4-OHT, as precipitation can lead to inconsistent dosing and toxicity.[7][8] Heating or sonicating aged 4-OHT solutions can help redissolve precipitates and restore potency.[7][8]
-
Animal Strain and Age: Toxicity can vary between different mouse strains and is often more pronounced in younger animals.[2][9] Be aware of the specific sensitivities of your chosen animal model.
-
Cre Recombinase Toxicity: High levels of Cre recombinase expression can induce a DNA damage response and toxicity, independent of 4-OHT.[1][2] It is essential to include a control group of Cre-negative littermates treated with 4-OHT to distinguish between Cre-mediated toxicity and off-target effects of the drug.[1]
Issue 2: Inconsistent or Low Recombination Efficiency
Q2: We are observing variable or low levels of Cre-mediated recombination in our target tissues. What could be causing this and how can we improve it?
A2: Inconsistent recombination efficiency is a common challenge and can be influenced by the stability of the 4-OHT solution, the delivery method, and the dose.
Troubleshooting Steps:
-
4-OHT Solution Stability: The active isomer of 4-OHT, trans-4-OHT, can lose potency over time when in solution, potentially due to precipitation.[7][10] It is recommended to use freshly prepared solutions or to heat-treat older stock solutions to redissolve any precipitate before use.[7][8]
-
Alternative Inducers: Consider using Endoxifen, a more stable metabolite of tamoxifen.[7][10] While slightly less potent than fresh trans-4-OHT, its stability provides more consistent results over time.[7][10]
-
Optimize Delivery: Ensure the chosen administration route effectively delivers 4-OHT to the target tissue. For instance, achieving efficient recombination in the brain can be challenging due to the blood-brain barrier, and may require higher doses or different administration strategies compared to other organs.[11]
-
Dose and Duration: Increasing the dose or the duration of 4-OHT administration can improve recombination efficiency, but this must be balanced against the risk of increased toxicity.[2][11][12] A pilot study to determine the optimal dosing regimen for your specific model is highly recommended.
Issue 3: Off-Target Effects and Confounding Phenotypes
Q3: We are observing unexpected phenotypes in our experimental animals that do not seem to be related to the gene we are targeting. What are the potential off-target effects of 4-OHT?
A3: 4-OHT can have off-target effects by interacting with other cellular molecules and pathways, leading to phenotypes that are independent of its action on the Cre-ERT2 system.[1][13][14]
Known Off-Target Effects:
-
Nuclear Receptor Cross-Reactivity: 4-OHT can bind to other nuclear receptors, such as Estrogen-Related Receptors (ERRs), which can modulate gene expression.[13]
-
Cellular Pathway Interference: Tamoxifen and its metabolites have been shown to interact with histamine, muscarinic, and dopamine (B1211576) receptors.[1][14] They can also induce autophagy and affect K-Ras degradation.[15]
-
Physiological Changes: Tamoxifen administration has been associated with alterations in thermoregulation, bone density, and lipid metabolism.[1]
Strategies to Mitigate Off-Target Effects:
-
Appropriate Controls: The most critical step is to use proper controls. This includes:
-
Vehicle-treated animals (with the Cre transgene)
-
4-OHT-treated animals that are Cre-negative
-
Untreated animals (with the Cre transgene)
-
-
Use the Lowest Effective Dose: Minimizing the dose of 4-OHT can help reduce the likelihood and severity of off-target effects.
-
Consider Alternative Inducible Systems: If off-target effects are a significant concern, exploring other inducible systems (e.g., doxycycline-inducible) may be warranted.
Quantitative Data Summary
Table 1: Comparison of 4-OHT and Endoxifen for CreERT2 Induction
| Feature | trans-4-Hydroxytamoxifen (4-OHT) | Endoxifen | Reference(s) |
| Potency | High (when freshly prepared) | Moderate (approximately half the activity of fresh 4-OHT) | [7][10] |
| Stability in Solution | Activity diminishes over time due to precipitation | Stable for several months in storage | [7][10] |
| In Vitro Activity | High nuclear translocation of EGFP-ERT2 | Moderate nuclear translocation of EGFP-ERT2 | [10] |
| In Vivo Activity | High recombination efficiency with fresh solutions | Consistent, but lower, recombination efficiency | [7][10] |
Table 2: Recommended Dosage and Administration of 4-OHT in Mice
| Parameter | Value | Notes | Reference(s) |
| Dosage (IP Injection) | 20 - 80 mg/kg body weight | Dose should be optimized for each mouse line and experimental goal. | [16] |
| Concentration (Stock) | 10 - 100 mg/mL in ethanol (B145695) | 4-OHT is first dissolved in ethanol. | [16][6][17] |
| Vehicle | Corn oil or Sunflower oil | The ethanol stock is diluted in oil for injection. | [16][6] |
| Injection Volume | Typically 100 µL | [16] | |
| Dosage (Topical) | 2.5 - 25 mg/mL in DMSO | Lower concentrations are used for highly penetrant alleles. | [5] |
Table 3: Pharmacokinetic Parameters of Tamoxifen and its Metabolites in Mice (Oral Administration, 1 mg/kg)
| Compound Administered | Analyte | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) | AUC (ng/mL*h) | Reference(s) |
| Tamoxifen | Tamoxifen | 2.8 | 2 | 160.6 | [18] |
| 4-OHT | 0.8 | 2 | 21.3 | [18] | |
| 4-OHT | 4-OHT | 3.6 | 2 | 61.5 | [18] |
| ZB497 (Boronic Prodrug) | 4-OHT | >1600 (i.p.) | ~24 (i.p.) | Not reported for oral | [18][19] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of 4-OHT
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
200-proof ethanol
-
Corn oil or sunflower oil
-
Sterile, light-protected tubes
-
Vortexer
-
Horizontal shaker or rotating wheel
-
Syringes and needles
Procedure:
-
Prepare 4-OHT Stock Solution:
-
In a sterile, light-protected tube, dissolve 4-OHT powder in 200-proof ethanol to a stock concentration of 10-100 mg/mL.[16][6][17]
-
Aid dissolution by vortexing and/or placing the tube on a horizontal shaker at 37°C for approximately 30 minutes, or until the powder is fully dissolved.[9] For higher concentrations, sonication at 55°C for 15 minutes may be necessary.[17]
-
Store the stock solution in small aliquots at -20°C, protected from light.[16]
-
-
Prepare Injection Solution:
-
Pre-warm the corn oil or sunflower oil to at least 37°C.[20]
-
For a final injection solution of 10 mg/mL, dilute the 100 mg/mL stock solution 1:10 in the pre-warmed oil.[16] For example, add 100 µL of the 100 mg/mL 4-OHT/ethanol stock to 900 µL of oil.
-
Vortex the solution thoroughly to ensure it is well-mixed. The solution should be used within a few hours of preparation.[16][17]
-
-
Intraperitoneal Injection:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., 20-80 mg/kg).[16]
-
Draw the appropriate volume of the 4-OHT solution into a syringe.
-
Gently restrain the mouse and locate the injection site in the lower abdomen.
-
Perform the intraperitoneal injection.
-
Monitor the mouse for any adverse reactions following the injection.[16]
-
Protocol 2: Quantification of 4-OHT in Plasma using UPLC-MS/MS
This protocol is a summarized example based on established methods.[9][21]
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add a known amount of an appropriate internal standard.
-
Add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid).[9]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube for analysis.
UPLC-MS/MS Analysis:
-
Inject the prepared sample into a UPLC system coupled with a tandem mass spectrometer.
-
Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of 4-OHT from other metabolites.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify 4-OHT and the internal standard.
-
Generate a calibration curve using standards of known concentrations to quantify the amount of 4-OHT in the plasma samples.[21]
Visualizations
Caption: Mechanism of 4-OHT-induced Cre-ERT2 activation and gene recombination.
Caption: General experimental workflow for 4-OHT administration in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of 4-hydroxytamoxifen, the active metabolite of tamoxifen, on estrogen receptor-alpha expression in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lab.moffitt.org [lab.moffitt.org]
- 6. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 18. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. labs.childrenshospital.org [labs.childrenshospital.org]
- 21. Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice - PMC [pmc.ncbi.nlm.nih.gov]
impact of solvent choice on (E)-4-Hydroxytamoxifen stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the stability of (E)-4-Hydroxytamoxifen.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form for long-term storage of this compound?
For long-term storage, solid this compound is recommended. It should be stored in a desiccated environment, protected from light, at either 2-8°C for up to 3 years or at -20°C for four years or more.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
Commonly used solvents for preparing stock solutions include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and methanol.[1][2][3] The choice of solvent can impact the compound's stability and solubility. For maximal stability over several months, especially concerning isomeric purity, tetrahydrofuran (B95107) (THF) containing approximately 0.025% butylated hydroxytoluene (BHT) is suggested.[1][2]
Q3: How should I store this compound stock solutions to ensure stability?
To maintain stability, stock solutions should be stored at -20°C, protected from light.[1][2][3][4] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1][4]
Q4: What are the primary stability concerns when working with this compound solutions?
The main stability concerns are:
-
Isomerization: The biologically active (Z)-isomer can convert to the less active (E)-isomer, especially when exposed to light and in solvents with a low dielectric constant.[1][2][5]
-
Precipitation: The compound can precipitate out of solution over time, particularly at low temperatures in solvents like DMSO and ethanol.[1] This reduces the effective concentration of the compound.
-
Chemical Degradation: Exposure to oxidizing agents or UV light can lead to chemical degradation of the molecule.[1] One potential degradation pathway involves oxidation to an electrophilic quinone methide.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or inconsistent experimental results. | 1. Precipitation of stock solution: Visually inspect the solution for crystals or cloudiness.[1] 2. Isomerization: The (Z)-isomer may have converted to the less active (E)-isomer. 3. Degradation: The compound may have degraded due to improper storage. | 1. If precipitation is observed, gently warm the solution to 37°C to redissolve the compound.[8] 2. Assess the isomeric purity using HPLC.[1][5] 3. Prepare fresh stock solutions for critical experiments.[1][5] |
| Observed precipitation in the stock solution upon thawing. | This is a common issue, especially with ethanol and DMSO solutions stored at -20°C.[1][8] | Warm the vial to room temperature or 37°C and vortex or shake until the solution is clear before use.[8][9] |
| Concern about the isomeric purity of the stored solution. | Isomerization is favored in solvents with low dielectric constants and upon exposure to light.[2][3] | Store solutions in the dark at -20°C or below. For long-term stability of isomeric purity (up to 6 months with <5% loss), consider using THF with ~0.025% BHT as the solvent.[1][2] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | 20 mg/mL (with heating) | [1][2][3] |
| Methanol | 10 mg/mL | [1][2] |
| DMSO | ~2 mg/mL to 78 mg/mL (varies by source) | [1][10] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL | [1][10] |
| Aqueous Buffers | Sparingly soluble | [1][10] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Conditions | Reported Stability | Reference(s) |
| Solid | 2-8°C | Desiccated, protected from light | Up to 3 years | [1][2] |
| Solid | -20°C | --- | ≥ 4 years | [1] |
| Solution (Ethanol) | -20°C | Protected from light, aliquoted | General guidance suggests preparing fresh | [1][4] |
| Solution (DMSO) | -20°C | Protected from light, aliquoted | Stable for months, but precipitation can occur | [1] |
| Solution (THF with BHT) | -25°C | In the dark | Active for ~6 months with <5% loss in isomeric purity | [1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration and isomeric purity of a stored this compound solution.
Materials:
-
Stored this compound stock solution
-
Freshly prepared this compound standard solution of known concentration
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water with a suitable modifier (e.g., 0.1% formic acid)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV or mass spectrometry (MS) detector
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the stored this compound stock solution and the fresh standard solution in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 1-10 µg/mL).[1]
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the standard solution to establish the retention times for the (Z) and (E) isomers.
-
Inject the test solution.
-
Compare the chromatograms of the test and standard solutions.
-
Calculate the total concentration of 4-Hydroxytamoxifen in the test sample by comparing the total peak area to the standard.
-
Determine the isomeric ratio by calculating the area of each isomer peak relative to the total peak area.[1]
-
-
Interpretation of Results:
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Drug preparation [bio-protocol.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: (E)-4-Hydroxytamoxifen Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-4-Hydroxytamoxifen (4-OHT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active metabolite of tamoxifen (B1202) and functions as a selective estrogen receptor modulator (SERM). In the widely used Cre-ERT2 system, 4-OHT binds to the mutated ligand-binding domain of the Cre recombinase fusion protein (Cre-ERT2). This binding event induces a conformational change, leading to the translocation of the Cre-ERT2 protein from the cytoplasm into the nucleus. Once in the nucleus, Cre recombinase recognizes loxP sites in the genomic DNA and catalyzes site-specific recombination, enabling temporal control of gene expression.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution of 4-OHT (e.g., 1-10 mM) in 100% ethanol (B145695) or DMSO.[2] To aid dissolution, you may need to heat the solution at 55-60°C and vortex or sonicate it.[1][3][4] Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.[4][5] It is important to note that the potency of dissolved 4-OHT can decrease over time with storage.[3]
Q3: What is a typical starting concentration and incubation time for 4-OHT treatment in vitro?
A3: The optimal concentration and incubation time for 4-OHT treatment are highly dependent on the cell line, the specific Cre-ERT2 system, and the experimental goal (e.g., gene recombination, apoptosis induction). A common starting point for inducing Cre-Lox recombination is in the range of 100 nM to 1 µM.[2][6] For assessing effects like apoptosis or cell cycle arrest, higher concentrations in the micromolar range may be necessary.[7][8] Incubation times can vary from a few hours to several days.[9][10][11] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: Do I need to include a vehicle control in my experiments?
A4: Yes, a vehicle control is essential in all experiments involving 4-OHT. Since 4-OHT is typically dissolved in ethanol or DMSO, the vehicle control should consist of cells treated with the same final concentration of the solvent used to dilute the 4-OHT. This allows you to distinguish the effects of 4-OHT from any potential effects of the solvent itself.
Troubleshooting Guide
Issue 1: Low or no Cre-Lox recombination efficiency.
-
Possible Cause 1: Suboptimal 4-OHT concentration.
-
Solution: Perform a dose-response experiment by treating your cells with a range of 4-OHT concentrations (e.g., 10 nM to 5 µM) to determine the optimal concentration for your specific cell line and Cre-ERT2 construct.
-
-
Possible Cause 2: Insufficient incubation time.
-
Possible Cause 3: Degraded 4-OHT solution.
-
Solution: Prepare fresh 4-OHT solutions from a powder stock. The potency of dissolved 4-OHT can diminish over time, even when stored at -20°C.[3]
-
-
Possible Cause 4: Low expression or activity of the Cre-ERT2 fusion protein.
-
Solution: Verify the expression of your Cre-ERT2 protein using methods like Western blotting or immunofluorescence. Ensure that the construct is functioning correctly.
-
Issue 2: High levels of cytotoxicity or cell death observed.
-
Possible Cause 1: 4-OHT concentration is too high.
-
Solution: Lower the concentration of 4-OHT. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your cell line. Micromolar concentrations of 4-OHT can induce apoptosis.[7]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is low (typically <0.1%). High concentrations of these solvents can be toxic to cells. Always include a vehicle control to assess solvent toxicity.
-
-
Possible Cause 3: Prolonged incubation.
-
Solution: Reduce the incubation time. Determine the minimum time required to achieve the desired effect to minimize off-target cytotoxicity.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent 4-OHT solution potency.
-
Solution: Use freshly prepared 4-OHT dilutions for each experiment or use aliquots from a single, well-characterized stock solution to minimize variability. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell density at the time of treatment, media composition, and passage number.
-
-
Possible Cause 3: Presence of estrogens in the culture medium.
-
Solution: Use phenol (B47542) red-free medium and charcoal-stripped fetal bovine serum (FBS) to eliminate exogenous estrogens that could interfere with 4-OHT activity.
-
Data Presentation
Table 1: Recommended this compound Concentrations and Incubation Times for Cre-Lox Recombination in vitro
| Cell Type | Concentration | Incubation Time | Outcome |
| Embryonic Stem (ES) Cells | 10 nM - 1 µM | 24 - 72 hours | Gene Expression Activation |
| BHK Cells | 1 µM | 24 hours - 4 days | EGFP Expression |
| Bone Marrow-Derived Macrophages (BMDMs) | 1 - 2 µM | 24 hours - 7 days | Gene Deletion |
| Osteoblast Cells | 1 µM | 24 hours | Recombination |
| Zebrafish Embryos | Not Applicable | 2 - 6 hours | EGFP Expression |
Table 2: this compound Concentrations and Incubation Times for Cytotoxicity and Apoptosis Studies
| Cell Line | Concentration | Incubation Time | Outcome |
| MCF-7 | 5 µM | 15 - 48 hours | Caspase Activation, Apoptosis |
| MDA-MB-231 | 5 µM | 15 - 24 hours | Caspase-3 Activation |
| MPNST Cells | 8 - 12 µM | 48 hours | Autophagic Death |
| Multiple Myeloma Cell Lines | Micromolar concentrations | Not Specified | G1 Arrest, Apoptosis |
Experimental Protocols
Protocol 1: Optimizing 4-OHT Incubation Time for Cre-Lox Recombination
-
Cell Seeding: Plate your Cre-ERT2 expressing cells in a multi-well plate at a consistent density and allow them to adhere overnight.
-
Preparation of 4-OHT: Prepare a working solution of 4-OHT in your cell culture medium from a concentrated stock. Include a vehicle-only control.
-
Treatment: Treat the cells with the predetermined optimal concentration of 4-OHT.
-
Time Points: At various time points (e.g., 4, 8, 12, 24, 48, 72 hours), harvest the cells.
-
Analysis: Analyze for Cre-mediated recombination. This can be done by:
-
Reporter Gene Expression: If using a reporter system (e.g., Lox-Stop-Lox-GFP), measure the percentage of fluorescent cells by flow cytometry or fluorescence microscopy.
-
PCR: Design primers that can distinguish between the unrecombined and recombined alleles.
-
Western Blot: If the recombination event leads to a change in protein expression, perform a Western blot to detect the target protein.
-
-
Data Interpretation: Plot the percentage of recombination or target protein expression as a function of time to determine the optimal incubation period.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of 4-OHT concentrations and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[12]
Mandatory Visualizations
Caption: 4-OHT induced Cre-Lox recombination pathway.
Caption: Workflow for optimizing 4-OHT treatment.
Caption: Troubleshooting flowchart for 4-OHT treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temporally-Controlled Site-Specific Recombination in Zebrafish | PLOS One [journals.plos.org]
- 10. Temporally-Controlled Site-Specific Recombination in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Leaky Cre Activity in 4-OHT Inducible Systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing tamoxifen-independent ('leaky') Cre activity in 4-hydroxytamoxifen (B85900) (4-OHT) inducible Cre-Lox systems.
Frequently Asked Questions (FAQs)
Q1: What is a 4-OHT inducible Cre-Lox system?
The Cre-Lox system is a powerful tool for precise genome editing in mouse models.[1][2] It relies on the Cre recombinase enzyme, which recognizes specific 34-base-pair sequences called loxP sites.[1] Depending on the orientation of these loxP sites, Cre can excise, invert, or translocate the intervening DNA segment.[1] To control the timing of this recombination, the Cre enzyme is often fused to a mutated ligand-binding domain of the human estrogen receptor (ERT2).[3][4][5] This fusion protein, Cre-ERT2, is sequestered in the cytoplasm in an inactive state.[5][6] Only upon administration of an artificial ligand, 4-hydroxytamoxifen (4-OHT), does the Cre-ERT2 protein translocate to the nucleus to perform its recombinase activity on the loxP-flanked target gene.[3][4][7]
Q2: What is 'leaky' Cre activity?
'Leaky' Cre activity, also known as tamoxifen-independent or background recombination, refers to the unintended nuclear translocation and subsequent DNA recombination by Cre-ERT2 in the absence of its inducer, 4-OHT.[8][9][10] This can lead to undesired gene modification in control animals, confounding experimental results and leading to incorrect interpretations of gene function.[9][11] Even the more advanced Cre-ERT2 system, designed to reduce this issue, can exhibit a certain level of basal activity.[4][9][12]
Q3: What are the common causes of 'leaky' Cre activity?
Several factors can contribute to leaky Cre activity:
-
High Cre-ERT2 Expression Levels: Overexpression of the Cre-ERT2 fusion protein can overwhelm the cellular machinery that keeps it sequestered in the cytoplasm, leading to some enzyme entering the nucleus and causing recombination without 4-OHT.[5][8][13] This can be influenced by the strength of the promoter driving Cre-ERT2 expression and the copy number of the transgene.[5]
-
Reporter Strain Susceptibility: Different reporter mouse lines show varying susceptibility to basal Cre activity.[8][9][12] Studies have suggested that the design of the reporter construct, such as the length of the floxed transcriptional STOP cassette, can influence the rate of spontaneous recombination.[8][14]
-
Cre-ERT2 Variant: The first-generation Cre-ER system was known to be more prone to leakiness.[9] While the second-generation Cre-ERT2 is much improved, some level of background activity can persist.[4][6] A newer variant, ERT2CreERT2 (ECE), has shown even tighter control with virtually no leakiness in some contexts.[5]
-
Genomic Integration Site: The random integration site of a Cre-ERT2 transgene can affect its expression level and regulation, potentially leading to unintended activity.[11]
-
Endogenous Ligands: While the ERT2 domain is engineered to have a low affinity for endogenous estrogens, high physiological levels could potentially contribute to very low levels of activation.
Troubleshooting Guide
Q4: I am observing recombination in my control group (no 4-OHT). How can I confirm and address this?
Step 1: Confirm the Leakiness First, it's crucial to rigorously confirm that the observed phenotype is due to Cre-mediated recombination.
-
Use Reporter Lines: Cross your Cre-ERT2 driver line with a sensitive fluorescent reporter mouse (e.g., Ai14, mTmG).[3][15][16][17][18] Observe the reporter expression in the absence of 4-OHT in your specific cells or tissues of interest.
-
Genotyping PCR: Design PCR primers that can distinguish between the floxed allele and the recombined (deleted) allele.[11] Analyze DNA from the tissues of uninduced animals to detect the recombined allele.[14]
Step 2: Address the Leakiness If leakiness is confirmed, consider the following strategies:
-
Reduce Cre-ERT2 Dosage: If your Cre-driver line is homozygous, try making it heterozygous to reduce the overall level of Cre-ERT2 protein.[19]
-
Optimize 4-OHT Dosage: The goal is to find the minimum effective dose of 4-OHT that provides sufficient induction in the experimental group while minimizing activation from any residual ligand in the control group. A dose-response experiment is highly recommended.[4]
-
Change Reporter Strain: Some reporter lines are less prone to leaky recombination.[12] For example, the mTmG and R26R-EYFP reporters have been reported to be less susceptible to basal Cre activity than the Ai14 and Ai3 reporters.[12][20]
-
Consider a Different Cre-ERT2 Driver Line: If leakiness is unmanageable, it may be inherent to the specific driver line (due to promoter strength or integration site). Switching to a different line that drives Cre-ERT2 expression in the same cell type, but perhaps at a lower level, may solve the issue.
-
Refine Animal Husbandry: To prevent cross-contamination, house induced and uninduced animals in separate cages and handle them with separate equipment.
Q5: How can I optimize the 4-OHT dosage to minimize leakiness while maximizing induction?
Optimizing the 4-OHT dose is a critical step for each specific Cre-ERT2 line and experimental context.[4][7]
-
Perform a Dose-Response Study: Set up experimental groups with a range of 4-OHT doses (e.g., from low doses like 10 mg/kg to higher doses like 80-100 mg/kg).[4][7] Include a vehicle-only control group.
-
Assess Recombination Efficiency: Use a reporter line or quantitative PCR (qPCR) on the target gene to measure the percentage of recombination at each dose.
-
Evaluate Phenotype and Toxicity: Monitor the animals for any adverse effects of tamoxifen (B1202), which can have biological effects of its own.[4]
-
Select the MED (Minimum Effective Dose): Choose the lowest dose that achieves a satisfactory level of recombination for your experimental needs. This minimizes potential off-target effects and reduces the chance of activating the system in the presence of trace amounts of inducer.
Q6: Are there alternative inducers or system modifications to reduce background recombination?
-
ERT2CreERT2 (ECE) System: This modified version of the Cre-ERT2 fusion protein has two ERT2 domains flanking the Cre recombinase.[5] This design has been shown to be more tightly regulated and exhibit virtually no leakiness in vivo, even when driven by a strong promoter.[5] If you are creating a new mouse line, considering an ECE knock-in strategy could be beneficial.[5]
-
Local Administration: For studying specific tissues, local administration of 4-OHT (e.g., subperiosteal injection for bone studies) can achieve high local recombination efficiency while minimizing systemic exposure and recombination in other tissues.[21]
-
Split-Cre Systems: For experiments requiring extremely high specificity, a split-CreERT2 system can be used.[22] In this system, Cre is split into two inactive fragments, each fused to an ERT2 domain and driven by a different cell-specific promoter. Recombination only occurs in cells where both promoters are active and 4-OHT is present.[22]
Quantitative Data Summary
The optimal 4-OHT dosage and administration route are highly dependent on the specific Cre line, target tissue, animal age, and desired recombination efficiency. The following table summarizes examples from the literature to serve as a starting point for optimization.
| Parameter | Value/Range | Target/Context | Notes |
| 4-OHT Dosage (IP) | 20 - 80 mg/kg body weight | General/Systemic Induction | Dose should be empirically determined. Often administered daily for 1-7 days.[7][23] |
| Tamoxifen Dosage (IP) | 10 - 100 mg/kg body weight | Bone (Col1a1-CreERT2) | A 10 mg/kg dose was found to be as effective as 100 mg/kg for induction but with fewer side effects on bone turnover.[4] |
| Tamoxifen Dosage (Oral) | 1 - 5 mg per mouse | Ubiquitous CreERT2 | Administered for 5 consecutive days in 1-2 month old mice.[4] |
| 4-OHT Dosage (Local) | 5 µg (in two injections) | Calvarial Bone (Prx1-CreER) | Achieved high local recombination (~94%) with minimal systemic effects.[21] |
| 4-OHT Concentration (in vitro) | 100 nM - 2 µM | Primary Cells / Cell Culture | Highly dependent on cell type; toxicity can be an issue at higher concentrations.[24][25] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of 4-OHT
This protocol is adapted for systemic induction in adult mice.
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder (e.g., Sigma-Aldrich H7904)
-
200-proof Ethanol (B145695) (EtOH)
-
Corn oil or Sunflower oil
-
50 mL conical tubes
-
Sonicator or water bath at 55-65°C
-
1 mL syringes with 25-27 gauge needles
Procedure:
-
Prepare Stock Solution: In a sterile conical tube, dissolve 4-OHT powder in 100% ethanol to a stock concentration of 20 mg/mL. This may require heating at ~60°C and sonication for 10-15 minutes to fully dissolve.[23][26]
-
Prepare Injection Solution: Warm corn or sunflower oil to at least 37°C. Add the warm oil to the 4-OHT/ethanol stock to achieve a final desired concentration, typically 10 mg/mL.[7][23] This results in a final ethanol concentration of around 10%.
-
Emulsify: Vortex vigorously and/or sonicate the final solution for 15-45 minutes at 37-55°C to ensure the 4-OHT is fully dissolved and the solution is homogenous.[23][26] The solution should be used within a few hours of preparation as 4-OHT is not stable long-term in solution.[23][27]
-
Administration:
-
Weigh the mouse to calculate the precise injection volume based on the desired dosage (e.g., 50 mg/kg).
-
Administer the solution via intraperitoneal (IP) injection.
-
Repeat injections daily for the desired number of days (typically 3-7 days) as determined by your optimization experiments.
-
-
Monitoring: Monitor mice daily for signs of distress or adverse reactions to the injection or tamoxifen itself.[23]
Protocol 2: Assessing Cre Activity with a Fluorescent Reporter
This protocol describes how to assess both induction efficiency and leakiness using a Cre-dependent fluorescent reporter mouse line (e.g., R26R-tdTomato/Ai14).
Materials:
-
Cre-ERT2 driver mice crossed with a reporter line (e.g., Ai14).
-
4-OHT solution (prepared as in Protocol 1).
-
Vehicle control solution (e.g., corn oil with 10% ethanol).
-
Microscope suitable for fluorescence imaging.
-
Tissue processing reagents (4% paraformaldehyde, sucrose (B13894) solutions, embedding medium).
Procedure:
-
Establish Experimental Groups:
-
Experimental Group: Cre+/Reporter+ mice receiving 4-OHT injections.
-
Leakiness Control Group: Cre+/Reporter+ mice receiving vehicle-only injections.
-
Negative Control Group 1: Cre-/Reporter+ mice receiving 4-OHT injections (controls for 4-OHT autofluorescence or effects).
-
Negative Control Group 2: Cre+/Reporter+ mice receiving no injection.
-
-
Induction: Administer 4-OHT or vehicle to the respective groups according to your optimized protocol.
-
Waiting Period: Allow sufficient time for Cre-mediated recombination and expression of the fluorescent reporter protein. This is typically 5-7 days after the last injection but may need to be optimized.[28]
-
Tissue Collection and Processing:
-
Euthanize mice and perfuse with 4% paraformaldehyde (PFA).
-
Dissect the tissue(s) of interest.
-
Post-fix tissues in 4% PFA overnight.
-
Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15% then 30%).
-
Embed the tissue in OCT medium and freeze.
-
-
Imaging and Analysis:
-
Cut tissue sections using a cryostat.
-
Mount sections on slides and image using a fluorescence microscope.
-
Analysis: In the experimental group, quantify the percentage of target cells expressing the fluorescent reporter to determine induction efficiency. In the leakiness control group, carefully scan for any reporter-positive cells. The presence of fluorescent cells in this group indicates leaky Cre activity.
-
Visualizations
Signaling Pathway & Workflow Diagrams
Caption: Mechanism of 4-OHT induction and the pathway for 'leaky' Cre activity.
Caption: Troubleshooting workflow for addressing leaky Cre-ERT2 activity.
References
- 1. Cre/loxP Recombination System: Applications, Best Practices, and Breeding Strategies | Taconic Biosciences [taconic.com]
- 2. Guide to Using Cre-lox Technology to Generate Tissue-Specific Modifications [resources.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly tamoxifen-inducible principal cell-specific Cre mice with complete fidelity in cell specificity and no leakiness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous Recombinase Activity of Cre-ERT2 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen-independent recombination of reporter genes limits lineage tracing and mosaic analysis using CreERT2 lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncovering the fine print of the CreERT2-LoxP system while generating a conditional knockout mouse model of Ssrp1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting and Avoiding Problems When Using the Cre/lox System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tamoxifen-independent recombination of reporter genes limits lineage tracing and mosaic analysis using CreER(T2) lines [uu.diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Tamoxifen-independent Cre-activity in SMMHC-CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The IRG Mouse: A Two-Color Fluorescent Reporter for Assessing Cre-Mediated Recombination and Imaging Complex Cellular Relationships In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green-to-red fluorescent-convertible Cre-reporter mice | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. CreERT2 | Taconic Biosciences [taconic.com]
- 20. [PDF] Tamoxifen-independent recombination of reporter genes limits lineage tracing and mosaic analysis using CreERT2 lines | Semantic Scholar [semanticscholar.org]
- 21. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Split-CreERT2: Temporal Control of DNA Recombination Mediated by Split-Cre Protein Fragment Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. labs.childrenshospital.org [labs.childrenshospital.org]
- 27. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative Analysis of Supporting Cell Subtype Labeling Among CreER Lines in the Neonatal Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete dissolution of (E)-4-Hydroxytamoxifen powder
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on ensuring the complete dissolution of (E)-4-Hydroxytamoxifen (4-OHT) powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
This compound is a lipophilic molecule with very low solubility in aqueous media like PBS.[1] Direct dissolution in aqueous buffers is generally unsuccessful. The standard and recommended procedure is to first dissolve the 4-OHT powder in a small volume of an organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the desired final concentration in your aqueous experimental medium.[1]
Q2: Which organic solvent is best for preparing a 4-OHT stock solution?
Ethanol (B145695) and DMSO are the most commonly used solvents for creating 4-OHT stock solutions.[1] For cell culture applications, ethanol is often the preferred solvent as it tends to be less toxic to cells than DMSO at higher concentrations.[1] It is crucial to keep the final concentration of the organic solvent in your working solution to a minimum to avoid any unwanted effects on your experiment. For instance, it is advisable to maintain the final ethanol concentration below 0.1% in cell culture media to prevent cellular toxicity.[2]
Q3: After storing my 4-OHT stock solution at -20°C, a precipitate has formed. Is the solution still usable?
Yes, the solution is still usable. Precipitation of 4-OHT from stock solutions, especially those prepared in ethanol, upon storage at -20°C is a common phenomenon.[1] To use the solution, you must first redissolve the precipitate completely. This can be achieved by warming the vial to room temperature or 37°C and then vortexing or shaking it vigorously until the solution becomes clear.[1] It is critical to ensure all the precipitate has redissolved before making your working dilutions to guarantee an accurate final concentration in your experiments.[1]
Q4: How stable is this compound in aqueous solutions?
Aqueous solutions of 4-OHT are not recommended for long-term storage.[1] It is best practice to prepare fresh aqueous working solutions from your organic stock solution for each experiment.[1][3] Some sources suggest that aqueous solutions should not be stored for more than a single day.[4][5] The stability of 4-OHT in aqueous solutions can be influenced by factors such as pH, exposure to light, and temperature, which can lead to degradation or isomerization.[1]
Q5: I am concerned about the isomerization of my this compound to the (Z)-isomer. How can I minimize this?
(Z)-4-Hydroxytamoxifen is the more biologically active isomer. Isomerization to the less active (E)-isomer can occur, particularly when solutions are exposed to light.[1] To minimize isomerization, it is crucial to protect both the solid powder and your prepared solutions from light by using amber vials or by wrapping containers in aluminum foil. Always prepare stock solutions fresh and store them in the dark at -20°C.[1] For long-term storage, some protocols suggest using tetrahydrofuran (B95107) (THF) containing an antioxidant like butylated hydroxytoluene (BHT).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Working Solution | The aqueous solubility limit of 4-OHT has been exceeded. | - If your experimental design allows, increase the proportion of the organic solvent in the final working solution.- Decrease the final concentration of 4-OHT.- Consider the use of a solubilizing agent, such as cyclodextrin.[1] |
| Inconsistent Experimental Results | - Incomplete dissolution of 4-OHT from a precipitated stock solution.- Degradation or isomerization of the 4-OHT solution.- Inaccurate initial weighing of the compound. | - Before each use, ensure your stock solution is completely clear by warming and vortexing if necessary.[1]- Prepare fresh stock and working solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][6]- Verify the accuracy of your balance and your weighing technique. |
| Observed Cell Toxicity | The concentration of the organic solvent (e.g., ethanol, DMSO) in the final cell culture medium is too high. | - Calculate and ensure the final concentration of the organic solvent is below the toxic threshold for your specific cell line (e.g., typically <0.1% for ethanol).[2]- Prepare a more concentrated stock solution to reduce the volume added to the final culture medium. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in Ethanol
| Step | Procedure |
| 1. Weighing | Accurately weigh the desired amount of this compound powder. The molecular weight is 387.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need to weigh out 3.875 mg. |
| 2. Dissolution | Add the appropriate volume of absolute ethanol to the 4-OHT powder in a light-protected tube (e.g., an amber microcentrifuge tube). For 1 mL of a 10 mM solution, add 1 mL of absolute ethanol.[1] |
| 3. Ensuring Complete Dissolution | Vortex the solution vigorously. If the powder is difficult to dissolve, you can warm the solution at 37°C or 55°C for a few minutes to aid dissolution.[1][7] Ensure the final solution is clear and free of any visible particles. |
| 4. Storage | Store the stock solution in aliquots at -20°C, protected from light.[6] These solutions are generally stable for several months.[6][7] |
Preparation of a 1 µM Working Solution in Cell Culture Medium
| Step | Procedure |
| 1. Thawing Stock Solution | Thaw an aliquot of the 10 mM 4-OHT stock solution in ethanol at room temperature.[1] If any precipitate is visible, warm and vortex the solution until it is fully redissolved and clear.[1] |
| 2. Dilution | Dilute the stock solution into your cell culture medium. To prepare a 1 µM working solution, you will need to perform a 1:10,000 dilution. For example, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.[1] |
| 3. Use | Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.[1] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting dissolution problems.
References
Validation & Comparative
Verifying Gene Knockout: A Comparative Guide to Western Blot and PCR Analysis Following 4-OHT Induction
For researchers, scientists, and drug development professionals utilizing the Cre-LoxP system for conditional gene knockout, robust and accurate confirmation of target gene ablation is paramount. The administration of 4-hydroxytamoxifen (B85900) (4-OHT) to activate Cre recombinase initiates the excision of a floxed gene, and subsequent validation is crucial to ensure the desired genetic modification has occurred at both the genomic and protein levels. This guide provides a comprehensive comparison of two gold-standard techniques for this purpose: Western blotting and Polymerase Chain Reaction (PCR), complete with detailed experimental protocols and supporting data.
The Cre-LoxP system offers precise spatiotemporal control of gene expression. The Cre recombinase, often fused to a modified estrogen receptor ligand-binding domain (Cre-ERT2), remains inactive in the cytoplasm. Upon administration of 4-OHT, a synthetic estrogen receptor modulator, the Cre-ERT2 fusion protein translocates to the nucleus, where it recognizes and excises DNA sequences flanked by loxP sites.[1] This targeted excision leads to a gene knockout. Confirmation of this event is a critical step in validating experimental models and interpreting subsequent phenotypic data.
At a Glance: Western Blot vs. PCR for Knockout Confirmation
| Feature | Western Blot | Polymerase Chain Reaction (PCR) |
| Analyte | Protein | DNA |
| Primary Goal | Confirms the absence or reduction of the target protein, validating functional knockout. | Confirms the excision of the floxed DNA segment at the genomic level. |
| Information Provided | Presence, absence, and relative abundance of the target protein. Can also detect truncated or altered proteins. | Presence of wild-type, floxed, and excised alleles. Can be quantitative (qPCR) to determine the efficiency of recombination. |
| Sensitivity | Dependent on antibody affinity and protein expression levels. May not detect very low protein levels. | High sensitivity, capable of detecting small amounts of DNA. |
| Quantitative Capability | Semi-quantitative, can be made more quantitative with careful normalization and controls. | Standard PCR is qualitative. Quantitative PCR (qPCR) provides precise quantification of recombination efficiency.[2][3][4] |
| Potential Pitfalls | Antibody non-specificity leading to false positives; protein stability may lead to persistence after gene excision.[5][6] | Incomplete recombination may show bands for both floxed and excised alleles; does not confirm loss of protein function. |
| Time to Result | Longer workflow (protein extraction, electrophoresis, blotting, antibody incubation). | Faster workflow (DNA extraction, PCR amplification, gel electrophoresis). |
Delving Deeper: A Head-to-Head Comparison
PCR, on the other hand, provides a direct readout of the genetic event by detecting the excised allele.[10][11] The use of specific primers allows for the differentiation between the wild-type, floxed, and recombined alleles. Quantitative PCR (qPCR) can further be employed to determine the percentage of cells that have undergone successful recombination, offering a precise measure of knockout efficiency at the genomic level.[2][3][4] It is important to note that the presence of the excised allele does not always guarantee the complete absence of the protein, for instance, due to incomplete recombination across a cell population or the presence of alternative splice variants.
Visualizing the Workflow and Underlying Mechanisms
Figure 1. Mechanism of 4-OHT induced Cre-LoxP gene knockout.
Figure 2. Experimental workflows for Western blot and PCR.
Experimental Protocols
Detailed Protocol for Western Blot Confirmation
This protocol outlines the steps for confirming gene knockout at the protein level following 4-OHT treatment of cells expressing Cre-ERT2 and a floxed target gene.
1. Cell Lysis and Protein Extraction:
-
After the desired 4-OHT treatment period (typically 24-72 hours), wash cells with ice-cold PBS.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For quantitative analysis, normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Detailed Protocol for PCR Confirmation
This protocol describes the use of PCR to detect the excision of the floxed gene from genomic DNA following 4-OHT treatment.
1. Genomic DNA Extraction:
-
Harvest cells after 4-OHT treatment.
-
Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
2. Primer Design:
-
Design three primers for a multiplex PCR reaction to distinguish between the wild-type (WT), floxed, and excised (knockout) alleles.
-
Forward Primer (Fwd): Anneals upstream of the 5' loxP site.
-
Reverse Primer 1 (Rev1): Anneals within the floxed region (between the loxP sites).
-
Reverse Primer 2 (Rev2): Anneals downstream of the 3' loxP site.
-
Expected PCR Products:
-
WT Allele: Fwd + Rev1 will produce a band.
-
Floxed Allele: Fwd + Rev1 will produce a slightly larger band than the WT due to the presence of the loxP site. Fwd + Rev2 will produce a large product that may not amplify efficiently under standard PCR conditions.
-
Excised Allele: Fwd + Rev2 will produce a smaller, specific band indicating successful recombination. Fwd + Rev1 will not produce a band.
3. PCR Amplification:
-
Set up the PCR reaction with the following components:
-
Genomic DNA (100-200 ng)
-
Forward Primer
-
Reverse Primer 1
-
Reverse Primer 2
-
dNTPs
-
Taq DNA Polymerase and buffer
-
Nuclease-free water
-
-
Use the following cycling conditions (to be optimized based on primer melting temperatures and expected product sizes):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1-2 minutes (depending on the expected product size)
-
-
Final extension: 72°C for 5-10 minutes
-
4. Agarose Gel Electrophoresis:
-
Prepare a 1-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the PCR products along with a DNA ladder.
-
Run the gel at a constant voltage until the bands are well-separated.
5. Visualization and Interpretation:
-
Visualize the DNA bands under UV light.
-
Analyze the band sizes to determine the presence of the wild-type, floxed, and/or excised alleles in your samples. The presence of the excised allele band confirms successful gene knockout at the genomic level.
Conclusion
Both Western blotting and PCR are indispensable tools for confirming 4-OHT induced gene knockout. While PCR provides a rapid and sensitive method to verify genomic recombination, Western blotting offers the ultimate confirmation of functional protein loss. For a comprehensive and robust validation of a conditional knockout model, a combined approach is highly recommended. By employing these techniques with meticulous execution and careful interpretation, researchers can confidently validate their experimental systems and generate reliable data for advancing their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of conditional gene deletion using probe based Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Cre-mediated recombination by a novel strategy reveals a stable extra-chromosomal deletion-circle in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When Cre-Mediated Recombination in Mice Does Not Result in Protein Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 7. blog.avivasysbio.com [blog.avivasysbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 10. Genotyping of Cre-lox mice and detection of tissue-specific recombination by multiplex PCR. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: (E)-4-Hydroxytamoxifen vs. Tamoxifen for Cre Induction
In the realm of conditional gene editing, the Cre-LoxP system stands as a cornerstone for researchers seeking precise temporal and spatial control over gene expression. The inducible Cre recombinase, most commonly the Cre-ERT2 fusion protein, allows for gene recombination to be triggered by the administration of a specific ligand. For years, tamoxifen (B1202) has been a widely used inducer. However, its active metabolite, (E)-4-Hydroxytamoxifen (4-OHT), has gained prominence as a more direct and potent alternative. This guide provides an objective comparison of this compound and tamoxifen for Cre induction, supported by experimental data, to assist researchers in selecting the optimal compound for their studies.
Mechanism of Action: A Tale of Two Molecules
The Cre-ERT2 fusion protein is engineered to remain inactive in the cytoplasm, sequestered by heat shock proteins. Upon binding of a suitable ligand to the modified estrogen receptor (ERT2) domain, the complex undergoes a conformational change, leading to its translocation into the nucleus. Once in the nucleus, the Cre recombinase excises or inverts DNA sequences flanked by LoxP sites.
Tamoxifen itself does not directly activate the Cre-ERT2 protein. It is a prodrug that requires metabolic activation in vivo, primarily by cytochrome P450 enzymes in the liver, to be converted into its active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen.[1][2][3] Of these, 4-OHT exhibits a significantly higher binding affinity for the estrogen receptor, estimated to be up to 100 times greater than that of tamoxifen.[1] This metabolic conversion step introduces a delay in the onset of Cre-mediated recombination and can lead to variability in efficacy due to differences in metabolism between individual animals.[1][3]
This compound, being the active metabolite, bypasses the need for metabolic activation and directly binds to the Cre-ERT2 protein, initiating its nuclear translocation and subsequent recombination activity.[2][4] This direct mechanism of action offers a more rapid and predictable induction of gene editing.
Performance Comparison: Potency, Efficacy, and Application
The choice between tamoxifen and 4-OHT hinges on the specific requirements of the experiment, whether it is conducted in vitro or in vivo.
| Feature | This compound (4-OHT) | Tamoxifen |
| Potency | High. Directly binds to and activates Cre-ERT2.[1] | Lower. Requires metabolic conversion to active metabolites.[1][2] |
| Onset of Action | Rapid.[1] | Delayed due to metabolic activation.[1] |
| In Vitro Application | Preferred. Directly added to cell culture media.[5] | Not recommended. Lacks the necessary enzymes for activation in most cell cultures. |
| In Vivo Application | Effective, especially for local delivery to avoid systemic effects.[2] Can be administered via intraperitoneal (IP) injection.[2] | Widely used for systemic administration via IP injection, oral gavage, or in diet.[6][7][8][9] |
| Dosage (In Vitro) | Typically 0.5 - 2 µM.[10] | Not applicable. |
| Dosage (In Vivo) | Lower doses required compared to tamoxifen (e.g., 1.65 - 3.3 mg/kg).[2] | Higher doses required (e.g., 75 - 100 mg/kg).[6][7] |
| Stability in Solution | Prone to precipitation and degradation over time, especially when dissolved in DMSO or ethanol (B145695).[1][11] Freshly prepared solutions are recommended.[12] | More stable in corn oil for in vivo preparations.[6] |
| Toxicity | Can induce growth arrest and apoptosis at high concentrations in vitro.[10] | Can have off-target effects on various tissues, including bone turnover and the endocrine system.[4] |
| Cost | Generally more expensive.[5] | More cost-effective.[2] |
Experimental Protocols
In Vitro Cre Induction with this compound
This protocol is suitable for inducing Cre recombination in cultured cells expressing Cre-ERT2.
-
Preparation of 4-OHT Stock Solution: Dissolve (Z)-4-Hydroxytamoxifen (the more stable isomer) in 100% ethanol or DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light. It is crucial to use freshly prepared or properly stored aliquots for each experiment to ensure potency.[1][12]
-
Cell Seeding: Plate the Cre-ERT2 expressing cells at the desired density and allow them to adhere overnight.
-
Treatment: The next day, dilute the 4-OHT stock solution in the cell culture medium to the final working concentration (typically 0.5 - 2 µM).[10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Incubation: Incubate the cells with the 4-OHT containing medium for 24-72 hours. The optimal incubation time should be determined empirically.
-
Analysis: After incubation, wash the cells with PBS and either harvest them for downstream analysis (e.g., PCR for recombination, Western blot for protein expression) or replace the medium with fresh medium without 4-OHT for further culture.
In Vivo Cre Induction with Tamoxifen
This protocol describes a standard method for inducing Cre recombination in adult mice using intraperitoneal injections of tamoxifen.
-
Preparation of Tamoxifen Solution: Dissolve tamoxifen in corn oil to a concentration of 20 mg/mL. This may require shaking overnight at 37°C. Store the solution at 4°C, protected from light, for the duration of the injections.[6]
-
Animal Dosing: The typical dose is approximately 75 mg of tamoxifen per kg of body weight. For an adult mouse, a standard dose of 100 µL of the 20 mg/mL solution is often effective.[6]
-
Administration: Administer the tamoxifen solution via intraperitoneal injection once every 24 hours for a total of 5 consecutive days.[6]
-
Post-Injection Monitoring: Monitor the mice for any adverse reactions. There is typically a waiting period of at least 7 days after the final injection before tissue collection and analysis to allow for complete recombination and clearance of the compound.[6]
Conclusion: Making the Right Choice
The selection between this compound and tamoxifen for Cre induction is contingent on the experimental system and research goals.
-
For in vitro studies, this compound is the unequivocal choice. Its ability to directly activate Cre-ERT2 in cultured cells provides a reliable and efficient method for inducing gene recombination.
-
For in vivo studies, the decision is more nuanced. While tamoxifen is more commonly used and cost-effective for systemic administration, this compound offers a more potent and rapid induction, which can be advantageous for local delivery or when precise temporal control is paramount.[2] However, the instability of 4-OHT in solution necessitates careful preparation and handling.[1][11] Researchers should also consider the potential off-target effects of tamoxifen and include appropriate controls in their experimental design.[4]
Ultimately, a thorough understanding of the properties of each compound, coupled with empirical optimization for the specific model system, will ensure successful and reproducible Cre-LoxP-mediated gene editing.
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Frontiers | Induction of whole-body gene deletion via R26-regulated tamoxifen-inducible Cre recombinase activity [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of (E)-4-Hydroxytamoxifen and Endoxifen
For researchers and professionals in drug development, understanding the nuances of tamoxifen's active metabolites is critical for advancing therapies for estrogen receptor-positive (ER+) breast cancer. Tamoxifen (B1202), a prodrug, relies on metabolic activation to exert its antiestrogenic effects. Its two primary active metabolites, (E)-4-Hydroxytamoxifen (4-OHT) and endoxifen (B1662132), are central to its therapeutic efficacy. This guide provides a detailed comparison of these two key metabolites, supported by experimental data, to elucidate their distinct pharmacological profiles.
While both metabolites are significantly more potent than tamoxifen, with a 30 to 100-fold greater binding affinity for the estrogen receptor (ER), their clinical relevance is distinguished by their differing plasma concentrations in patients.[1][2] Endoxifen is typically found at concentrations 5 to 10 times higher than those of 4-OHT, suggesting it may be the more clinically significant metabolite in tamoxifen therapy.[1][2]
Pharmacological Comparison: A Data-Driven Overview
The antiestrogenic activity of 4-OHT and endoxifen is primarily attributed to their high binding affinity for the estrogen receptor, which is approximately 100 times greater than that of the parent drug, tamoxifen.[2] Both metabolites act as competitive antagonists of the estrogen receptor in breast tissue, interfering with the growth and proliferation pathways in cancer cells.[2]
| Parameter | This compound | Endoxifen | Reference |
| Relative Binding Affinity vs. Tamoxifen | 25-50x higher | ~100x higher | [2][3] |
| Relative Binding Affinity vs. Estradiol | Equal | Not explicitly stated, but potent | [3] |
| IC50 for MCF-7 cell proliferation (without E2) | 10 nM | 100 nM | [4] |
| IC50 for MCF-7 cell proliferation (with 1 nM E2) | 50 nM | >200 nM | [4] |
| Effect on ERα Protein Levels | Stabilizes ERα | Induces proteasomal degradation at high concentrations | [1][5] |
| Typical Plasma Concentration in Patients | 3.0 ± 1.5 ng/mL | 24.4 ± 16.2 ng/mL | [2] |
Divergent Signaling Pathways: Beyond ER Blockade
While both metabolites primarily target the estrogen receptor, their downstream effects on ERα protein levels differ significantly. 4-OHT tends to stabilize the ERα protein.[1] In contrast, high concentrations of endoxifen have been shown to induce the degradation of the ERα protein via the proteasome pathway, a mechanism more akin to pure antiestrogens like fulvestrant.[1][5] This degradation could lead to a more profound and sustained inhibition of estrogen signaling.
Differential effects of 4-OHT and Endoxifen on ERα signaling.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is fundamental for determining the affinity of tamoxifen and its metabolites for the estrogen receptor.
Objective: To determine the relative binding affinity of 4-OHT and endoxifen for the estrogen receptor by measuring their ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.
Methodology:
-
Receptor Source: Utilize rat uterine cytosol or purified recombinant human ERα or ERβ.[6]
-
Incubation: Incubate a fixed concentration of the receptor source with a constant amount of [3H]-17β-estradiol and varying concentrations of the competitor compounds (4-OHT, endoxifen).
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved using methods like dextran-coated charcoal, which adsorbs the unbound ligand.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Cell Proliferation Assay (MCF-7 Cells)
This assay is widely used to assess the anti-proliferative effects of antiestrogenic compounds on ER+ breast cancer cells.
Objective: To determine the IC50 values of 4-OHT and endoxifen in inhibiting the proliferation of MCF-7 breast cancer cells.
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media. For experiments assessing antiestrogenic activity, cells are often maintained in a phenol (B47542) red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Seed the cells in multi-well plates and allow them to attach. Treat the cells with a range of concentrations of 4-OHT and endoxifen, both in the presence and absence of 17β-estradiol (E2).
-
Incubation: Incubate the cells for a defined period, typically 6 days.[4]
-
Viability Assessment: Assess cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[4]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells, and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).[1]
Conclusion
While both this compound and endoxifen are highly potent antiestrogenic metabolites of tamoxifen, the current body of evidence suggests that endoxifen is the key mediator of tamoxifen's therapeutic effect in most patients. This is primarily due to its substantially higher plasma concentrations. Although in vitro studies indicate that 4-OHT can be more potent at lower concentrations in inhibiting cell proliferation, the in vivo reality of drug exposure levels likely makes endoxifen the more clinically relevant metabolite.[1] Furthermore, the unique ability of endoxifen to induce ERα degradation suggests a distinct and potentially more durable mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Binding Affinities: (E)-4-Hydroxytamoxifen and Estradiol to the Estrogen Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the selective estrogen receptor modulator (SERM), (E)-4-Hydroxytamoxifen, and the endogenous estrogen, estradiol (B170435), to the estrogen receptor (ER). The following sections present quantitative binding data, in-depth experimental methodologies, and visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity Data
The binding affinities of this compound (4-OHT) and estradiol (E2) to the estrogen receptor have been extensively studied. 4-OHT, the active metabolite of tamoxifen, exhibits a high affinity for the ER, comparable to and in some cases exceeding that of estradiol. This strong binding is fundamental to its action as a competitive antagonist or partial agonist in different tissues.
| Ligand | Receptor | Binding Parameter | Value | Cell/System |
| This compound | Estrogen Receptor (ER) | Kd | 0.16 nM | Calf Uterine ER with consensus ERE |
| Estradiol | Estrogen Receptor (ER) | Kd | 0.24 nM | Calf Uterine ER with consensus ERE |
| This compound | Estrogen Receptor (ER) | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma |
| Estradiol | Estrogen Receptor α (ERα) | IC50 | 0.68 nM | Not specified |
| This compound | Estrogen Receptor α (ERα) | IC50 | 0.98 nM | Not specified |
Kd (Dissociation Constant): A measure of the binding affinity of a ligand to a receptor. A smaller Kd value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration): The concentration of a ligand that is required to inhibit 50% of the binding of a radiolabeled ligand.
Based on apparent Kd values, the ligand-binding sites of the nuclear E2- and 4-OHT-ER complexes are often indistinguishable, highlighting the potent interaction of 4-OHT with the receptor[1]. Studies have shown that 4-Hydroxytamoxifen (B85900) binds to the estrogen receptor with an affinity equal to that of estradiol[2].
Experimental Protocols
The determination of binding affinities for this compound and estradiol to the estrogen receptor is primarily achieved through competitive binding assays. Two common methodologies are the Radioligand Binding Assay and the Fluorescence Polarization Assay.
Radioligand Binding Assay
This technique is considered the gold standard for measuring the affinity of a ligand for its receptor.[3] It involves the use of a radiolabeled form of a known ligand (e.g., [3H]-estradiol) that binds to the receptor. The assay measures the ability of a test compound (the "competitor," such as 4-OHT or unlabeled estradiol) to displace the radioligand from the receptor.
Detailed Methodology:
-
Receptor Preparation: Estrogen receptors are typically isolated from rat uterine cytosol or from cell lines expressing the receptor (e.g., MCF-7 breast cancer cells)[4][5]. The tissue or cells are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes containing the receptors. The pellet is then resuspended in a suitable assay buffer.[6]
-
Incubation: A fixed concentration of the radioligand (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound.
-
Separation of Bound and Free Ligand: After incubation, the mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value is determined from this curve, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the competitor for the receptor.[6]
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a homogeneous technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein (receptor) in solution. The principle is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When bound to a larger molecule, its rotation is slowed, leading to an increase in the polarization of the emitted light.
Detailed Methodology:
-
Reagents: A fluorescently labeled estradiol derivative (tracer) and a source of purified estrogen receptor are required.
-
Assay Setup: The assay is typically performed in a microplate format. A fixed concentration of the fluorescent tracer and the estrogen receptor are added to the wells.
-
Competition: Increasing concentrations of the non-fluorescent competitor ligand (this compound or unlabeled estradiol) are added to the wells.
-
Measurement: The plate is incubated to allow the binding to reach equilibrium. The fluorescence polarization is then measured using a plate reader equipped with polarizing filters.
-
Data Analysis: As the concentration of the competitor increases, it displaces the fluorescent tracer from the receptor, causing a decrease in the fluorescence polarization signal. The IC50 value can be determined by plotting the polarization values against the competitor concentration.
Signaling Pathways and Experimental Workflows
The binding of estradiol and this compound to the estrogen receptor initiates distinct downstream signaling cascades. While both ligands bind to the same receptor, the resulting conformational changes in the ER-ligand complex dictate whether the pathway leads to agonistic (activation) or antagonistic (inhibition) effects on gene transcription.
Estradiol-Mediated ER Signaling Pathway
Upon binding to estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription.
References
- 1. Comparison of the physicochemical properties of uterine nuclear estrogen receptors bound to estradiol or 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Anti-proliferative Efficacy of (E)-4-Hydroxytamoxifen and Alternative Therapeutic Agents
For Immediate Release
This guide provides a comprehensive comparison of the anti-proliferative effects of (E)-4-Hydroxytamoxifen ((E)-4-OHT), a primary active metabolite of tamoxifen, against other prominent anti-estrogenic agents. Designed for researchers, scientists, and professionals in drug development, this document summarizes key performance data, details experimental methodologies, and illustrates relevant biological pathways and workflows to facilitate informed decisions in endocrine therapy research.
This compound is a selective estrogen receptor modulator (SERM) that exhibits potent anti-proliferative effects in estrogen receptor-positive (ER+) breast cancer cells. Its primary mechanism of action involves competitive binding to the estrogen receptor, which in turn modulates the expression of estrogen-responsive genes, leading to cell cycle arrest and inhibition of tumor growth.[1][2] This guide will compare its efficacy with that of Fulvestrant (B1683766), Letrozole, and Raloxifene (B1678788), which are also widely used in breast cancer therapy but operate through distinct mechanisms.
Comparative Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in commonly studied ER+ breast cancer cell lines, MCF-7 and T47D. Lower IC50 values are indicative of higher potency in inhibiting cell proliferation.
| Compound | Mechanism of Action | Cell Line | IC50 Value |
| This compound | Selective Estrogen Receptor Modulator (SERM) | MCF-7 | ~3.2 - 19.35 µM |
| T47D | ~4.2 - 15 µM | ||
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | MCF-7 | ~0.29 nM |
| T47D | ~9.4 nM | ||
| Letrozole | Aromatase Inhibitor | MCF-7/Aro | ~5.3 nM |
| T47D/Aro | Data not available | ||
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | MCF-7 | ~10 µM |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology. The values presented are a range derived from multiple sources for comparative purposes.[3][4][5][6][7][8][9][10][11][12][13][14][15]
Experimental Protocols
Standardized assays are crucial for the reliable assessment of anti-proliferative effects. Below are detailed protocols for two commonly employed methods: the MTT assay for cell viability and the colony formation assay for long-term survival.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.[20][21][22][23][24]
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form. The medium should be changed every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution of methanol (B129727) and acetic acid, and then stain with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can then be calculated to determine the effect of the compound on cell survival.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
This compound exerts its anti-proliferative effects primarily through the estrogen receptor signaling pathway. The diagram below illustrates this process.
Caption: this compound's mechanism of action.
Experimental Workflow for Anti-proliferative Assays
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of a compound in vitro.
Caption: A generalized workflow for in vitro anti-proliferative studies.
References
- 1. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]
- 10. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Letrozole as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of raloxifene on breast cancer cell Ki67 and apoptosis: a double-blind, placebo-controlled, randomized clinical trial in postmenopausal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. artscimedia.case.edu [artscimedia.case.edu]
- 21. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 22. youtube.com [youtube.com]
- 23. ossila.com [ossila.com]
- 24. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: A Side-by-Side Comparison of (E) and (Z) 4-Hydroxytamoxifen
An essential guide for researchers, scientists, and drug development professionals delving into the nuanced world of selective estrogen receptor modulators (SERMs). This document provides a comprehensive, data-driven comparison of the geometric isomers of 4-Hydroxytamoxifen, the active metabolite of Tamoxifen.
4-Hydroxytamoxifen (4-OHT) exists as two geometric isomers, (E) and (Z), which exhibit markedly different pharmacological activities. The stereochemistry of these isomers is a critical determinant of their interaction with the estrogen receptor (ER) and their subsequent effects on estrogen-mediated signaling pathways. Understanding the distinct properties of each isomer is paramount for the development of effective endocrine therapies for estrogen receptor-positive (ER+) breast cancer and for interpreting experimental results accurately. This guide presents a side-by-side comparison of (E)-4-OHT and (Z)-4-OHT, supported by quantitative data and detailed experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative differences between the (E) and (Z) isomers of 4-Hydroxytamoxifen, providing a clear and concise overview of their biochemical and pharmacological profiles.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Isomer | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Inhibition Constant (Ki) (nM) |
| (Z)-4-Hydroxytamoxifen | ERα | 100 - 300[1] | ~0.1 - 1.0[1] |
| (E)-4-Hydroxytamoxifen | ERα | 1 - 10[1] | ~10 - 100[1] |
Table 2: Comparative Anti-proliferative Activity in MCF-7 Cells
| Isomer | IC50 (nM) |
| (Z)-4-Hydroxytamoxifen | 10 - 20 |
| This compound | 100 - 1000 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Unraveling the Mechanism: Signaling Pathways
The differential effects of (E) and (Z)-4-Hydroxytamoxifen stem from their distinct interactions with the estrogen receptor, leading to divergent downstream signaling events.
Experimental Protocols
To ensure the reproducibility and accuracy of research in this area, detailed experimental methodologies are crucial. Below are protocols for two key experiments used to characterize and compare the (E) and (Z) isomers of 4-Hydroxytamoxifen.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of the 4-OHT isomers for the estrogen receptor by measuring their ability to displace a radiolabeled estrogen.
Materials:
-
Purified human estrogen receptor α (ERα)
-
[³H]-Estradiol (radioligand)
-
This compound and (Z)-4-Hydroxytamoxifen
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reaction Mixtures: In a series of microcentrifuge tubes, combine a fixed concentration of ERα and [³H]-Estradiol.
-
Addition of Competitors: Add increasing concentrations of either (E)-4-OHT or (Z)-4-OHT to the tubes. Include a control with no competitor (maximum binding) and a control with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Estradiol from the free radioligand. This can be achieved using methods such as dextran-coated charcoal or filter-binding assays.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Estradiol against the log concentration of the competitor. The concentration of the isomer that inhibits 50% of the specific binding is the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the 4-OHT isomers on the proliferation of ER+ breast cancer cells (MCF-7).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound and (Z)-4-Hydroxytamoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of (E)-4-OHT or (Z)-4-OHT. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of the isomer to determine the IC50 value.
Experimental Workflow Visualization
A logical workflow is essential for the systematic evaluation of the 4-Hydroxytamoxifen isomers.
Conclusion
The data and experimental protocols presented in this guide underscore the profound impact of stereochemistry on the pharmacological activity of 4-Hydroxytamoxifen. The (Z)-isomer is a potent antiestrogen, forming the basis of Tamoxifen's therapeutic efficacy in ER+ breast cancer. In contrast, the (E)-isomer exhibits significantly weaker antiestrogenic, and potentially estrogenic, properties. For researchers and drug developers, a clear understanding of these differences is essential for designing and interpreting experiments, as well as for the development of next-generation endocrine therapies. The potential for in vivo isomerization of the active (Z)-isomer to the less active (E)-form is a critical consideration in the context of acquired resistance to Tamoxifen therapy, highlighting the need for continued research into the stabilization and targeted delivery of the pharmacologically desired isomer.
References
Assessing Off-Target Gene Expression Changes Induced by (E)-4-Hydroxytamoxifen: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing inducible gene expression systems, a thorough understanding of the potential off-target effects of inducing agents is critical for accurate experimental interpretation and the development of safe and effective therapeutics. (E)-4-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen (B1202), is a widely used selective estrogen receptor modulator (SERM) for controlling the activity of fusion proteins, such as Cre-ERT2, in a temporal and tissue-specific manner. However, beyond its intended on-target activity, 4-OHT can elicit unintended changes in gene expression through interactions with other cellular pathways. This guide provides a comparative analysis of the off-target gene expression changes induced by 4-OHT, with a focus on alternative inducible systems and other SERMs, supported by experimental data and detailed protocols.
Comparative Analysis of Inducible Systems and SERMs
The choice of an inducible system or SERM can significantly influence experimental outcomes due to varying mechanisms of action and off-target effect profiles. Below is a comparison of 4-OHT with the tetracycline-inducible (Tet-On) system and another SERM, Raloxifene.
| Feature | This compound (Cre-ERT2) | Tetracycline (B611298)/Doxycycline (Tet-On) | Raloxifene |
| Mechanism of Action | Binds to the mutated ligand-binding domain of the estrogen receptor (ERT2) fused to a protein of interest, inducing its nuclear translocation and activity. | Binds to the reverse tetracycline transactivator (rtTA), which then binds to the tetracycline response element (TRE) to activate gene expression. | A SERM that also binds to the estrogen receptor, but can exhibit a different profile of tissue-specific agonist and antagonist activities. |
| Known Off-Target Effects | Modulates endogenous estrogen-responsive genes. Interacts with Estrogen-Related Receptor γ (ERRγ) and G protein-coupled estrogen receptor (GPR30), leading to broader transcriptional changes.[1] Can induce cellular stress and cytotoxicity at higher concentrations.[1] | Doxycycline can affect mitochondrial function and gene expression. May have anti-inflammatory and anti-apoptotic effects. Generally considered to have fewer pleiotropic effects on host cell gene expression compared to 4-OHT.[1] | Can also modulate endogenous estrogen-responsive genes.[1] Associated with a different side-effect profile compared to tamoxifen in clinical settings, suggesting a distinct pattern of off-target effects.[1] Can elevate the steady-state levels of steroid receptor coactivators SRC-1 and SRC-3. |
Quantitative Analysis of Off-Target Gene Expression
Transcriptomic analysis, such as RNA-sequencing (RNA-seq), provides a comprehensive view of the gene expression changes induced by a compound. A study on the effects of 4-OHT on the ER-positive breast cancer cell line MCF-7 identified a significant number of differentially expressed genes.
Table 1: Differentially Expressed Genes in MCF-7 Cells Treated with 4-OHT
| Regulation | Number of Genes |
| Up-regulated | 332 |
| Down-regulated | 320 |
Data from a study identifying gene expression changes in MCF-7 cells upon 4-OH-TAM treatment.
Table 2: qRT-PCR Validation of Differentially Expressed Genes in 4-OHT-Treated MCF-7 Cells
| Gene | Regulation |
| STAT1 | Up-regulated |
| STAT2 | Up-regulated |
| EIF2AK2 | Up-regulated |
| TGM2 | Up-regulated |
| DDX58 | Up-regulated |
| PARP9 | Up-regulated |
| SASH1 | Up-regulated |
| RBL2 | Up-regulated |
| USP18 | Up-regulated |
| CCND1 | Down-regulated |
| S100A9 | Down-regulated |
| S100A8 | Down-regulated |
| ANXA1 | Down-regulated |
| PGR | Down-regulated |
This table summarizes the confirmation of gene expression changes for selected genes by quantitative real-time PCR.
In ER-negative breast cancer cells, 4-OHT can induce apoptosis and death receptor signaling pathways, an effect potentially mediated by GPR30.[2]
Experimental Protocols
A robust experimental design is crucial for accurately assessing off-target gene expression changes. RNA-sequencing is the current gold standard for this purpose.
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., ER-positive or ER-negative cell lines) under standard conditions.
-
Establish experimental groups with a minimum of three biological replicates:
-
Vehicle control (e.g., ethanol).
-
This compound treatment (at a relevant concentration).
-
(Optional) Comparator group (e.g., Raloxifene or another SERM).
-
-
Treat cells for a predetermined duration to allow for transcriptional changes.
-
-
RNA Isolation and Quality Control:
-
Harvest cells and isolate total RNA using a validated method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and verify RNA integrity (RIN > 8) with a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality total RNA. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Perform high-throughput sequencing of the prepared libraries using a platform such as Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Gene Expression Quantification: Quantify the number of reads mapping to each gene using tools like featureCounts or Salmon.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between the treatment and control groups using statistical packages such as DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the off-target effects of the compound.
-
Visualization of Signaling Pathways and Workflows
Diagrams generated using the DOT language can effectively illustrate the complex biological pathways and experimental procedures involved in assessing off-target effects.
References
A Comparative Guide to (E)-4-Hydroxytamoxifen and Other SERMs in Breast Cancer Research
Selective Estrogen Receptor Modulators (SERMs) represent a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. These compounds exhibit tissue-specific effects, acting as estrogen receptor antagonists in breast tissue while potentially functioning as agonists in other tissues like bone and the uterus.[1][2][3] This duality is central to their therapeutic profile.
This guide provides a comparative analysis of (E)-4-Hydroxytamoxifen, the primary active metabolite of tamoxifen (B1202), against its parent drug and another widely studied SERM, raloxifene (B1678788). The focus is on providing objective, data-driven comparisons of their biochemical and cellular activities to inform preclinical and translational research.
Mechanism of Action: Competitive Binding and Transcriptional Modulation
SERMs exert their effects by competitively binding to estrogen receptors (ERα and ERβ) within cancer cells.[4] In ER+ breast cancer, the binding of estradiol (B170435) to ERα induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) on DNA. This process recruits coactivator proteins and initiates the transcription of genes that drive cell proliferation.
This compound and other SERMs also bind to ERα but induce a different conformational change.[2] This alternative structure hinders the binding of coactivators and instead promotes the recruitment of corepressor proteins, leading to the transcriptional repression of estrogen-dependent genes and, consequently, the inhibition of tumor cell growth. The antiestrogenic side chains of both 4-hydroxytamoxifen (B85900) and raloxifene interact with key amino acid residues, such as Aspartate 351 in ERα, which is crucial for their antagonistic activity.[5][6][7]
Comparative Data: Receptor Binding and Anti-proliferative Efficacy
The efficacy of a SERM is determined by its binding affinity for the estrogen receptor and its ability to inhibit cell proliferation. This compound consistently demonstrates a significantly higher binding affinity for ERα compared to its parent drug, tamoxifen, and is comparable to or greater than that of estradiol itself.[8]
This table summarizes the half-maximal inhibitory concentration (IC50) required for various SERMs to displace estradiol from estrogen receptors, indicating their binding affinity. Lower values denote higher affinity.
| Compound | Target Receptor | Binding IC50 (nM) | Citation(s) |
| This compound | ERα | 0.98 | [9] |
| This compound | ERβ | 2.46 | [9] |
| Tamoxifen | ERα | ~25-50x lower affinity than 4-OHT | [8] |
| Raloxifene | ERα | 0.66 | [9] |
| Estradiol (Reference) | ERα | 0.68 | [9] |
Note: Data are compiled from different studies and experimental conditions may vary.
This table presents the IC50 values for the inhibition of cell proliferation in the MCF-7 human breast cancer cell line, a standard model for ER+ breast cancer research.
| Compound | Cell Line | Anti-proliferative IC50 (µM) | Citation(s) |
| This compound | MCF-7 | 3.2 | [10] |
| This compound | MCF-7 | ~20 | [11] |
| Tamoxifen | MCF-7 | 20.5 | [11] |
| Raloxifene | MCF-7 | 13.7 | [11] |
Note: IC50 values can vary significantly based on incubation time and specific assay conditions. The data show that 4-Hydroxytamoxifen is a more potent anti-proliferative agent than tamoxifen itself.[11]
Experimental Protocols: Cell Viability Assessment
The anti-proliferative data presented above are typically generated using cell viability assays. The MTT assay is a widely used colorimetric method for this purpose.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
SERMs of interest (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12][13]
-
Drug Treatment: Prepare serial dilutions of the SERMs (this compound, Tamoxifen, Raloxifene) in culture medium. Remove the existing medium from the wells and add 100 µL of the various drug concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.[10][13]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14] Mix gently by shaking on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Summary and Conclusion
The comparative data underscores the importance of this compound in breast cancer research. As the active metabolite, it exhibits substantially higher binding affinity and greater anti-proliferative potency in vitro compared to its prodrug, tamoxifen.[8][11] Its potency is comparable to that of raloxifene, another key SERM used in both clinical and research settings.
For researchers, using this compound directly in in vitro experiments eliminates the variability associated with metabolic activation of tamoxifen, providing more direct and reproducible results. While tamoxifen and raloxifene have well-documented clinical profiles for breast cancer prevention and treatment, with differing side effect profiles—notably tamoxifen's agonist activity in the uterus—this compound remains the gold standard for mechanistic studies at the cellular and molecular level.[15][16][17] Understanding the distinct interactions and cellular impacts of these SERMs is crucial for the development of next-generation endocrine therapies with improved efficacy and safety.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamoxifen and raloxifene differ in their functional interactions with aspartate 351 of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. Tamoxifen vs Raloxifene vs Exemestane for Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]
A Researcher's Guide to qPCR Validation of 4-OHT Mediated Gene Silencing
For researchers, scientists, and drug development professionals leveraging 4-hydroxytamoxifen (B85900) (4-OHT) inducible systems for temporal gene silencing, robust validation of target gene knockdown is paramount. This guide provides a comprehensive comparison of common 4-OHT mediated gene silencing systems, with a focus on quantitative PCR (qPCR) analysis for confirmation of efficacy. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the design and interpretation of your gene silencing experiments.
The Cre-ERT2 system is a cornerstone of conditional gene knockout studies, offering temporal control through the administration of 4-OHT, an active metabolite of tamoxifen (B1202). This system relies on a fusion protein of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ERT2). In its inactive state, the Cre-ERT2 protein is sequestered in the cytoplasm. The binding of 4-OHT induces a conformational change, leading to the translocation of the Cre-ERT2 protein into the nucleus, where it can excise a floxed (loxP-flanked) gene segment, resulting in gene silencing.
Comparison of Inducible Gene Silencing Systems
The choice of an inducible system is critical and can influence the degree of gene silencing, potential off-target effects, and basal expression levels (leakiness). While the Cre-ERT2 system is widely used for gene knockout, other systems, such as 4-OHT inducible shRNA, offer an alternative for gene knockdown.
| Feature | Cre-ERT2 System | 4-OHT Inducible shRNA System | Tetracycline (B611298) (Tet)-On/Off System |
| Mechanism | 4-OHT triggers nuclear translocation of Cre-ERT2, leading to permanent DNA recombination (gene knockout). | 4-OHT induces the expression of a short hairpin RNA (shRNA), leading to mRNA degradation (gene knockdown). | Doxycycline (a tetracycline analog) controls the binding of a transactivator to a response element, regulating gene expression. |
| Effect | Gene knockout (permanent) | Gene knockdown (transient/stable) | Gene expression or silencing (reversible) |
| Induction Speed | Dependent on Cre-mediated recombination efficiency. | Dependent on shRNA expression and processing. | Generally rapid. |
| Leakiness | Can exhibit tamoxifen-independent Cre activity, leading to unintended recombination. The level of leakiness can vary between different Cre-ERT2 lines.[1][2] | Dependent on the promoter controlling shRNA expression. | Generally low basal expression, considered to have tight regulation. |
| Off-Target Effects of Inducer | 4-OHT can have biological effects independent of Cre-ERT2 activation and can interact with other nuclear receptors.[3][4] | 4-OHT can have similar off-target effects as in the Cre-ERT2 system. | Doxycycline is generally considered to have fewer off-target transcriptional effects. |
Quantitative Data on Gene Silencing Efficiency
The efficiency of 4-OHT induced gene silencing can be influenced by several factors, including the specific Cre-ERT2 mouse line, the target locus, and the dosage and administration route of tamoxifen or 4-OHT.[5][6] While direct comparative studies using qPCR to evaluate different 4-OHT inducible systems side-by-side are not abundant in the literature, existing studies provide insights into the validation of individual systems.
Below is a summary of representative qPCR data from studies validating gene silencing in 4-OHT inducible systems. It is important to note that these are not direct comparisons but illustrate the level of knockdown that can be achieved and confirmed with qPCR.
| Inducible System | Target Gene | Cell/Tissue Type | Fold Change in mRNA Expression (vs. Control) | Reference |
| Cre-ERT2 | Gene of Interest | Mouse Embryonic Fibroblasts | Significant reduction (knockout confirmed by PCR) | [6] |
| Cre-ERT2 | Reporter Gene (EGFP) | Baby Hamster Kidney (BHK) cells | Significant increase in expression after recombination | [7] |
| Inducible shRNA | Insulin Receptor (Insr) | Mouse model | Up to 90% knockdown efficiency | [8] |
Note: This table is a representation of data found in the literature and not a direct head-to-head comparison from a single study.
Experimental Protocols for qPCR Analysis
Accurate and reproducible qPCR is essential for validating gene silencing. The following is a generalized protocol for researchers.
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from cells or tissues using a method that ensures high purity and integrity, such as a column-based kit or Trizol reagent. It is crucial to include a DNase I treatment step to eliminate any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
qPCR Primer Design and Validation
-
Primer Design: Design primers that flank an exon-exon junction to avoid amplification of any residual genomic DNA. Primers should be 18-24 nucleotides in length with a GC content of 40-60% and a melting temperature (Tm) of 60-65°C. The amplicon size should ideally be between 70 and 200 base pairs.
-
Primer Validation: Before use, validate primer efficiency by running a standard curve with a serial dilution of cDNA. The slope of the standard curve should correspond to an amplification efficiency of 90-110%.[9] A melt curve analysis should also be performed to ensure the amplification of a single specific product.
qPCR Reaction and Data Analysis
-
Reaction Setup: Prepare a master mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and nuclease-free water. Aliquot the master mix into qPCR plates and add the cDNA template. Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase (-RT) controls to confirm the absence of genomic DNA amplification.
-
Cycling Conditions: A typical qPCR protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The most common method for relative quantification is the delta-delta Ct (ΔΔCt) method.[10] This involves normalization to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) and a control sample (e.g., vehicle-treated). The fold change in gene expression is calculated as 2-ΔΔCt.
Mandatory Visualizations
Signaling Pathway of 4-OHT Mediated Cre-ERT2 Activation```dot
Caption: Workflow for qPCR validation of 4-OHT mediated gene silencing.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Tamoxifen-independent Cre-activity in SMMHC-CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Induction of whole-body gene deletion via R26-regulated tamoxifen-inducible Cre recombinase activity [frontiersin.org]
- 6. Uncovering the fine print of the CreERT2-LoxP system while generating a conditional knockout mouse model of Ssrp1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible gene knockdown in mice using a tight, inducible shRNA expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficiency of Real-Time PCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Experimental comparison of relative RT-qPCR quantification approaches for gene expression studies in poplar - PMC [pmc.ncbi.nlm.nih.gov]
comparing the in vitro potency of 4-Hydroxytamoxifen and its parent drug
For researchers, scientists, and drug development professionals, a critical comparison reveals that 4-hydroxytamoxifen (B85900), the primary active metabolite of tamoxifen (B1202), demonstrates significantly greater in vitro potency than its parent drug. This heightened efficacy is principally attributed to its substantially higher binding affinity for the estrogen receptor alpha (ERα) and its more potent inhibition of estrogen receptor-positive (ER+) breast cancer cell proliferation.
Tamoxifen is a widely utilized selective estrogen receptor modulator (SERM) for the treatment of ER+ breast cancer. However, it is a prodrug that requires metabolic activation to exert its therapeutic effects. The hydroxylation of tamoxifen to 4-hydroxytamoxifen (4-OHT) is a key step in this process, resulting in a compound with markedly enhanced antiestrogenic properties. In vitro studies consistently underscore the superior potency of 4-OHT when compared directly with tamoxifen.
Quantitative Comparison of In Vitro Potency
Experimental data from various in vitro assays provide a clear quantitative advantage for 4-hydroxytamoxifen over tamoxifen. The following tables summarize the key comparative data on estrogen receptor binding affinity and the inhibition of breast cancer cell proliferation.
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Tamoxifen |
| Tamoxifen | ~7% | - |
| 4-Hydroxytamoxifen | ~178% | ~25-50 fold higher[1] |
Table 1: Comparative Estrogen Receptor Binding Affinity. The data, compiled from multiple sources, indicates the significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor alpha (ERα) as compared to tamoxifen.
| Cell Line | Compound | IC50 (µM) | Fold Difference in Potency |
| MCF-7 | Tamoxifen | ~0.79 | - |
| MCF-7 | 4-Hydroxytamoxifen | ~0.029 | ~27-fold more potent |
Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (MCF-7 cells). The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data indicates that 4-hydroxytamoxifen is substantially more potent than tamoxifen in inhibiting the growth of the MCF-7 breast cancer cell line.[2]
Signaling Pathway and Mechanism of Action
Both tamoxifen and its active metabolite, 4-hydroxytamoxifen, exert their effects by competitively binding to the estrogen receptor. This binding prevents the natural ligand, estradiol (B170435), from activating the receptor. The drug-receptor complex then recruits corepressor proteins to the DNA, which in turn blocks the transcription of estrogen-responsive genes that are critical for cell proliferation. The higher binding affinity of 4-hydroxytamoxifen for the estrogen receptor leads to a more effective blockade of this signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of 4-hydroxytamoxifen and tamoxifen are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a known ligand (e.g., radiolabeled estradiol).
Materials:
-
Purified estrogen receptor alpha (ERα)
-
Radiolabeled estradiol (e.g., [3H]-Estradiol)
-
Test compounds (Tamoxifen and 4-Hydroxytamoxifen)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation: Prepare a series of dilutions of the unlabeled test compounds (tamoxifen and 4-hydroxytamoxifen) and a constant concentration of radiolabeled estradiol.
-
Incubation: In assay tubes, combine the purified ERα, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound. Include control tubes with only ERα and radiolabeled estradiol (total binding) and tubes with an excess of unlabeled estradiol (non-specific binding).
-
Equilibrium: Incubate the mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand). The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., estradiol).
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (tamoxifen and 4-hydroxytamoxifen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the ER+ breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of tamoxifen or 4-hydroxytamoxifen and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
References
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
Unraveling the Off-Target Effects: A Comparative Guide to the ER-Independent Cytotoxicity of (E)-4-Hydroxytamoxifen
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the estrogen receptor (ER)-independent cytotoxic effects of (E)-4-Hydroxytamoxifen (4-OHT) against alternative compounds. Detailed experimental data, protocols, and signaling pathway visualizations are presented to facilitate a deeper understanding of these off-target mechanisms.
This compound (4-OHT), the active metabolite of tamoxifen (B1202), is a well-established selective estrogen receptor modulator (SERM) used in the treatment of ER-positive breast cancer. However, a growing body of evidence reveals that 4-OHT can also induce cell death through mechanisms independent of the estrogen receptor, a phenomenon observed in both ER-positive and ER-negative cancer cells.[1][2] This ER-independent cytotoxicity is of significant interest for its potential therapeutic applications in ER-negative malignancies and for understanding the broader pharmacological profile of tamoxifen and its derivatives.[2]
This guide compares the ER-independent cytotoxic properties of 4-OHT with other relevant compounds, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound and alternative compounds in various cancer cell lines, highlighting their ER-independent activity.
| Compound | Cell Line | ER Status | Assay | Concentration/IC50 | Key Findings | Reference(s) |
| This compound (4-OHT) | HeLa | Negative | Flow Cytometry | 10-20 µM | Induces caspase-dependent apoptosis. | [1][3] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) cells | Not specified | Not specified | Not specified | Induces autophagic death via K-Ras degradation. | [2] | |
| Multiple Myeloma cell lines | Functional ER present | Proliferation Assay | Pharmacologic concentrations | Inhibits proliferation via G1 arrest and apoptosis. | [4] | |
| Human Endometrial Adenocarcinoma (HEC-1A, HEC-1B) | Not specified | Cell Growth Assay | 10-100 µM | Induces non-apoptotic cytotoxic effect. | [5][6] | |
| Raloxifene | HeLa | Negative | Western Blot | 20 µM | Induces caspase-dependent apoptosis. | [3] |
| Ferrocifen (Ferrocene-containing tamoxifen analog) | ER+ and ER- breast cancer cells | Positive and Negative | Not specified | Not specified | Cytotoxicity is driven by ROS-generation. | [7] |
| Isothiocyanates (e.g., Sulforaphane, Erucin) | MDA-MB-231 | Negative | MTT Assay | 5 µM (in combination with 500 nM 4-OHT) | Potentiates 4-OHT cytotoxicity at higher concentrations. | [8] |
| Tualang Honey (TH) | MCF-10A (non-cancerous) | Not specified | LDH Assay | Not specified | Decreases the cytotoxic effect of OHT in non-cancerous cells. | [9] |
Signaling Pathways in ER-Independent Cytotoxicity
The ER-independent cytotoxic effects of 4-OHT are mediated by a complex network of signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and for the development of novel anticancer agents.
Caspase-Dependent Apoptosis
At higher concentrations (typically 10-20 µM), 4-OHT can induce classical caspase-dependent apoptosis in an ER-independent manner.[1][3] This pathway involves the activation of caspase cascades, leading to programmed cell death.
Autophagy-Mediated Cell Death
In some cancer cell types, such as malignant peripheral nerve sheath tumors, 4-OHT has been shown to induce autophagic cell death.[2] This process involves the degradation of cellular components, including the oncoprotein K-Ras, through the formation of autophagic vacuoles.[2]
Experimental Protocols
To aid in the validation and further investigation of ER-independent cytotoxicity, detailed protocols for key experiments are provided below.
General Experimental Workflow
A typical workflow for assessing ER-independent cytotoxicity involves a series of in vitro assays to determine cell viability, mechanism of cell death, and receptor binding affinity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10][11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 4-OHT, analogs) and incubate for the desired period (e.g., 24, 48, 72 hours).[13][14] Include appropriate controls (untreated cells, vehicle control).[15]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.[16][17]
Protocol:
-
Preparation of ER: Prepare a source of estrogen receptor, such as rat uterine cytosol or recombinant human ER.[16][17]
-
Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., ³H-17β-estradiol) with the ER preparation in the presence of increasing concentrations of the test compound.[16] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.[17]
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[16]
Conclusion
The ER-independent cytotoxicity of this compound represents a significant aspect of its pharmacological profile, with implications for its use in a broader range of cancers. The diverse signaling pathways involved, including apoptosis and autophagy, offer multiple avenues for further investigation and therapeutic targeting. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively validate and explore the ER-independent effects of 4-OHT and novel compounds, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Estrogen receptor-dependent and estrogen receptor-independent pathways for tamoxifen and 4-hydroxytamoxifen-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of cytotoxicity and genotoxicity of 4-hydroxytamoxifen in combination with Tualang honey in MCF-7 and MCF-10A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Stability of 4-Hydroxytamoxifen in Common Laboratory Solvents: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 4-Hydroxytamoxifen (B85900) (4-OHT), maintaining its stability in solution is critical for reproducible and accurate experimental outcomes. The degradation or isomerization of 4-OHT can significantly impact its biological activity. This guide provides a comparative analysis of 4-OHT stability in commonly used laboratory solvents, supported by experimental data, to aid in the proper handling and storage of this compound.
The primary stability concerns for 4-OHT in solution are isomerization from the more biologically active (Z)-isomer to the less active (E)-isomer and precipitation out of solution, particularly at low temperatures.[1] Both phenomena can lead to a decrease in the effective concentration of the active compound in experiments.
Comparative Stability of 4-OHT in Various Solvents
The choice of solvent and storage conditions significantly influences the stability of 4-OHT. While ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are frequently used for preparing stock solutions, other solvents may offer superior long-term stability, especially concerning isomeric purity.[1][2]
| Solvent | Storage Temperature | Duration | Stability Profile | Key Considerations |
| Ethanol | -20°C | Months | Isomerization is reportedly undetectable over 4 months.[3] However, precipitation is a common issue.[1][4] | Aliquoting is recommended to avoid freeze-thaw cycles. If precipitation occurs, warming the solution to 37°C may redissolve the compound.[4] |
| DMSO | -20°C | Months | Similar to ethanol, isomerization is not a primary concern over 5 months of storage.[3] Precipitation can occur over time.[1][3] | The final concentration in cell culture should be kept low to avoid toxicity.[4] |
| Tetrahydrofuran (THF) with ~0.025% Butylated Hydroxytoluene (BHT) | -25°C | ~6 months | Offers the highest stability against isomerization, with less than 5% loss in isomeric purity.[1][2] | BHT is added as an antioxidant to prevent degradation.[2] Solutions should be stored in the dark.[1] |
| Aqueous Solutions | Not Recommended for Storage | < 1 day | Prone to degradation and isomerization.[4] | Fresh working solutions should be prepared from a stock solution for each experiment.[4] |
Experimental Protocols
Accurate assessment of 4-OHT stability is crucial for validating storage conditions. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the concentration and isomeric purity of 4-OHT solutions.
Protocol: Assessment of 4-OHT Stability by HPLC
This protocol provides a general framework for quantifying 4-OHT and its isomers.
Objective: To determine the concentration and isomeric ratio of (Z)-4-OHT and (E)-4-OHT in a solution.
Materials:
-
4-OHT solution to be tested
-
(Z)-4-OHT and (E)-4-OHT reference standards
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Mobile phase modifier (e.g., orthophosphoric acid or trifluoroacetic acid)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV or mass spectrometry (MS) detector
Methodology:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of (Z)-4-OHT and (E)-4-OHT reference standards in the mobile phase.
-
Create a series of dilutions to generate a calibration curve.
-
-
Sample Preparation:
-
Dilute an aliquot of the stored 4-OHT solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[5]
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% v/v orthophosphoric acid is a common mobile phase.[5]
-
Flow Rate: Typically around 0.4-1.0 mL/min.[5]
-
Detection: UV detection at approximately 275 nm.[5]
-
Injection Volume: 10 µL.[5]
-
-
Data Analysis:
-
Inject the standard solutions to determine the retention times for the (Z) and (E) isomers and to generate a calibration curve.
-
Inject the test sample.
-
Identify the peaks in the sample chromatogram by comparing the retention times with the standards.
-
Calculate the concentration of each isomer in the test sample using the calibration curve.
-
Determine the isomeric ratio by calculating the percentage of each isomer relative to the total 4-OHT concentration.
-
Visualizing Experimental Workflows
To better illustrate the process of assessing 4-OHT stability, the following diagrams outline the key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous quantification of 4-hydroxytamoxifen and hesperidin in liposomal formulations: Development and validation of a RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-4-Hydroxytamoxifen and Raloxifene: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the dose-dependent effects of two prominent selective estrogen receptor modulators (SERMs), (E)-4-Hydroxytamoxifen (4-OHT) and Raloxifene (B1678788). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate their performance, mechanisms of action, and tissue-specific effects.
Executive Summary
This compound, the active metabolite of tamoxifen (B1202), and Raloxifene are both pivotal compounds in clinical applications ranging from oncology to osteoporosis. While both exert their effects through the estrogen receptor (ER), their pharmacological profiles differ significantly depending on the target tissue. This guide elucidates these differences through a detailed examination of their dose-dependent activities in breast cancer and bone cell models, providing a foundational resource for further research and development.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters of this compound and Raloxifene, focusing on their anti-proliferative effects in breast cancer cells and their impact on bone cells.
Table 1: Comparative Anti-proliferative Activity (IC50 Values) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 3.2 - 7.5 | [1][2] |
| This compound | T47D | 4.2 | [1] |
| This compound | BT-474 | 5.7 | [1] |
| Raloxifene | MCF-7 | ~10 | [3] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and cell density.
Table 2: Comparative Effects on Osteoblast and Osteoclast Activity
| Compound | Cell Type | Effect | Dose Range | Reference |
| This compound | Human Osteoblasts | Repression of NF-κB activity (ERα-dependent) | Not specified | [4][5] |
| Raloxifene | Human Osteoblasts | Increased proliferation (ER-independent, GPR30-mediated) | Not specified | [3] |
| Raloxifene | Human Osteoblasts | Increased cell number and S-phase fraction | Not specified | [5] |
| Raloxifene | Murine Osteoclasts | Inhibition of formation (maximal at 10⁻¹¹ M) | 10⁻¹¹ M - 10⁻⁷ M | [2] |
| Raloxifene | Murine Osteoclasts | Inhibition of bone resorption (maximal at 10⁻⁹ M) | ≥ 10⁻⁹ M | [2] |
Signaling Pathways and Mechanisms of Action
The tissue-specific effects of 4-OHT and Raloxifene are primarily determined by the unique conformational changes they induce in the estrogen receptor upon binding. These distinct conformations lead to the differential recruitment of co-activator and co-repressor proteins, which in turn modulates the transcription of target genes.
In breast cancer cells , both 4-OHT and Raloxifene generally act as antagonists. They bind to ERα and induce a conformation that favors the recruitment of co-repressors, leading to the inhibition of estrogen-dependent gene expression and, consequently, a reduction in cell proliferation. However, the exact nature of the ER-ligand complex and the profile of recruited co-regulators can differ, influencing their potency and potential for resistance.[6]
In bone , both compounds exhibit estrogen-agonist properties, contributing to their bone-protective effects. In osteoblasts, they can promote proliferation and differentiation.[2][5] Raloxifene's effects in osteoblasts can also be mediated through the G-protein-coupled receptor GPR30, independent of the classical nuclear estrogen receptors.[3] In osteoclasts, Raloxifene has been shown to inhibit their formation and bone-resorbing activity.[2]
Antagonistic signaling of 4-OHT and Raloxifene in breast cancer cells.
ER-independent agonistic signaling of Raloxifene in osteoblasts via GPR30.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Workflow:
Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., MCF-7 or human osteoblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Raloxifene. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor.
Workflow:
Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Receptor Preparation: Prepare a source of estrogen receptors, such as cytosol from rat uteri or purified recombinant human ERα or ERβ.
-
Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-estradiol) and increasing concentrations of the unlabeled competitor compound (4-OHT or Raloxifene).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using methods like dextran-coated charcoal or filtration.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the competitor to determine the IC50 value. The inhibition constant (Ki) can then be calculated to represent the binding affinity of the compound.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell.
Detailed Steps:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., ERα) to immunoprecipitate the protein-DNA complexes.
-
Washing: Wash the immunoprecipitated complexes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA from the complexes.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences, indicating the binding of the protein of interest to those genomic regions.
Conclusion
This comparative guide highlights the distinct dose-dependent effects and mechanisms of action of this compound and Raloxifene. While both are effective SERMs, their tissue-specific agonist and antagonist profiles underscore the importance of selecting the appropriate compound for a given therapeutic application. The provided experimental data and protocols offer a valuable resource for researchers aiming to further elucidate the intricate pharmacology of these important drugs.
References
- 1. 4-Hydroxytamoxifen enhances sensitivity of estrogen receptor α-positive breast cancer to docetaxel in an estrogen and ZNF423 SNP-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estradiol and raloxifene induce the proliferation of osteoblasts through G-protein-coupled receptor GPR30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of a tamoxifen-raloxifene hybrid ligand for estrogen receptors at an AP-1 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of raloxifene, tamoxifen and estradiol on human osteoblasts in vitro: estrogen receptor dependent or independent pathways of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (E)-4-Hydroxytamoxifen: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of (E)-4-Hydroxytamoxifen is a critical component of laboratory safety and environmental responsibility. This potent compound, a metabolite of Tamoxifen, requires strict adherence to established protocols to mitigate risks of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials in a laboratory setting.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and includes chemical-impermeable gloves, safety glasses or a face shield, and a protective lab coat.[1] For situations where ventilation is inadequate or dust generation is likely, a suitable respirator should be worn.[1]
Disposal of this compound Waste
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It should not be disposed of with household garbage or allowed to enter sewer systems.[2][3] All waste must be handled in accordance with local, state, and federal regulations.[4]
Step-by-Step Disposal Procedure:
-
Collection of Waste : All disposable materials contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be collected for disposal as hazardous waste.[1] Any unused or leftover this compound should also be collected for disposal as chemical waste.[1]
-
Containerization : Place all contaminated materials and residual chemicals into a suitable, sealed, and clearly labeled hazardous waste container.[1][2][5] Ensure the container is appropriate for the type of waste (e.g., sharps containers for needles and syringes).
-
Labeling : The waste container must be appropriately labeled as hazardous waste, clearly indicating the contents.[1]
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.[2]
-
Arranging for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[1]
Decontamination Procedures
For Glassware and Non-Porous Materials:
Reusable glassware and other non-porous materials that have come into contact with this compound can be decontaminated. A detailed methodology for this process is as follows:
-
Decontamination Protocol : Re-useable glassware and other non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1] After soaking, the items should be thoroughly rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous chemical waste.[1]
For Work Surfaces:
-
To clean areas where this compound has been handled, first, remove any absorbent material used.[1] Then, wash the area with soap and water using paper towels.[1] The contaminated paper towels should be disposed of as hazardous waste.[1]
For Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous chemical waste.[1] After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[2]
Spill Management
In the event of a spill, immediate and appropriate cleanup is crucial.
-
Minor Spills : For small spills, wear the required PPE, contain the spill, and use an inert, liquid-binding material for wet spills or dry cleanup procedures for dry spills to avoid dust generation.[1] The collected material should be placed in a sealed, labeled container for disposal as hazardous waste.[1]
-
Major Spills : For larger spills, evacuate the area and alert your institution's emergency responders or safety office.[1] Only trained personnel with appropriate respiratory protection should attempt to contain the spill.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
References
Personal protective equipment for handling (E)-4-Hydroxytamoxifen
(E)-4-Hydroxytamoxifen , a potent metabolite of tamoxifen, requires stringent safety protocols due to its hazardous properties, including potential carcinogenicity and reproductive toxicity.[1][2] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these procedures is critical for personal safety and to prevent environmental contamination.[3]
Hazard Summary
This compound is classified as a hazardous substance.[2][4] It is harmful if swallowed, inhaled, or comes into contact with skin.[4][5][6] It can cause serious eye and skin irritation and may cause respiratory irritation.[4] Furthermore, it is suspected of damaging fertility or the unborn child.[4][5][6]
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free nitrile gloves is recommended.[7][8] Gloves should comply with ASTM Standard D-6978.[7][9] | Prevents skin contact and absorption.[10] Double-gloving provides an extra layer of protection.[8] |
| Body Protection | Disposable, back-fastening gowns made of low-permeability, lint-free fabric.[7] Gowns should have long sleeves with tight-fitting cuffs.[7] | Protects skin and personal clothing from contamination.[7] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A full-face shield should be worn if there is a risk of splashing.[9] | Protects eyes from splashes and aerosols.[5][11] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a full-face respirator should be used when handling powders or if there is a risk of aerosol generation.[5][10] A surgical mask is not sufficient for respiratory protection from chemical hazards but can prevent microbial contamination of sterile preparations.[7][9] | Prevents inhalation of airborne particles.[10] |
| Foot Protection | Shoe covers should be worn when handling cytotoxic drugs.[7][9] | Prevents the spread of contamination outside of the work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guide outlines the procedures for preparation, handling, and disposal.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC), to control airborne particles.[3][12]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment, and waste disposal containers are readily available.
-
Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and eye/face protection. A respirator should be donned if required.
2. Handling:
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to avoid generating dust.[6]
-
Solution Preparation: Prepare solutions within a fume hood or BSC.[12] Use a closed system drug-transfer device (CSTD) if available to minimize the risk of exposure.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the handling area.[13] Keep containers tightly sealed when not in use.[2]
3. Spill Management:
-
Immediate Action: In case of a spill, immediately restrict access to the area.[3]
-
PPE: Wear appropriate PPE, including respiratory protection, before cleaning up a spill.[10]
-
Containment: For dry spills, gently cover with a damp absorbent material to avoid raising dust.[2] For liquid spills, use an absorbent material to contain the spill.[3]
-
Cleanup: Carefully collect all contaminated materials and place them in a sealed container labeled as "Cytotoxic Waste."[3][10]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., 10% bleach solution), followed by a rinse with water.[12][14]
4. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, gowns, and disposable labware, must be disposed of as hazardous or cytotoxic waste.[12][15]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[6]
-
Decontamination of Reusable Items: Reusable glassware and equipment should be decontaminated by soaking in a 10% bleach solution for 24 hours.[12]
-
Final Disposal: Follow institutional and local regulations for the disposal of hazardous chemical waste.[6] Do not dispose of this material down the drain.[3][6]
Experimental Workflow and Disposal
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Decision tree for the disposal of materials contaminated with this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ohsinsider.com [ohsinsider.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ipservices.care [ipservices.care]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. unthsc.edu [unthsc.edu]
- 13. osha.gov [osha.gov]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
